Product packaging for (-)-Corydaline(Cat. No.:CAS No. 71213-90-6)

(-)-Corydaline

Cat. No.: B12779121
CAS No.: 71213-90-6
M. Wt: 369.5 g/mol
InChI Key: VRSRXLJTYQVOHC-ASSNKEHSSA-N
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Description

(-)-Corydaline is a natural product found in Corydalis solida with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27NO4 B12779121 (-)-Corydaline CAS No. 71213-90-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71213-90-6

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

(13R,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline

InChI

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3/t13-,21+/m1/s1

InChI Key

VRSRXLJTYQVOHC-ASSNKEHSSA-N

Isomeric SMILES

C[C@H]1[C@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC

Origin of Product

United States

Foundational & Exploratory

(-)-Corydaline: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of the bioactive alkaloid, (-)-Corydaline. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a protoberberine alkaloid predominantly found in various species of the genus Corydalis, within the Papaveraceae family. These herbaceous plants are widely distributed across the temperate regions of the Northern Hemisphere, with a significant diversity in China. The tubers and rhizomes of these plants are the primary repositories of this and other related alkaloids.

Key plant sources include:

  • Corydalis yanhusuo (W.T. Wang): Also known as Rhizoma Corydalis, this is one of the most significant and widely studied sources of corydaline (B1669446). It is a traditional Chinese medicine used for its analgesic and anti-inflammatory properties.[1][2]

  • Corydalis cava (L.) Schweigg. & Körte: This European species, commonly known as hollow root, is another notable source of corydaline and other alkaloids like bulbocapnine (B190701) and corydine.

  • Corydalis saxicola Bunting: Distributed in southwest China, this species is used in traditional medicine and contains a variety of alkaloids.[3]

  • Corydalis chaerophylla and Corydalis longipes : These species have also been found to contain corydaline-related alkaloids.[4]

  • Corydalis bungeana Turcz.: This species is another source of various alkaloids, for which isolation methods have been developed.[5]

The concentration of this compound and other alkaloids can vary significantly depending on the species, geographical location, and cultivation conditions.

Quantitative Data on Corydaline and Related Alkaloids

The following tables summarize the quantitative data available from the cited literature regarding the alkaloid content in Corydalis species. Direct comparative studies on this compound yield from different species are limited; however, data on total alkaloids and specific related compounds provide valuable insights.

Table 1: Alkaloid Content in Purified Extract from Corydalis yanhusuo

AlkaloidPercentage in Purified ProductReference
(+)-Corydaline3.55%[6][7]
Tetrahydropalmatine3.13%[6][7]
Coptisine2.79%[6][7]
Palmatine hydrochloride2.24%[6][7]
Dehydrocorydaline13.11%[6][7]
(R)-(+)-Corypalmine2.37%[6][7]
Protopine2.71%[6][7]
Glaucine14.03%[6][7]
Total Alkaloids >50% [6][7]

Table 2: Dehydrocorydaline Content in Corydalis ternata

AlkaloidPercentage in Methanol (B129727) ExtractReference
Dehydrocorydaline1.31 ± 0.95%[8]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, separation, and purification.

General Extraction of Total Alkaloids

An optimized and widely used method for the extraction of total alkaloids from Corydalis yanhusuo tubers involves solvent extraction with pH adjustment.[6][7]

Protocol 1: Optimized Reflux Extraction

  • Preparation of Plant Material: The dried tubers of Corydalis yanhusuo are pulverized into a coarse powder (approximately 50 mesh).[9]

  • Solvent Extraction: The powdered material is subjected to reflux extraction with 70% ethanol (B145695) at a liquid-to-solid ratio of 20:1 (v/w). The pH of the solvent is adjusted to 10 with diluted ammonia.[6][7]

  • Extraction Parameters: The extraction is performed twice, with each reflux lasting for 60 minutes.[6][7]

  • Filtration and Concentration: The extracts from both cycles are combined, filtered, and the ethanol is recovered under reduced pressure to yield a concentrated crude extract.

Purification of Total Alkaloids using Macroporous Adsorption Resin

Following extraction, the crude extract can be purified to enrich the total alkaloid content.

Protocol 2: Macroporous Resin Column Chromatography

  • Resin Selection and Preparation: NKA-9 macroporous adsorption resin is selected for its high efficiency in separating Corydalis alkaloids. The resin is pre-treated and packed into a column.[6][7]

  • Loading: The crude extract is dissolved in water and loaded onto the prepared resin column.

  • Washing: Water-soluble impurities are removed by washing the column with 5 bed volumes (BV) of distilled water at a flow rate of 2 BV/h.[6][7]

  • Elution: The total alkaloids are eluted from the resin using 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.[6][7] The eluate containing the enriched total alkaloids is collected.

Isolation of Individual Alkaloids by Column Chromatography

Further separation of individual alkaloids, including this compound, from the enriched total alkaloid fraction is typically achieved through silica (B1680970) gel column chromatography.

Protocol 3: Silica Gel Column Chromatography

  • Preparation of the Column: A glass column is packed with silica gel using a slurry method.

  • Sample Loading: The dried and concentrated total alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The alkaloids are separated by eluting the column with a gradient of solvents. A common solvent system starts with dichloromethane (B109758) (CH₂Cl₂) with increasing amounts of methanol (MeOH) (e.g., 10:1, 5:1, 3:1, 1:1, and 1:2 v/v).[10]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing the desired alkaloid, this compound.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid partition chromatography technique for the preparative separation of alkaloids from Corydalis species, which avoids irreversible adsorption onto a solid support.[5][11]

Protocol 4: HSCCC for Alkaloid Separation

  • Solvent System Selection: A suitable two-phase solvent system is selected. For example, a system composed of Chloroform-Methanol-0.2 M HCl (4:2:2, v/v/v) has been used for the separation of alkaloids from Corydalis bungeana.[5]

  • HSCCC Operation:

    • The coiled column is first filled with the upper aqueous stationary phase.

    • The apparatus is rotated at a specific speed (e.g., 800 rpm).

    • The lower organic mobile phase is then pumped into the column at a defined flow rate (e.g., 2.0 or 4.0 mL/min).[5]

  • Sample Injection: After hydrodynamic equilibrium is established, the sample solution (crude alkaloid extract dissolved in a mixture of the upper and lower phases) is injected.

  • Fraction Collection and Analysis: The eluent is continuously monitored (e.g., by UV detection), and fractions are collected and analyzed by HPLC to identify and isolate the target alkaloids.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Corydalis yanhusuo Extract

Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of Corydalis yanhusuo extract and its constituent alkaloids, including corydaline. One identified pathway involves the inhibition of mast cell activation, which is crucial in allergic reactions.

PLC_PKC_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR PLC PLC GPCR->PLC C4880 Compound 48/80 C4880->GPCR activates YHS Corydalis yanhusuo Extract (contains Corydaline) YHS->PLC inhibits PKC PKC YHS->PKC inhibits STAT3 STAT3 YHS->STAT3 inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_influx Ca2+ Influx IP3->Ca_influx induces DAG->PKC activates PKC->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates Degranulation Degranulation pSTAT3->Degranulation promotes Cytokine_release Cytokine Release pSTAT3->Cytokine_release promotes Ca_influx->Degranulation triggers

PLC/PKC/STAT3 signaling pathway inhibition by C. yanhusuo extract.
General Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from Corydalis tubers.

Isolation_Workflow Plant_Material Corydalis Tubers (Dried and Powdered) Extraction Solvent Extraction (e.g., 70% Ethanol, pH 10, Reflux) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Purification (e.g., Macroporous Resin Chromatography) Crude_Extract->Purification Total_Alkaloids Enriched Total Alkaloids Purification->Total_Alkaloids Separation Separation (e.g., Silica Gel Column Chromatography or HSCCC) Total_Alkaloids->Separation Fractions Collected Fractions Separation->Fractions Analysis Analysis (TLC, HPLC) Fractions->Analysis Isolated_Compound Isolated this compound Analysis->Isolated_Compound

General workflow for the isolation of this compound.

This guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific applications.

References

(-)-Corydaline chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Corydaline

Introduction

This compound is a naturally occurring isoquinoline (B145761) alkaloid found in various plants of the Corydalis genus.[1] It belongs to the protoberberine class of alkaloids and exhibits a range of pharmacological activities.[2] This document provides a detailed technical overview of the chemical structure and stereochemistry of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

This compound possesses a tetracyclic ring system, which is characteristic of the protoberberine alkaloid family. The core structure consists of a tetrahydroisoquinoline moiety fused to an isoquinoline ring. The molecule is substituted with four methoxy (B1213986) groups and one methyl group.

The systematic IUPAC name for this compound is (13R,13aS)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline.[3] Its molecular formula is C₂₂H₂₇NO₄, and it has a molecular weight of approximately 369.46 g/mol .[1][3]

Caption: 2D Chemical Structure of this compound.

Stereochemistry

The stereochemistry of a molecule is crucial as it often dictates its biological activity. This compound is a chiral molecule, possessing two stereocenters at the C-13 and C-13a positions.

Absolute Configuration

The absolute configuration of the stereocenters in this compound has been determined to be 13R and 13aS.[3] This is established using techniques such as X-ray crystallography.[3][4] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptors to each chiral center.[5][6]

Optical Activity

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light.[7] The "(-)" prefix in its name indicates that it is levorotatory, rotating the plane of polarized light to the left (counter-clockwise).[8] Its enantiomer, (+)-Corydaline, has the opposite (13S, 13aR) absolute configuration and is dextrorotatory, rotating the plane of polarized light to the right by an equal magnitude under the same conditions.[9][10] A 1:1 mixture of the (-) and (+) enantiomers is a racemic mixture and is optically inactive.[10]

stereoisomers neg_corydaline This compound (13R, 13aS) racemic Racemic Mixture (±)-Corydaline neg_corydaline->racemic 1:1 mixture pos_corydaline (+)-Corydaline (13S, 13aR) pos_corydaline->racemic 1:1 mixture

Caption: Relationship between Corydaline (B1669446) enantiomers.

Quantitative Data

The precise three-dimensional arrangement of atoms in this compound has been determined by X-ray crystallography. The crystallographic data provides quantitative information about the molecule's structure.

Table 1: Crystallographic Data for this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21 1
a8.732 Å[3]
b7.639 Å[3]
c14.966 Å[3]
α90°[3]
β95.85°[3]
γ90°[3]
Z2[3]

Data obtained from the crystal structure of corydaline reported by Ribár, B., et al. (1992).[3]

Experimental Protocols

The elucidation of the chemical structure and stereochemistry of this compound involves a combination of spectroscopic and analytical techniques.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the absolute configuration and three-dimensional structure of a crystalline compound.[11]

Methodology:

  • Crystallization: A pure sample of this compound is dissolved in a suitable solvent (e.g., methanol) and allowed to evaporate slowly to form single crystals suitable for X-ray diffraction.[12]

  • Data Collection: A selected crystal is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensity.[12]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal. This map is then interpreted to determine the positions of the individual atoms in the molecule. The structural model is refined to best fit the experimental data.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR are used to determine the connectivity of atoms.[13]

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Data Acquisition: The sample is placed in a strong magnetic field within an NMR spectrometer. The instrument applies radiofrequency pulses and records the signals emitted by the atomic nuclei.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum help to identify the types of protons and their neighboring atoms. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.[13] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the complete connectivity of the molecule.

Polarimetry

Polarimetry is used to measure the optical rotation of a chiral substance and distinguish between enantiomers.[7]

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration is prepared in a specific solvent.[10]

  • Measurement: The solution is placed in a polarimeter cell of a fixed path length. Plane-polarized light is passed through the solution.[14]

  • Data Analysis: The angle to which the plane of polarized light is rotated is measured. The specific rotation is then calculated using the observed rotation, concentration, and path length.[14] For this compound, the measured rotation will be negative.

experimental_workflow cluster_workflow Structure Elucidation Workflow start Isolation of Corydaline from Natural Source mass_spec Mass Spectrometry (Determine Molecular Formula) start->mass_spec nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Determine Connectivity) start->nmr xray X-ray Crystallography (Determine 3D Structure and Absolute Configuration) start->xray polarimetry Polarimetry (Determine Optical Rotation) start->polarimetry structure Final Structure of this compound mass_spec->structure nmr->structure xray->structure polarimetry->structure

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Properties of (-)-Corydaline

Introduction

This compound is a pharmacologically active isoquinoline (B145761) alkaloid predominantly isolated from the tubers of various Corydalis species, such as Corydalis yanhusuo and Corydalis cava.[1][2] For centuries, these plants have been utilized in traditional Chinese medicine to alleviate pain and manage inflammatory conditions.[3][4] Modern pharmacological research has identified this compound as a key bioactive constituent, demonstrating a wide array of effects, including acetylcholinesterase inhibition, dopamine (B1211576) and opioid receptor modulation, and anti-inflammatory activities.[1][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Pharmacodynamics: Mechanisms of Action

This compound interacts with multiple molecular targets, leading to a diverse pharmacological profile. Its primary mechanisms include enzyme inhibition and receptor modulation.

Enzyme and Receptor Interactions

This compound exhibits significant inhibitory and binding activities at various enzymes and receptors, which are central to its therapeutic potential.

Acetylcholinesterase (AChE) Inhibition: this compound is a known inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This activity is a key strategy in the symptomatic treatment of Alzheimer's disease.[7] Studies have shown that this compound inhibits AChE in a dose-dependent manner, with an IC50 value reported to be 15 µM.[1][2][7] Another report cites a higher IC50 value of 226 µM.[8] It is considered inactive against butyrylcholinesterase (IC50 > 100 µM).[2][7]

Dopamine Receptor Antagonism: The compound interacts with the dopaminergic system, which is crucial for regulating motor control, motivation, and reward.[9] this compound has been identified as an antagonist of the dopamine D1 receptor.[5][10] It also appears to modulate the dopamine D2 receptor. Research indicates that this compound can attenuate morphine-induced downregulation of the D2 receptor in the prefrontal cortex, hippocampus, and striatum of rats, suggesting a potential role in treating opioid addiction.[11]

μ-Opioid Receptor (MOR) Agonism: Recent studies have identified this compound as a novel agonist at the μ-opioid receptor (MOR), with a Ki value of 1.23 µM.[5][8] Interestingly, it demonstrates a G protein-biased agonism. While it effectively stimulates G protein signaling, it fails to induce the recruitment of β-arrestin2.[5][12] This profile is therapeutically desirable, as G protein signaling is associated with analgesia, while β-arrestin2 recruitment is linked to adverse effects like respiratory depression and tolerance.[5]

Table 1: Quantitative Enzyme and Receptor Interaction Data for this compound

Target Activity Species/System Value Reference(s)
Acetylcholinesterase (AChE) Inhibition (IC50) - 15 ± 3 µM [1][2][7]
Acetylcholinesterase (AChE) Inhibition (IC50) - 226 µM [8]
Butyrylcholinesterase (BChE) Inhibition (IC50) - > 100 µM [2][7]
μ-Opioid Receptor (MOR) Agonism (Ki) Human 1.23 µM [8]
Dopamine D1 Receptor Antagonism Human - [5][10]

| Thrombin-Induced Platelet Aggregation | Inhibition (IC50) | In Vitro | 54.16 µg/mL |[1][4] |

Anti-inflammatory and Antinociceptive Effects

This compound demonstrates significant anti-inflammatory and pain-relieving properties, corroborating the traditional use of Corydalis extracts.

Anti-inflammatory Activity: The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory pathways. In lipopolysaccharide (LPS)-induced macrophages, this compound, along with its analogue dehydrocorydaline, has been shown to suppress the expression and release of pro-inflammatory cytokines such as TNF-α and IL-6.[6][13] This action is mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[6] By promoting IκBα expression, it prevents the nuclear translocation of NF-κB, a critical transcription factor for inflammatory gene expression.[6]

Antinociceptive Activity: The analgesic effects of this compound are linked to its MOR agonism and its influence on the dopaminergic system.[5][11] In vivo studies, such as the acetic acid-induced writhing assay in mice, have confirmed its antinociceptive properties.[5][14] Subcutaneous administration of this compound (10 mg/kg) significantly inhibits writhing behavior, and this effect is antagonized by the MOR antagonist naltrexone, confirming its opioid-mediated mechanism.[5][15]

Table 2: In Vivo Efficacy Data for this compound

Model Species Administration Dose Effect Reference(s)
Acetic Acid-Induced Writhing Mouse Subcutaneous 10 mg/kg Significant inhibition of writhing behavior [5][8]

| Apomorphine-Induced Delayed Gastric Emptying | Rat | - | 1 and 3 mg/kg | Increased gastric emptying |[1] |

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.

Absorption and Bioavailability: Pharmacokinetic studies in rats show that this compound exhibits dose-dependent pharmacokinetics.[16][17] Following oral administration of pure this compound, the bioavailability (F) ranged from 9.10% to 21.1% for doses between 1.1 mg/kg and 4.5 mg/kg.[16][17] The increased bioavailability at higher doses is attributed to the saturation of its first-pass metabolism.[16][17] Interestingly, when administered as part of the botanical agent DA-9701, its oral bioavailability was significantly increased, likely due to the inhibition of its metabolism by other components in the extract.[16]

Metabolism: this compound is primarily metabolized in the liver.[18] Its major metabolic pathways in human liver microsomes are O-demethylation and hydroxylation.[5][16] It has been shown to inhibit multiple cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[19] It is a potent inhibitor of CYP2C19 and CYP2C9 and a moderate inhibitor of UGT1A1 and UGT1A9.[19] This suggests a potential for drug-drug interactions with substrates of these enzymes.[19] Studies in rats have also revealed gender differences in its pharmacokinetics, with female rats showing significantly higher plasma concentrations due to slower hepatic metabolism mediated by male-specific CYP isozymes (CYP2C11 and CYP3A2).[20]

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Bioavailability (F) Reference(s)
1.1 mg/kg - - - 9.10% [16][17]
2.2 mg/kg - - - 13.8% [16][17]

| 4.5 mg/kg | - | - | - | 21.1% |[16][17] |

Table 4: Inhibition of Human Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Enzymes by this compound

Enzyme Substrate Inhibition (IC50 / Ki) Type of Inhibition Reference(s)
CYP2C19 S-mephenytoin IC50 = 11.7 µM, Ki = 1.7 µM - [19]
CYP2C9 Diclofenac IC50 = 26.2 µM, Ki = 7.0 µM - [19]
CYP2D6 Bufuralol IC50 = 64.5 µM Weak [19]
CYP3A Midazolam Ki = 30.0 µM Mechanism-based [19]
UGT1A1 17β-estradiol Ki = 57.6 µM Moderate [19]

| UGT1A9 | Propofol | Ki = 37.3 µM | Moderate |[19] |

Key Signaling Pathways and Experimental Workflows

// Connections Corydaline (B1669446) -> AChE [label="Inhibits", color="#EA4335", fontcolor="#202124", arrowhead=tee]; Corydaline -> MOR [label="Agonist\n(G-protein biased)", color="#34A853", fontcolor="#202124"]; Corydaline -> D1R [label="Antagonist", color="#EA4335", fontcolor="#202124", arrowhead=tee]; Corydaline -> D2R [label="Modulates", color="#4285F4", fontcolor="#202124"];

LPS -> IKK [color="#202124"]; IKK -> IkBa [label="Phosphorylates", color="#202124", arrowhead=tee]; IkBa -> NFkB [style=dashed, arrowhead=none]; NFkB -> Cytokines [label="Upregulates\nTranscription", color="#202124"]; Corydaline -> IkBa [label="Promotes\nExpression", color="#34A853", fontcolor="#202124"];

// Outcomes AChE_Outcome [label="↑ Acetylcholine", shape=plaintext, fontcolor="#202124"]; MOR_Outcome [label="Analgesia", shape=plaintext, fontcolor="#202124"]; Dopamine_Outcome [label="Neuromodulation", shape=plaintext, fontcolor="#202124"]; Inflammation_Outcome [label="↓ Inflammation", shape=plaintext, fontcolor="#202124"];

AChE -> AChE_Outcome [style=invis]; MOR -> MOR_Outcome [style=invis]; D1R -> Dopamine_Outcome [style=invis]; Cytokines -> Inflammation_Outcome [style=invis]; } END_DOT Figure 1: Key molecular targets and pathways modulated by this compound.

Writhing_Assay_Workflow start Start: Acclimatize Mice grouping Divide into Groups (Vehicle, Corydaline, Positive Control) start->grouping admin Administer Compound (e.g., Subcutaneous Injection) grouping->admin wait Waiting Period (e.g., 30 minutes) admin->wait induce Induce Nociception (i.p. Acetic Acid Injection) wait->induce observe Observation Period (e.g., 10-20 minutes) induce->observe count Count Number of 'Writhes' (Abdominal constrictions & stretches) observe->count analyze Analyze Data: Compare writhe counts between groups count->analyze end End: Determine Antinociceptive Effect analyze->end

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the spectrophotometric method developed by Ellman.

  • Objective: To determine the IC50 value of this compound for AChE.

  • Materials: Acetylcholinesterase (from electric eel), acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer, this compound.

  • Procedure:

    • Prepare a series of dilutions of this compound in Tris-HCl buffer (pH 8.0).

    • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of buffer.

    • Add 25 µL of the this compound solution (or vehicle for control) to the respective wells.

    • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

    • Measure the absorbance at 405 nm every 1-2 minutes for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction. The percentage of inhibition is determined relative to the control (vehicle) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[2][7]

μ-Opioid Receptor (MOR) [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G proteins following receptor agonism.

  • Objective: To assess the agonist activity of this compound at the MOR.

  • Materials: Membranes from CHO cells expressing human MOR (CHO-hMOR), [³⁵S]GTPγS, GDP, GTPγS, DAMGO (reference agonist), this compound, scintillation cocktail.

  • Procedure:

    • Prepare dilutions of this compound.

    • Incubate CHO-hMOR cell membranes (5-10 µg protein) with varying concentrations of this compound in an assay buffer containing GDP.

    • Add [³⁵S]GTPγS to initiate the binding reaction.

    • Incubate for 60-90 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of excess unlabeled GTPγS.

    • Analyze the data to determine the Emax and EC50 values relative to the full agonist DAMGO.[5]

Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol evaluates the effect of this compound on the production of inflammatory mediators.

  • Objective: To measure the inhibition of pro-inflammatory cytokine release by this compound.

  • Materials: RAW 264.7 macrophage cell line, lipopolysaccharide (LPS), this compound, cell culture medium, ELISA kits for TNF-α and IL-6.

  • Procedure:

    • Culture RAW 264.7 cells in 24-well plates until they reach appropriate confluency.

    • Pre-treat the cells with various non-cytotoxic concentrations of this compound (e.g., 10-60 µM) for 2 hours.[6]

    • Stimulate the cells with LPS (e.g., 20 ng/mL) for a specified period (e.g., 6-24 hours).[6]

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • For mechanistic studies, cell lysates can be collected to analyze protein expression (e.g., IκBα, p-NF-κB) via Western blot or mRNA expression via RT-qPCR.[6]

Conclusion

This compound is a multifaceted alkaloid with a rich pharmacological profile. Its ability to inhibit acetylcholinesterase, antagonize dopamine D1 receptors, and act as a G protein-biased agonist at μ-opioid receptors provides a strong basis for its potential application in neurodegenerative diseases and pain management. Furthermore, its anti-inflammatory properties, mediated through the NF-κB pathway, suggest its utility in treating inflammatory conditions. The compound's complex pharmacokinetics, including significant metabolism by CYP enzymes and potential for gender-specific effects, highlight the need for careful consideration in clinical development. The data and protocols presented in this guide offer a comprehensive foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

Unraveling the Multifaceted Mechanism of Action of (-)-Corydaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corydaline, a prominent isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis species, has garnered significant attention for its diverse pharmacological activities. Traditionally used in herbal medicine for its analgesic and anti-inflammatory properties, modern scientific investigation has begun to elucidate the complex molecular mechanisms underpinning its therapeutic potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the core mechanisms of action of this compound. The guide summarizes key quantitative data, presents detailed experimental protocols for pivotal assays, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of this promising natural compound.

Core Mechanisms of Action

This compound exerts its pharmacological effects through a multi-target approach, engaging with key components of the nervous and immune systems. The primary mechanisms of action explored in this guide include its roles as an acetylcholinesterase inhibitor, a dopamine (B1211576) receptor antagonist, a µ-opioid receptor agonist, and a modulator of inflammatory and apoptotic signaling pathways.

Data Presentation: Quantitative Insights into this compound's Bioactivity

The following tables summarize the key quantitative data associated with the bioactivity of this compound across various molecular targets.

Table 1: Enzyme and Receptor Inhibition Data for this compound

TargetAssay TypeParameterValueReference
Acetylcholinesterase (AChE)Enzyme InhibitionIC5015 ± 3 µM[1][2]
Butyrylcholinesterase (BChE)Enzyme InhibitionIC50> 100 µM[1][2]
Dopamine D1 ReceptorCRE-Luciferase Reporter Gene AssayIC501.83 ± 0.21 µM
Cytochrome P450 2C9 (CYP2C9)Enzyme InhibitionIC5026.2 µM
Cytochrome P450 2C9 (CYP2C9)Enzyme Inhibition (Noncompetitive)Ki7.1 µM
Cytochrome P450 2C19 (CYP2C19)Enzyme InhibitionIC5011.7 µM
Cytochrome P450 2C19 (CYP2C19)Enzyme Inhibition (Competitive)Ki1.7 µM
Cytochrome P450 2D6 (CYP2D6)Enzyme InhibitionIC5064.5 µM
Cytochrome P450 2D6 (CYP2D6)Enzyme Inhibition (Competitive)Ki27.3 µM

Table 2: Receptor Binding and Agonist Activity of this compound

TargetAssay TypeParameterValueReference
µ-Opioid ReceptorRadioligand Binding AssayKi1.23 µM
Dopamine D1 ReceptorRadioligand Binding AssayKi1.3 µM

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.

Acetylcholinesterase Inhibition

cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Acetylcholine Acetylcholine (ACh) ACh_Receptor ACh Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by ACh_Vesicle ACh Vesicle ACh_Vesicle->Acetylcholine Release ACh_Receptor->Postsynaptic_Neuron Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Corydaline This compound Corydaline->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition by this compound.
Dopamine D1 Receptor Antagonism

Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds G_Protein Gs Protein D1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Initiates Corydaline This compound Corydaline->D1_Receptor Antagonizes

Antagonistic Effect of this compound on the Dopamine D1 Receptor Signaling Pathway.
µ-Opioid Receptor Agonism

Corydaline This compound MOR µ-Opioid Receptor Corydaline->MOR Agonist Gi_Protein Gi Protein MOR->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreased Production Analgesia Analgesia cAMP->Analgesia Leads to

Agonistic Effect of this compound on the µ-Opioid Receptor Signaling Pathway.
Anti-inflammatory Signaling Pathway

cluster_inflammation Inflammatory Cascade LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Transcription of Corydaline This compound Corydaline->IKK Inhibits

Inhibitory Effect of this compound on the NF-κB-mediated Inflammatory Pathway.
Anti-apoptotic Signaling Pathway

cluster_apoptosis Apoptotic Cascade Stress_Signal Stress Signal p38_MAPK p38 MAPK Stress_Signal->p38_MAPK Activates Bax Bax p38_MAPK->Bax Activates Bcl2 Bcl-2 p38_MAPK->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Corydaline This compound Corydaline->p38_MAPK Inhibits

Inhibitory Effect of this compound on the p38 MAPK-mediated Apoptotic Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of this compound solution.

  • Add 140 µL of phosphate buffer (pH 8.0) to each well.

  • Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dopamine D1 Receptor Antagonism Assay (CRE-Luciferase Reporter Gene Assay)

Objective: To assess the antagonistic activity of this compound on the dopamine D1 receptor.

Materials:

  • HEK293 cells stably co-transfected with the human dopamine D1 receptor and a CRE-luciferase reporter gene (HEK-D1/CRE/Luc2P).

  • This compound

  • Dopamine

  • Cell culture medium (e.g., DMEM)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the HEK-D1/CRE/Luc2P cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with a fixed concentration of dopamine (e.g., 2 nM) for 6 hours.

  • Remove the medium and add luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of dopamine-induced luciferase activity for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

µ-Opioid Receptor (MOR) Agonist Assay ([35S]GTPγS Binding Assay)

Objective: To determine the functional agonist activity of this compound at the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-hMOR cells)

  • This compound

  • [35S]GTPγS

  • GDP

  • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the cell membranes, various concentrations of this compound, and GDP.

  • Incubate the mixture at 30°C for a short period.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Plot the specific binding of [35S]GTPγS against the logarithm of the this compound concentration to determine the EC50 and Emax values.

NF-κB Signaling Pathway Analysis (Western Blot)

Objective: To investigate the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • Lipopolysaccharide (LPS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels

  • PVDF membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Apoptosis Detection (TUNEL Assay)

Objective: To assess the anti-apoptotic effect of this compound.

Materials:

  • Cell line (e.g., PC12 cells)

  • Apoptosis-inducing agent (e.g., H2O2)

  • This compound

  • TUNEL assay kit

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips.

  • Pre-treat the cells with this compound for a specified duration.

  • Induce apoptosis with an appropriate stimulus.

  • Fix and permeabilize the cells according to the TUNEL assay kit protocol.

  • Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTP.

  • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).

  • Mount the coverslips on microscope slides.

  • Visualize the cells under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to inhibit acetylcholinesterase, antagonize dopamine D1 receptors, and act as a µ-opioid receptor agonist provides a strong rationale for its traditional use in pain management and suggests its potential in the treatment of neurodegenerative disorders. Furthermore, its anti-inflammatory and anti-apoptotic properties, mediated through the NF-κB and p38 MAPK signaling pathways, respectively, highlight its potential for addressing a broader range of diseases characterized by inflammation and cellular damage. This technical guide provides a foundational understanding of the molecular mechanisms of this compound, offering valuable insights and methodologies for researchers dedicated to exploring its full therapeutic potential. Further investigation into the intricate interplay of these mechanisms and their in vivo relevance is warranted to translate the promising preclinical findings into clinical applications.

References

Unveiling the Pharmacological Potential: A Technical Guide to the Biological Activity of Corydalis cava Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of extracts from Corydalis cava and its constituent isoquinoline (B145761) alkaloids. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Analysis of Biological Activities

The diverse pharmacological effects of Corydalis cava extracts are attributed to a rich profile of isoquinoline alkaloids. The following tables present a consolidated summary of the quantitative data on the inhibitory and binding activities of prominent alkaloids isolated from Corydalis species, with a focus on those found in Corydalis cava.

Table 1: Cholinesterase Inhibitory Activity of Corydalis cava Alkaloids

AlkaloidEnzymeIC50 (µM)Source
(+)-CanadineAcetylcholinesterase (AChE)12.4 ± 0.9[1]
(+)-CanadalineAcetylcholinesterase (AChE)20.1 ± 1.1[1]
Bulbocapnine (B190701)Acetylcholinesterase (AChE)40 ± 2[2]
CorydalineAcetylcholinesterase (AChE)15 ± 3[2]
(±)-CorycavidineButyrylcholinesterase (BChE)46.2 ± 2.4[1]
(+)-BulbocapnineButyrylcholinesterase (BChE)67.0 ± 2.1[1]
(+)-CanadalineButyrylcholinesterase (BChE)85.2 ± 3.2[1]

Table 2: Dopamine (B1211576) Receptor Binding Affinity of Corydalis Alkaloids

AlkaloidReceptorKi (nM)Source
l-IsocorypalmineDopamine D183[3][4]
l-Tetrahydropalmatine (l-THP)Dopamine D194[3]
l-Tetrahydropalmatine (l-THP)Dopamine D2388[5]

Table 3: Inhibition of Dopamine Biosynthesis by Bulbocapnine

ParameterCell LineIC50 (µM)% Inhibition (at 20 µM)Source
Dopamine ContentPC1226.745.2[6][7]
Tyrosine Hydroxylase ActivityPC12-24.4[6][7]

Table 4: Cytotoxic Activity of Corydalis cava Protein Fractions

Protein Concentration (ng/ml)Cell Line% Inhibition of Mitochondrial ActivitySource
42HeLaNot specified[8]
83HeLaNot specified[8]
167HeLa43.45 ± 3[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative analysis of Corydalis cava extracts and their isolated alkaloids.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the spectrophotometric method described by Ellman et al.[7][9]

2.1.1 Reagents and Materials

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human plasma

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (Corydalis cava extracts or isolated alkaloids) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

2.1.2 Assay Procedure

  • Prepare Reagent Solutions:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • DTNB Solution: 10 mM in phosphate buffer.

    • ATCI/BTCI Solution: 14 mM in deionized water (prepare fresh).

    • AChE/BChE Solution: Prepare a stock solution of the enzyme in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Test Compound Solutions: Prepare serial dilutions of the test compounds in the appropriate solvent.

  • Assay in 96-Well Plate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI/BTCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE/BChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, enzyme solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the substrate (ATCI or BTCI) to all wells to start the reaction.

  • Measurement: Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The rate of the reaction is determined from the slope of the absorbance versus time plot.

  • Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant capacity of Corydalis cava extracts.[10][11][12]

2.2.1 Reagents and Materials

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test compounds (Corydalis cava extracts or isolated alkaloids)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • Cuvettes or 96-well microplate

2.2.2 Assay Procedure

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Prepare Sample Solutions: Prepare various concentrations of the plant extracts and the positive control in the same solvent used for the DPPH solution.

  • Reaction Mixture:

    • In a test tube or microplate well, mix a specific volume of the sample solution (e.g., 100 µL) with a specific volume of the DPPH solution (e.g., 900 µL for a total volume of 1 mL).

    • Control: Mix the same volume of the solvent used for the samples with the DPPH solution.

    • Blank: Use the solvent alone to zero the spectrophotometer.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the sample concentration.

Anti-inflammatory Activity in RAW 264.7 Macrophages

This protocol describes the methodology to evaluate the anti-inflammatory effects of Corydalis cava extracts by measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.[1][2][13]

2.3.1 Reagents and Materials

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Test compounds (Corydalis cava extracts or isolated alkaloids)

  • 96-well cell culture plates

  • Microplate reader

2.3.2 Assay Procedure

  • Cell Culture: Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds.

    • Incubate for 1-2 hours.

    • Add LPS (final concentration of 1 µg/mL) to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite (B80452) (an indicator of NO production) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activities of Corydalis cava alkaloids.

Signaling Pathways

NF-kB and MAPK Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MKKs MKKs (MKK3/6, MKK4/7) TAK1->MKKs ERK ERK TAK1->ERK IkBa IκBα IKK->IkBa Phosphorylates (Inhibition) NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus_NFkB->Genes Activates Transcription p38 p38 MAPK MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 (in Nucleus) p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate AP1->Genes Activates Transcription Corydalis_Alkaloids Corydalis Alkaloids (e.g., Tetrahydropalmatine, Dehydrocorydaline) Corydalis_Alkaloids->TAK1 Inhibit Corydalis_Alkaloids->IKK Inhibit Corydalis_Alkaloids->NFkB Inhibit Translocation Corydalis_Alkaloids->p38 Inhibit Phosphorylation Corydalis_Alkaloids->JNK Inhibit Phosphorylation Corydalis_Alkaloids->ERK Inhibit Phosphorylation Dopamine Synthesis and Receptor Interaction Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH L_DOPA L-DOPA TH->L_DOPA Catalyzes DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DDC->Dopamine Catalyzes Vesicle Synaptic Vesicle Dopamine->Vesicle Stored in Synapse Synaptic Cleft Vesicle->Synapse Released into D1_Receptor Dopamine D1 Receptor Synapse->D1_Receptor D2_Receptor Dopamine D2 Receptor Synapse->D2_Receptor Postsynaptic_Neuron Postsynaptic Neuron D1_Receptor->Postsynaptic_Neuron D2_Receptor->Postsynaptic_Neuron Signal_Transduction Signal Transduction Postsynaptic_Neuron->Signal_Transduction Bulbocapnine Bulbocapnine Bulbocapnine->TH Inhibits l_THP l-Tetrahydropalmatine (l-THP) l_THP->D1_Receptor Antagonizes l_THP->D2_Receptor Antagonizes Experimental Workflow for Anti-inflammatory Assay Start Start Culture_Cells Culture RAW 264.7 Cells Start->Culture_Cells Seed_Plate Seed Cells in 96-well Plate Culture_Cells->Seed_Plate Adherence Allow Cells to Adhere (Overnight) Seed_Plate->Adherence Add_Compound Add Corydalis Extract/ Alkaloid Adherence->Add_Compound Pre_incubation Pre-incubate (1-2 hours) Add_Compound->Pre_incubation Add_LPS Stimulate with LPS (1 µg/mL) Pre_incubation->Add_LPS Incubation_24h Incubate (24 hours) Add_LPS->Incubation_24h Collect_Supernatant Collect Supernatant Incubation_24h->Collect_Supernatant Griess_Assay Perform Griess Assay for Nitric Oxide (NO) Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data and Calculate % Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End Experimental Workflow for AChE Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: Buffer, Enzyme, DTNB, Substrate Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: Blank, Control, Test Samples Prepare_Reagents->Plate_Setup Add_Components Add Buffer, Enzyme, DTNB, and Test Compound/Solvent Plate_Setup->Add_Components Pre_incubation Pre-incubate (10 min at 25°C) Add_Components->Pre_incubation Add_Substrate Add Substrate (ATCI) to Initiate Reaction Pre_incubation->Add_Substrate Kinetic_Reading Kinetic Reading: Measure Absorbance at 412 nm (every minute for 10-20 min) Add_Substrate->Kinetic_Reading Calculate_Rate Calculate Reaction Rate (Slope of Absorbance vs. Time) Kinetic_Reading->Calculate_Rate Calculate_Inhibition Calculate % Inhibition and IC50 Value Calculate_Rate->Calculate_Inhibition End End Calculate_Inhibition->End

References

The Alkaloid Corydaline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, chemical synthesis, and pharmacological properties of corydaline (B1669446), a bioactive isoquinoline (B145761) alkaloid. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and History

Corydaline is a naturally occurring isoquinoline alkaloid first isolated from the tubers of various Corydalis species, a genus of flowering plants in the poppy family (Papaveraceae). For centuries, extracts from these plants have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. The earliest systematic studies on the alkaloidal constituents of Corydalis date back to the early 20th century, with corydaline being one of the key bioactive compounds identified.

The structural elucidation of corydaline was a gradual process, relying on classical chemical degradation methods and, later, advanced spectroscopic techniques. Early research in the mid-20th century established its basic molecular formula and the presence of a tetracyclic isoquinoline core. The definitive stereochemistry and absolute configuration were later confirmed through X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Pharmacological Properties

Corydaline exhibits a range of notable physicochemical and pharmacological properties that have garnered significant interest in the scientific community.

Physicochemical Data

The following table summarizes the key physicochemical properties of corydaline.

PropertyValue
Molecular Formula C₂₂H₂₇NO₄
Molecular Weight 369.46 g/mol
Appearance White to off-white crystalline powder
Melting Point 135-136 °C
Optical Rotation +295° (c=0.5 in CHCl₃)
Solubility Soluble in chloroform, methanol (B129727), and ethanol. Sparingly soluble in water.
UV-Vis (in Methanol) λmax at 220, 282 nm
Pharmacological Data

Corydaline has been shown to interact with multiple biological targets, leading to a diverse pharmacological profile. The tables below summarize key quantitative data on its enzymatic and receptor interactions.

Table 2.1: Inhibition of Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Enzymes by Corydaline

EnzymeSubstrateInhibition TypeIC₅₀ (µM)Kᵢ (µM)
CYP2C9DiclofenacCompetitive26.27.0
CYP2C19S-MephenytoinCompetitive11.71.7
CYP2D6BufuralolWeak64.5-
UGT1A117β-estradiolModerate-57.6
UGT1A9PropofolModerate-37.3

Table 2.2: Receptor Binding and Functional Activity of Corydaline

Receptor/TargetLigand/AssayActivityKᵢ (µM)IC₅₀ (µM)
Mu-Opioid Receptor (MOR)[³H]DAMGO BindingAgonist6.8-
Acetylcholinesterase (AChE)-Inhibitor-15
Thrombin-induced platelet aggregation-Inhibitor-54.16 µg/ml

Experimental Protocols

This section provides detailed methodologies for the isolation of corydaline from its natural source and a conceptual workflow for its chemical synthesis.

Isolation of Corydaline from Corydalis yanhusuo

The following protocol is a representative method for the extraction and purification of corydaline from the tubers of Corydalis yanhusuo.

Materials:

Procedure:

  • Extraction: Macerate the powdered tubers of C. yanhusuo with 70% aqueous acetone at room temperature. Repeat the extraction three times to ensure exhaustive extraction of the alkaloids.

  • Concentration: Combine the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Solvent Partitioning: Subject the crude extract to sequential liquid-liquid partitioning with solvents of increasing polarity: hexane, ethyl acetate, and butanol. This step separates compounds based on their polarity.

  • Column Chromatography:

    • Combine the hexane, ethyl acetate, and butanol fractions.

    • Apply the combined fraction to a silica gel column.

    • Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting with a high ratio of CH₂Cl₂ to MeOH and gradually increasing the polarity by increasing the proportion of MeOH.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Purification:

    • Combine the fractions containing corydaline, as identified by TLC comparison with a standard.

    • Subject the combined fractions to further purification by repeated silica gel column chromatography, using a suitable solvent system (e.g., a gradient of hexane and acetone) to yield pure corydaline.

  • Characterization: Confirm the identity and purity of the isolated corydaline using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry (MS), and by determining its melting point.

G cluster_extraction Extraction & Concentration cluster_partitioning Solvent Partitioning cluster_chromatography Purification C. yanhusuo Tubers C. yanhusuo Tubers 70% Acetone Extract 70% Acetone Extract C. yanhusuo Tubers->70% Acetone Extract 70% Acetone Crude Residue Crude Residue 70% Acetone Extract->Crude Residue Evaporation Hexane Fraction Hexane Fraction Crude Residue->Hexane Fraction Hexane EtOAc Fraction EtOAc Fraction Hexane Fraction->EtOAc Fraction Ethyl Acetate BuOH Fraction BuOH Fraction EtOAc Fraction->BuOH Fraction Butanol Combined Fractions Combined Fractions BuOH Fraction->Combined Fractions Silica Gel Column 1 Silica Gel Column 1 Combined Fractions->Silica Gel Column 1 CH2Cl2/MeOH Gradient Crude Corydaline Crude Corydaline Silica Gel Column 1->Crude Corydaline Silica Gel Column 2 Silica Gel Column 2 Crude Corydaline->Silica Gel Column 2 Hexane/Acetone Gradient Pure Corydaline Pure Corydaline Silica Gel Column 2->Pure Corydaline Characterization Characterization Pure Corydaline->Characterization NMR, MS, MP

Workflow for the isolation of corydaline.
Total Synthesis of Corydaline

Conceptual Synthetic Workflow:

  • Preparation of the Isoquinoline Intermediate: Synthesis of a suitably substituted 3,4-dihydroisoquinoline (B110456) derivative.

  • Condensation and Cyclization: Reaction of the isoquinoline intermediate with a substituted benzaldehyde (B42025) to form the tetracyclic protoberberine core.

  • Reduction and Methylation: Stereoselective reduction of the protoberberine intermediate followed by methylation to introduce the C-13 methyl group, yielding (±)-corydaline.

  • Resolution (Optional): If enantiomerically pure corydaline is required, a resolution step can be employed to separate the (+) and (-) enantiomers.

Signaling Pathways and Mechanism of Action

Corydaline's diverse pharmacological effects are attributed to its interaction with multiple signaling pathways. This section details its role as a G protein-biased agonist at the mu-opioid receptor and its modulation of the PI3K/Akt pathway.

G Protein-Biased Agonism at the Mu-Opioid Receptor (MOR)

Corydaline has been identified as a novel agonist of the mu-opioid receptor (MOR).[1] Of particular interest is its characterization as a G protein-biased agonist.[1] This means that upon binding to the MOR, it preferentially activates G protein-mediated signaling pathways over the β-arrestin2 recruitment pathway.[1] This biased agonism is a significant area of research in opioid drug development, as it is hypothesized that the analgesic effects of opioids are primarily mediated by G protein signaling, while many of the adverse effects, such as respiratory depression and tolerance, are linked to β-arrestin2 recruitment.

G cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_Protein G Protein (Gi/o) MOR->G_Protein Preferential Activation Beta_Arrestin β-Arrestin2 MOR->Beta_Arrestin Reduced Recruitment Corydaline Corydaline Corydaline->MOR Binds Analgesia Analgesia G_Protein->Analgesia Leads to Adverse_Effects Adverse Effects (e.g., Respiratory Depression) Beta_Arrestin->Adverse_Effects Leads to

G protein-biased agonism of corydaline at the MOR.
Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and neurological disorders. Some studies suggest that the neuroprotective effects of certain alkaloids, including those from Corydalis species, may involve the modulation of the PI3K/Akt pathway. Activation of this pathway can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of pro-survival transcription factors.

G Growth_Factor Growth Factor / Corydaline (potential) RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β, FOXO) Akt->Downstream_Targets Phosphorylates Cell_Survival Cell Survival & Growth Downstream_Targets->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Targets->Apoptosis_Inhibition

Overview of the PI3K/Akt signaling pathway.

Conclusion

Corydaline, an isoquinoline alkaloid with a rich history in traditional medicine, continues to be a subject of intense scientific investigation. Its diverse pharmacological profile, including its unique G protein-biased agonism at the mu-opioid receptor and its potential modulation of key cellular signaling pathways like PI3K/Akt, highlights its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on corydaline, from its discovery and chemical properties to its complex biological activities, to aid researchers in their future exploration of this fascinating natural product.

References

(-)-Corydaline solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Stability of Corydaline

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental. This guide provides a detailed overview of the available solubility and stability data for Corydaline, a pharmacologically active isoquinoline (B145761) alkaloid. While the specific levorotatory enantiomer, (-)-Corydaline, is the focus, much of the available literature pertains to the dextrorotatory form, (+)-Corydaline (CAS 518-69-4), or the racemic mixture. This document consolidates the existing data, outlines relevant experimental protocols, and visualizes associated biological and experimental workflows.

Introduction to Corydaline

Corydaline is an isoquinoline alkaloid primarily isolated from the tubers of various Corydalis species.[1] It is recognized for a range of biological activities, including anti-acetylcholinesterase, antinociceptive, and gastrointestinal modulatory effects.[2][3] As a potential therapeutic agent, its solubility and stability are critical parameters that influence its formulation, bioavailability, and shelf-life.

Solubility Profile of Corydaline

The solubility of a compound is a crucial factor in its absorption and distribution. Corydaline exhibits poor aqueous solubility but is soluble in various organic solvents. The quantitative and qualitative solubility data are summarized in the table below.

Table 1: Solubility Data for Corydaline

SolventSolubility DescriptionQuantitative DataNotes
WaterPractically Insoluble / Slightly Soluble-Qualitative data suggests very low solubility.[1] The dl-Form is described as slightly soluble.[1]
ChloroformSoluble-[1]
EtherModerately Soluble-[1]
MethanolSparingly Soluble-[1]
Ethanol (EtOH)Sparingly Soluble / Insoluble-Conflicting reports exist.[1][4]
Dimethyl Sulfoxide (DMSO)Soluble137.5 mg/mL (372.17 mM)[5]Sonication is recommended to aid dissolution.[5]
DMSOSoluble≥18.13 mg/mLRequires sonication.[4]
Formulation VehicleSoluble2 mg/mL (5.41 mM)Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline. Sonication recommended.[5]

Stability Profile of Corydaline

Table 2: Storage and Stability Information for Corydaline

FormStorage ConditionDurationNotes
Powder-20°C3 yearsKeep away from direct sunlight.[5]
In Solvent-80°C1 year[5]
Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing degradation pathways.[6] As per ICH guidelines, this involves exposing the drug substance to conditions such as hydrolysis (acidic, basic), oxidation, photolysis, and thermal stress.[6][7] Although specific studies on Corydaline are not published, one report notes that its major metabolic pathways in the human liver involve O-demethylation and hydroxylation, which can be considered a form of biological degradation.[8]

Experimental Protocols

Detailed experimental procedures are vital for the reproducibility of scientific findings. Below are methodologies relevant to determining the solubility and stability of compounds like Corydaline.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard protocol for determining equilibrium solubility.

  • Preparation : An excess amount of solid Corydaline is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed container.

  • Equilibration : The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation : The saturated solution is separated from the undissolved solid by centrifugation and/or filtration.

  • Quantification : The concentration of Corydaline in the clear supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_workflow Workflow for Solubility Determination A Add excess Corydaline to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge and filter to remove solid B->C D Quantify concentration in supernatant via HPLC C->D

Workflow for Shake-Flask Solubility Measurement.
Stability-Indicating Method: HPLC Analysis

A stability-indicating analytical method is one that can accurately quantify the API in the presence of its degradation products.

  • Forced Degradation : Samples of Corydaline are subjected to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, UV light) to generate degradation products.

  • Method Development : An HPLC method is developed to achieve chromatographic separation between the parent Corydaline peak and all generated degradant peaks. This often involves optimizing the column (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer), and detector wavelength.[9][10]

  • Method Validation : The developed method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Kinetic Analysis : The rate of degradation can be determined by analyzing samples at various time points under a specific stress condition. The data is often fitted to a kinetic model, such as a pseudo-first-order model, to determine the degradation rate constant.[11][12]

Relevant Biological Pathways and Workflows

Corydaline interacts with several biological targets. Understanding these interactions is key in drug development.

Inhibition of Cytochrome P450 (CYP) Enzymes

Corydaline has been shown to inhibit drug-metabolizing enzymes, which can lead to potential drug-drug interactions. It is a potent inhibitor of CYP2C19 and CYP2C9.[13] The general workflow for assessing this inhibition in vitro is depicted below.

G cluster_workflow Workflow for In Vitro CYP Inhibition Assay A Prepare Human Liver Microsomes (HLM) B Pre-incubate HLM with Corydaline (inhibitor) and NADPH A->B C Initiate reaction by adding a specific CYP substrate B->C D Incubate for a defined time C->D E Quench reaction (e.g., with cold acetonitrile) D->E F Analyze metabolite formation using LC-MS/MS E->F

General workflow for an in vitro enzyme inhibition study.
Key Pharmacological Targets of Corydaline

Corydaline's therapeutic effects are attributed to its interaction with multiple molecular targets. Its known activities include acetylcholinesterase (AChE) inhibition, µ-opioid receptor agonism, and inhibition of various CYP enzymes.[2][13]

G Corydaline Corydaline AChE Acetylcholinesterase (AChE) Corydaline->AChE Inhibits MOR μ-Opioid Receptor (MOR) Corydaline->MOR Agonist CYP2C9 CYP2C9 Corydaline->CYP2C9 Inhibits CYP2C19 CYP2C19 Corydaline->CYP2C19 Inhibits EV71 Enterovirus 71 (EV71) Replication Corydaline->EV71 Inhibits

Key pharmacological targets of Corydaline.

Conclusion

This technical guide consolidates the available data on the solubility and stability of Corydaline. It is characterized by poor aqueous solubility but is readily soluble in DMSO, a common solvent for in vitro screening. Stability data is limited to basic storage conditions, highlighting a gap in the publicly available literature regarding its degradation pathways under stress conditions. The provided methodologies and workflows serve as a foundation for researchers undertaking further studies to characterize this promising natural product for drug development purposes.

References

spectroscopic data of (-)-Corydaline (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of (-)-Corydaline

Introduction

This compound is a tetrahydroprotoberberine alkaloid isolated from various species of the Corydalis genus, which has a long history of use in traditional medicine. The structural elucidation and quantification of this compound are critical for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 1: Mass Spectrometry Data for Corydaline (B1669446)

ParameterValueReference
Molecular FormulaC₂₂H₂₇NO₄[1][2]
Molecular Weight369.5 g/mol [1][2]
Precursor Ion ([M+H]⁺)m/z 370.20169[3]
Major Fragment Ions (m/z)192.1027, 179.1061, 165.0914, 150.06825[3][4]

The fragmentation of corydaline in MS/MS experiments is characteristic of tetrahydroprotoberberine-type alkaloids. A key fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which leads to the formation of diagnostic product ions. For instance, the ion at m/z 192.1027 is a characteristic fragment.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. While specific ¹H and ¹³C NMR data for the (-)-enantiomer were not explicitly detailed in the provided search results, data for the racemic or unspecified form is available and is presented here. The spectra for the enantiomers will be identical except for their interaction with a chiral environment.

Table 2: ¹³C NMR Spectral Data of Corydaline

Carbon PositionChemical Shift (δ, ppm)
C-1108.7
C-2147.5
C-3147.6
C-4111.4
C-4a127.1
C-529.2
C-651.4
C-853.9
C-8a128.9
C-9149.9
C-10145.4
C-11111.8
C-12124.0
C-12a126.7
C-1337.9
C-13a61.2
2-OCH₃55.9
3-OCH₃56.0
9-OCH₃60.1
10-OCH₃56.1
13-CH₃18.2
Note: Data is for the general structure of corydaline and may have been obtained from various isomers. Specific assignments should be confirmed with 2D NMR experiments.

Table 3: ¹H NMR Spectral Data of Corydaline

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-16.72s
H-46.60s
H-116.85s
H-126.78s
2-OCH₃3.85s
3-OCH₃3.84s
9-OCH₃3.87s
10-OCH₃3.86s
13-CH₃0.95d7.0
Note: Data is for the general structure of corydaline. Chemical shifts and multiplicities can vary slightly based on the solvent and instrument used.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Sample Preparation for NMR and MS Analysis
  • Extraction: The alkaloid fraction is typically extracted from the plant material (e.g., tubers of Corydalis yanhusuo) using a suitable solvent such as methanol (B129727).[6]

  • Purification: The crude extract is then subjected to purification steps, which may include acid-base extraction followed by column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) to isolate this compound.[6]

  • Sample Preparation for NMR: For NMR analysis, a purified sample of this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[7]

  • Sample Preparation for MS: For MS analysis, the purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution may be infused directly into the mass spectrometer or injected into a liquid chromatography system coupled to the mass spectrometer (LC-MS).[8]

NMR Spectroscopy Protocol
  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 500, or 700 MHz).[9]

  • 1D NMR Acquisition:

    • ¹H NMR: Standard parameters include a 30° or 90° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[10]

    • ¹³C NMR: Typically acquired with proton decoupling to simplify the spectrum. A 90° pulse angle, a spectral width of around 200-250 ppm, and a longer relaxation delay are used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[11]

  • 2D NMR Acquisition: To unambiguously assign the ¹H and ¹³C signals and elucidate the complete structure, a suite of 2D NMR experiments is often performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).[12]

Mass Spectrometry Protocol (LC-MS/MS)
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of alkaloids.[8]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[13]

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[8]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids like corydaline.[8]

    • Analysis: For structural confirmation and identification, tandem mass spectrometry (MS/MS) is performed. A precursor ion (e.g., the [M+H]⁺ ion of corydaline) is selected in the first mass analyzer, fragmented (e.g., by collision-induced dissociation), and the resulting product ions are analyzed in the second mass analyzer.[4]

    • Detection: High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are used to obtain accurate mass measurements, which aid in determining the elemental composition.[14]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

G Workflow for Spectroscopic Analysis of this compound cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Elucidation plant_material Plant Material (e.g., Corydalis tubers) extraction Solvent Extraction plant_material->extraction purification Purification (Chromatography) extraction->purification nmr_sample NMR Sample Prep purification->nmr_sample ms_sample MS Sample Prep purification->ms_sample nmr_analysis NMR Spectroscopy (1D & 2D) nmr_sample->nmr_analysis ms_analysis Mass Spectrometry (LC-MS/MS) ms_sample->ms_analysis nmr_data NMR Data Processing nmr_analysis->nmr_data ms_data MS Data Processing ms_analysis->ms_data structure_elucidation Structure Elucidation nmr_data->structure_elucidation ms_data->structure_elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides foundational spectroscopic information and standardized protocols essential for the research and development of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reliable, and comparable data across different laboratories.

References

(-)-Corydaline: A Comprehensive Technical Guide to its In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corydaline, a prominent isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis species, has garnered significant scientific interest due to its diverse pharmacological activities. Traditionally used in herbal medicine for its analgesic and anti-inflammatory properties, modern research is uncovering the molecular mechanisms that underpin its therapeutic potential. This technical guide provides an in-depth analysis of the in vitro and in vivo effects of this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The following sections detail its effects on various biological systems, provide comprehensive experimental protocols for key assays, and visualize the signaling pathways it modulates.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the biological activities of this compound.

Table 1: In Vitro Inhibitory Effects of this compound

Target Enzyme/ProcessSystemIC50 / Ki ValueReference
Acetylcholinesterase (AChE)Not specifiedIC50 = 15 µM[1]
Thrombin-induced platelet aggregationIn vitroIC50 = 54.16 μg/ml[1]
CYP2C19 (S-mephenytoin-4'-hydroxylation)Human Liver MicrosomesKi = 1.7 µM; IC50 = 11.7 µM[2]
CYP2C9 (diclofenac 4-hydroxylation)Human Liver MicrosomesKi = 7.0 µM; IC50 = 26.2 µM[2]
CYP2D6 (bufuralol 1'-hydroxylation)Human Liver MicrosomesIC50 = 64.5 µM[2]
CYP3A (midazolam hydroxylation)Human Liver MicrosomesKi = 30.0 µM[2]
UGT1A1 (17β-estradiol 3-glucuronidation)Human Liver MicrosomesKi = 57.6 µM[2]
UGT1A9 (propofol glucuronidation)Human Liver MicrosomesKi = 37.3 µM[2]

Table 2: In Vivo Effects of this compound

ActivityAnimal ModelDosageEffectReference
AntinociceptiveAcetic acid-induced writhing in mice10 mg/kg (s.c.)59% reduction in writhes
Gastric EmptyingNormal rats1 and 3 mg/kg (oral)Significant acceleration[1]
Gastric EmptyingApomorphine-induced delayed gastric emptying in rats1 and 3 mg/kg (oral)Improvement to near normal levels[1]
Gastric EmptyingLaparotomy-induced delayed gastric emptying in rats1 and 3 mg/kg (oral)Improvement to near normal levels[1]
Gastric RelaxationRatsNot specifiedSignificant induction[1]
Nematocidal (vs. S. ratti larvae)In vitroPC50 = 18 µM50% paralysis[1]
Nematocidal (vs. S. venezuelensis larvae)In vitroPC50 = 30 µM50% paralysis[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal.

  • Assay in 96-well plate:

    • Add 25 µL of phosphate buffer to each well.

    • Add 5 µL of the this compound solution at different concentrations to the test wells. Add 5 µL of the solvent for the control wells.

    • Add 20 µL of the AChE solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every minute for a total of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral antinociceptive activity of this compound.

Materials:

  • Male ICR mice (or other suitable strain)

  • This compound

  • Acetic acid solution (e.g., 0.6% in saline)

  • Vehicle (e.g., saline, or saline with a small amount of DMSO/Tween 80)

  • Positive control (e.g., a known analgesic)

  • Syringes and needles for injection

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the experimental environment for at least one hour before the test.

  • Grouping and Administration:

    • Divide the mice into groups (e.g., vehicle control, positive control, and different doses of this compound).

    • Administer this compound or the positive control subcutaneously (s.c.) or intraperitoneally (i.p.). Administer the vehicle to the control group.

  • Induction of Writhing: After a predetermined pretreatment time (e.g., 30 minutes), administer the acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen) over a specific period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each treatment group compared to the vehicle control group using the formula:

      • % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

In Vivo Gastric Emptying Assay in Rats

Objective: To assess the effect of this compound on the rate of gastric emptying.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Non-absorbable marker (e.g., phenol (B47542) red in a test meal)

  • Test meal (e.g., methylcellulose (B11928114) solution)

  • Vehicle

  • Anesthesia (if required for administration)

  • Stomach tubes for gavage

Procedure:

  • Animal Preparation: Fast the rats overnight (e.g., 18-24 hours) with free access to water.

  • Grouping and Administration:

    • Divide the rats into groups (e.g., vehicle control and different doses of this compound).

    • Administer this compound or the vehicle orally via gavage.

  • Test Meal Administration: After a specific time (e.g., 30 minutes), administer the test meal containing the non-absorbable marker orally via gavage.

  • Sample Collection: After a defined period (e.g., 20-30 minutes), euthanize the rats.

  • Stomach Content Analysis:

    • Clamp the pylorus and cardia of the stomach and carefully remove it.

    • Homogenize the stomach with its contents in a known volume of a suitable solution (e.g., 0.1 N NaOH).

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the concentration of the marker (e.g., phenol red) in the supernatant spectrophotometrically.

  • Data Analysis:

    • A control group of rats is sacrificed immediately after receiving the test meal to determine the initial amount of marker administered.

    • Calculate the percentage of gastric emptying using the formula:

      • % Gastric Emptying = [1 - (Amount of marker recovered from the stomach of treated rat / Average amount of marker recovered from the stomach of control rats at time 0)] x 100

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Mu-Opioid Receptor (MOR) G Protein-Biased Agonism

This compound acts as a biased agonist at the mu-opioid receptor, preferentially activating G protein-mediated signaling pathways without significant recruitment of β-arrestin2. This biased agonism is thought to contribute to its analgesic effects with a potentially reduced side-effect profile compared to conventional opioids.

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Corydaline (B1669446) This compound MOR Mu-Opioid Receptor (MOR) Corydaline->MOR Binds to G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates Beta_arrestin β-arrestin2 MOR->Beta_arrestin No significant recruitment AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia Downstream effects cAMP cAMP AC->cAMP Converts ATP to cAMP->Analgesia Leads to Side_effects Adverse Effects (e.g., Respiratory Depression) Beta_arrestin->Side_effects

Caption: this compound's biased agonism at the mu-opioid receptor.

Potential Involvement in PI3K/Akt Signaling

While direct modulation of the PI3K/Akt pathway by this compound is not yet fully elucidated, some studies on Corydalis extracts and related alkaloids suggest a potential interaction. This pathway is crucial for cell survival and proliferation.

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds to PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Cell_Survival Cell Survival & Growth Downstream->Cell_Survival Promotes Corydaline This compound (Potential modulation) Corydaline->PI3K ?

Caption: Hypothetical interaction of this compound with the PI3K/Akt pathway.

Conclusion

This compound exhibits a compelling profile of pharmacological activities, supported by a growing body of in vitro and in vivo evidence. Its inhibitory effects on key enzymes like acetylcholinesterase and cytochrome P450s, coupled with its antinociceptive and gastrointestinal modulatory properties, highlight its potential as a lead compound for drug development. The G protein-biased agonism at the mu-opioid receptor presents a particularly interesting avenue for the development of novel analgesics with improved safety profiles. Further research is warranted to fully elucidate its mechanism of action, particularly its potential interactions with other signaling pathways such as PI3K/Akt, and to translate these preclinical findings into clinical applications. This guide serves as a foundational resource to aid in these future research and development endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (-)-Corydaline and its Effects on the Central Nervous System

Introduction

This compound is a pharmacologically active isoquinoline (B145761) alkaloid predominantly isolated from the tubers of Corydalis species, such as Corydalis yanhusuo and Corydalis cava.[1][2] As a member of the protoberberine alkaloid family, it has garnered significant interest for its diverse biological activities.[2] Traditionally used in Chinese medicine for pain relief and improving blood circulation, modern pharmacological studies are uncovering its complex interactions with the central nervous system (CNS).[3][4] This document provides a comprehensive technical overview of the known CNS effects of this compound, focusing on its pharmacodynamics, neuroprotective mechanisms, and relevant experimental data to support further research and development.

Pharmacodynamics: Key CNS Targets

This compound exhibits a multi-target pharmacological profile within the CNS, engaging with cholinergic, dopaminergic, and opioid systems. Its actions on these key neurotransmitter pathways are central to its observed effects.

Cholinergic System Modulation

One of the most well-characterized activities of this compound is its inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][5] By inhibiting AChE, this compound increases the availability of acetylcholine in the synaptic cleft, a mechanism central to treatments for cognitive decline associated with conditions like Alzheimer's disease.[2]

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

Target EnzymeIC50 Value (μM)Source SpeciesReference
Acetylcholinesterase (AChE)15 ± 3Corydalis cava[2]
Acetylcholinesterase (AChE)226Corydalis yanhusuo[6]
Butyrylcholinesterase (BChE)>100 (inactive)Corydalis cava[2]
Dopaminergic System Interaction

The dopaminergic system is crucial for motor control, motivation, and reward. Evidence suggests that this compound acts as an antagonist at dopamine (B1211576) receptors, particularly the D1 and D2 subtypes.[3][7] This antagonism may underlie its potential therapeutic applications in treating addiction and certain psychiatric disorders.[8][9] For instance, pretreatment with this compound has been shown to block morphine-induced downregulation of dopamine D2 receptors in the prefrontal cortex, hippocampus, and striatum of rats.[8]

Table 2: Interaction of this compound with CNS Receptors

ReceptorEffectAssay TypeKi or IC50 ValueReference
Dopamine D1 ReceptorAntagonistCRE-Luciferase Reporter Gene Assay-[7][9]
Dopamine D2 ReceptorModulator (prevents downregulation)Western Blot-[8]
μ-Opioid Receptor (MOR)Agonist (G protein-biased)In vitro functional assaysKi = 1.23 μM[6][10]
Opioid System Engagement

Recent studies have identified this compound as a novel agonist for the μ-opioid receptor (MOR).[10] This interaction is significant as MOR is a primary target for potent analgesics. The compound has been characterized as a G protein-biased agonist, meaning it activates the receptor without inducing β-arrestin2 recruitment.[10] This specific mechanism is a key area of modern opioid research, as it is hypothesized to separate the analgesic effects from common side effects like respiratory depression and tolerance.

Neuroprotective Mechanisms and Signaling Pathways

This compound has demonstrated significant neuroprotective potential, particularly in models of Parkinson's disease (PD). Its mechanisms involve the modulation of critical intracellular signaling pathways related to cell survival and protein clearance.

Attenuation of MPTP-Induced Neurotoxicity

In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of PD, this compound administration improved motor coordination and restored levels of tyrosine hydroxylase (Th), a key enzyme in dopamine synthesis, in the striatum and midbrain.[11] This suggests a protective effect on dopaminergic neurons, which are progressively lost in PD.

Regulation of Autophagy via GSK-3β Signaling

The neuroprotective effects of this compound are linked to its ability to modulate glycogen (B147801) synthase kinase-3 beta (GSK-3β) and autophagy.[11] The compound was found to decrease the phosphorylation of GSK-3β at the activating site (Tyr216) and increase phosphorylation at the inhibitory site (Ser9).[11] This inhibition of GSK-3β activity subsequently enhances autophagy, a cellular process for degrading and recycling damaged components. This is evidenced by an increased LC3-II/LC3-I ratio and decreased p62 levels, indicating the promotion of autophagic flux.[11]

G cluster_0 This compound Intervention cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Outcome Corydaline This compound GSK3b GSK-3β (Glycogen Synthase Kinase-3β) Corydaline->GSK3b Modulates Phosphorylation pGSK3b_Tyr216 p-GSK-3β (Tyr216) (Active) Corydaline->pGSK3b_Tyr216 pGSK3b_Ser9 p-GSK-3β (Ser9) (Inactive) Corydaline->pGSK3b_Ser9 Autophagy Autophagy pGSK3b_Ser9->Autophagy Enhances LC3 ↑ LC3-II / LC3-I Ratio Autophagy->LC3 p62 ↓ p62 Levels Autophagy->p62 Neuroprotection Neuroprotection (Attenuation of MPTP-induced cytotoxicity) Autophagy->Neuroprotection Leads to

Caption: Neuroprotective signaling pathway of this compound in a Parkinson's disease model.

Behavioral and Systemic CNS Effects

The molecular actions of this compound translate into measurable behavioral outcomes in animal models, particularly in the domains of pain perception and addiction.

Antinociceptive Activity

This compound demonstrates antinociceptive effects, significantly inhibiting writhing behavior in mice, a model for visceral pain.[3][6] This analgesic property is likely mediated through its agonist activity at μ-opioid receptors.[10]

Attenuation of Morphine-Induced Conditioned Place Preference

In studies relevant to opioid addiction, this compound has been shown to inhibit the acquisition and expression of morphine-induced conditioned place preference (CPP) in rats.[8] CPP is a standard behavioral paradigm used to measure the rewarding effects of drugs. A dose of 5 mg/kg (i.p.) of this compound was effective in this model.[8] Importantly, at this dose, this compound itself did not produce CPP or conditioned place aversion, nor did it affect locomotor activity, suggesting it lacks rewarding or aversive properties of its own.[8]

G cluster_pre Phase 1: Pre-Conditioning (Baseline) cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning (Test) PreTest Day 1: Animal explores both chambers freely. Baseline preference is recorded. Cond_Morphine Days 2, 4, 6: Animal receives Morphine and is confined to one chamber. PreTest->Cond_Morphine Proceed to Cond_Saline Days 3, 5, 7: Animal receives Saline + this compound and is confined to the other chamber. PostTest Day 8: Animal explores both chambers freely (drug-free). Time spent in each chamber is measured. Cond_Saline->PostTest Proceed to

Caption: Experimental workflow for the Conditioned Place Preference (CPP) test.

Pharmacokinetics: Metabolism and Interactions

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Of particular importance is its interaction with drug-metabolizing enzymes.

Inhibition of Cytochrome P450 Enzymes

In vitro studies using human liver microsomes have shown that this compound can inhibit several major cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a vast number of drugs.[12] It is a potent inhibitor of CYP2C19 and CYP2C9 and also shows moderate to weak inhibition of other CYPs. This raises the potential for drug-drug interactions if this compound is co-administered with drugs metabolized by these enzymes.[12]

Table 3: Inhibitory Effects of this compound on Human Cytochrome P450 (CYP) and UGT Enzymes

EnzymeProbe SubstrateKi (μM)IC50 (μM)Reference
CYP2C19 S-mephenytoin1.711.7[12]
CYP2C9 Diclofenac7.026.2[12]
CYP2D6 Bufuralol-64.5[12]
CYP3A Midazolam30.0-[12]
UGT1A9 Propofol37.3-[12]
UGT1A1 17β-estradiol57.6-[12]

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay
  • Principle : Based on Ellman's method, this colorimetric assay measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (B1193921) iodide (ATCI) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), measured spectrophotometrically.

  • Protocol :

    • Prepare a solution of AChE from a suitable source (e.g., electric eel) in a phosphate (B84403) buffer (pH 8.0).

    • In a 96-well plate, add 25 µL of various concentrations of this compound solution.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate, ATCI.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

MPTP-Induced Parkinson's Disease Mouse Model
  • Principle : MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease in rodents. This model is used to test the neuroprotective or neurorestorative effects of compounds.

  • Protocol :

    • Animal Model : Use male C57BL/6 mice, a strain susceptible to MPTP toxicity.

    • Induction : Administer MPTP (e.g., 30 mg/kg, intraperitoneally) once daily for 5 consecutive days to induce the PD model.

    • Treatment : Administer this compound (e.g., 5, 10, or 20 mg/kg, intraperitoneally) to treatment groups daily, starting from the first day of MPTP injection and continuing for a specified period (e.g., 10 days). A control group receives saline, and a model group receives MPTP plus saline.

    • Behavioral Testing : Perform motor function tests such as the Pole test and traction test to assess motor coordination and strength at the end of the treatment period.

    • Neurochemical and Histological Analysis : Sacrifice the animals and harvest brain tissue. Use Western blotting or immunohistochemistry on striatum and midbrain sections to quantify the expression of tyrosine hydroxylase (Th) to assess the integrity of dopaminergic neurons. Analyze markers of autophagy (LC3, p62) and GSK-3β phosphorylation via Western blot.[11]

Conclusion and Future Directions

This compound is a promising natural compound with a multi-target profile in the central nervous system. Its ability to inhibit acetylcholinesterase, antagonize dopamine receptors, and act as a biased agonist at μ-opioid receptors provides a strong basis for its therapeutic potential in neurodegenerative diseases, addiction, and pain management. The discovery of its neuroprotective mechanism via GSK-3β and autophagy modulation in a Parkinson's disease model is particularly noteworthy.[11]

Future research should focus on:

  • In-depth pharmacokinetic and pharmacodynamic studies in higher animal models to confirm its efficacy and safety profile.

  • Exploring the structure-activity relationship of its biased agonism at the μ-opioid receptor to develop safer analgesics.

  • Investigating its potential in other neurodegenerative disorders where cholinergic deficits and protein aggregation are prominent.

  • Conducting thorough in vivo studies to evaluate the clinical significance of its potent inhibition of CYP2C9 and CYP2C19 enzymes.[12]

This guide summarizes the current technical knowledge on this compound, providing a foundation for scientists and developers to harness its therapeutic potential for CNS disorders.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of (-)-Corydaline from Corydalis Tubers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corydaline, a prominent isoquinoline (B145761) alkaloid isolated from the tubers of various Corydalis species, has garnered significant attention within the scientific community.[1] This interest stems from its diverse pharmacological activities, including anti-acetylcholinesterase, antiallergic, and antinociceptive properties, as well as its effects on gastric motility.[1][2][3] As a chiral molecule, the specific biological activities of its enantiomers can differ, making the isolation of the pure this compound isomer crucial for targeted drug development and pharmacological studies.

These application notes provide a comprehensive protocol for the extraction, purification, and chiral separation of this compound from Corydalis tubers. The methodology encompasses initial solvent extraction of total alkaloids, followed by purification using column chromatography, and concluding with the enantioselective separation of the corydaline (B1669446) racemate by chiral High-Performance Liquid Chromatography (HPLC).

Materials and Methods

Plant Material and Reagents
Extraction of Total Alkaloids from Corydalis Tubers

This protocol outlines a reflux extraction method optimized for high yields of total alkaloids.

Protocol:

  • Preparation of Plant Material: Grind the dried Corydalis tubers into a coarse powder (approximately 50 mesh).

  • Solvent Extraction:

    • To the powdered tubers, add 70% ethanol at a liquid-to-solid ratio of 20:1 (v/w).

    • Adjust the pH of the ethanol solution to 10 using diluted ammonium hydroxide.[4][5]

    • Heat the mixture to reflux and maintain for 60 minutes.[4][5]

    • After the first extraction, filter the mixture and collect the filtrate.

    • Repeat the reflux extraction on the solid residue with a fresh portion of the same solvent for another 60 minutes.[4][5]

    • Combine the filtrates from both extractions.

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Table 1: Comparison of Extraction Parameters for Total Alkaloids from Corydalis Tubers

ParameterMethod 1 (Reflux)Method 2 (Ultrasound-Assisted)Method 3 (Aqueous Acetone)
Solvent 70% Ethanol (pH 10)[4][5]70% Ethanol[6]70% Aqueous Acetone[7]
Liquid-to-Solid Ratio 20:1[4][5]Not specifiedNot specified
Extraction Time 2 x 60 minutes[4][5]0.5 hours (ultrasound) + 24 hours (maceration)[6]3 repetitions at room temperature[7]
Temperature Reflux temperatureRoom temperature[6]Room temperature[7]
Total Alkaloid Yield > 50% in purified product[4][5]Not specifiedNot specified
Purification of Corydaline-Rich Fraction

The crude extract contains a mixture of alkaloids and other plant metabolites. The following purification steps aim to isolate a fraction enriched with corydaline.

Protocol:

  • Acid-Base Extraction:

    • Dissolve the crude extract in an acidic solution (e.g., 5% HCl).

    • Filter the solution to remove any insoluble material.

    • Adjust the pH of the filtrate to 9-10 with an alkaline solution (e.g., 5 M NaOH or ammonium hydroxide).[8]

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (3-6 times).[8]

    • Combine the organic layers and evaporate the solvent to obtain the crude total alkaloids.

  • Column Chromatography (Macroporous Resin):

    • Dissolve the crude total alkaloids in an appropriate solvent and load onto a pre-treated macroporous adsorption resin column (e.g., NKA-9).[4][5]

    • Wash the column with distilled water to remove water-soluble impurities.[4][5]

    • Elute the alkaloids with a gradient of ethanol concentrations (e.g., 10%, 30%, 50%, 70%, 90%).[4][5]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify corydaline-containing fractions. The optimal elution for corydaline is typically with 70% ethanol.[4][5]

  • Column Chromatography (Silica Gel):

    • For further purification, subject the corydaline-rich fraction from the macroporous resin to silica gel column chromatography.

    • Use a mobile phase system such as a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 10:1, 5:1, 3:1, 1:1, 1:2).[7]

    • Collect and analyze fractions to isolate a purified corydaline fraction.

Table 2: Column Chromatography Parameters for Corydaline Purification

ParameterMacroporous Resin (NKA-9)Silica Gel
Stationary Phase NKA-9 Macroporous Adsorption Resin[4][5]Silica Gel (200-300 mesh)[6]
Loading Crude total alkaloid extractCorydaline-rich fraction
Wash Distilled Water[4][5]Not applicable
Elution Solvents Gradient of Ethanol in Water (10% to 90%)[4][5]Gradient of Methanol in Dichloromethane (e.g., 10:1 to 1:2)[7]
Flow Rate ~1.5 - 2 BV/h[4][5]Gravity or low pressure
Monitoring HPLC/TLCTLC/HPLC
Chiral Separation of this compound by HPLC

The final step involves the resolution of the racemic corydaline mixture to isolate the desired (-)-enantiomer using chiral HPLC.

Protocol:

  • Sample Preparation: Dissolve the purified corydaline fraction in the mobile phase.

  • Chiral HPLC Conditions:

    • Column: A cellulose-based chiral stationary phase (CSP) such as Cellulose tris(3,5-dimethylphenylcarbamate) is effective.[8]

    • Mobile Phase: A polar organic mode using methanol as the mobile phase has been shown to be effective for separating related alkaloids.[8] Alternatively, a normal-phase system of n-hexane and isopropanol can be used.

    • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale.

    • Detection: UV detection at an appropriate wavelength (e.g., 230 nm or 280 nm).[7]

  • Fraction Collection: For preparative scale, collect the eluent corresponding to the peak of the this compound enantiomer. The elution order will need to be confirmed with a reference standard.

  • Purity Analysis: Analyze the collected fraction to confirm its enantiomeric purity.

Table 3: Chiral HPLC Parameters for Enantioseparation

ParameterRecommended Conditions
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) based CSP[8]
Mobile Phase Mode Polar Organic Mode[8] or Normal Phase
Mobile Phase Composition Methanol[8] or n-Hexane:Isopropanol
Detection Wavelength 230 nm or 280 nm[7]
Flow Rate (Analytical) 0.5 - 1.0 mL/min

Visualized Workflows

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_chiral_separation Chiral Separation Corydalis_Tubers Corydalis Tubers (Powdered) Reflux_Extraction Reflux Extraction (70% EtOH, pH 10, 2x 60 min) Corydalis_Tubers->Reflux_Extraction Filtration Filtration Reflux_Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Acid_Base_Extraction Acid-Base Extraction Crude_Extract->Acid_Base_Extraction Macroporous_Resin_Chroma Macroporous Resin Chromatography Acid_Base_Extraction->Macroporous_Resin_Chroma Silica_Gel_Chroma Silica Gel Chromatography Macroporous_Resin_Chroma->Silica_Gel_Chroma Corydaline_Racemate Corydaline Racemate Silica_Gel_Chroma->Corydaline_Racemate Chiral_HPLC Chiral HPLC Corydaline_Racemate->Chiral_HPLC Negative_Corydaline This compound Chiral_HPLC->Negative_Corydaline

Caption: Overall workflow for the extraction and purification of this compound.

Acid_Base_Purification Crude_Extract Crude Extract Dissolve_Acid Dissolve in Acidic Solution (e.g., 5% HCl) Crude_Extract->Dissolve_Acid Filter_Insolubles Filter Insoluble Material Dissolve_Acid->Filter_Insolubles Adjust_pH Adjust pH to 9-10 (e.g., NaOH) Filter_Insolubles->Adjust_pH Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Adjust_pH->Liquid_Liquid_Extraction Organic_Phase Organic Phase (Alkaloids) Liquid_Liquid_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Impurities) Liquid_Liquid_Extraction->Aqueous_Phase Evaporation Evaporation Organic_Phase->Evaporation Crude_Total_Alkaloids Crude Total Alkaloids Evaporation->Crude_Total_Alkaloids

Caption: Acid-base extraction protocol for the purification of total alkaloids.

Conclusion

The protocol detailed above provides a robust and reproducible method for the extraction and purification of this compound from Corydalis tubers. By employing an optimized reflux extraction followed by a multi-step purification process involving acid-base partitioning and column chromatography, a corydaline-rich fraction can be efficiently obtained. The subsequent use of chiral HPLC is essential for the final resolution of the enantiomers, yielding the biologically significant this compound. This protocol serves as a valuable resource for researchers engaged in the isolation of natural products for pharmacological evaluation and drug discovery.

References

HPLC method for quantification of (-)-Corydaline

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method is crucial for the accurate quantification of (-)-Corydaline in various samples, including herbal extracts and pharmaceutical formulations. This alkaloid, primarily isolated from the tubers of Corydalis species, exhibits a range of pharmacological activities, including analgesic, anti-allergic, and acetylcholinesterase inhibitory effects.[1][2] Its therapeutic potential necessitates a reliable and validated analytical method for quality control, pharmacokinetic studies, and drug development.

This document provides a detailed application note and protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The protocol covers instrumentation, reagent preparation, sample extraction, and method validation parameters.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. This compound, being a basic alkaloid, requires careful control of the mobile phase pH to ensure good peak shape and retention.[3][4][5] An acidic mobile phase with a modifier like triethylamine (B128534) is often used to minimize peak tailing.[3][5][6] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from reference standards.

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm)

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Triethylamine (TEA)

  • Phosphoric acid or Acetic acid

  • Ammonium acetate

Chromatographic Conditions

The following conditions are optimized for the separation and quantification of this compound.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., Agilent ZORBAX Extend-C18, 4.6 mm × 150 mm, 5 µm)[6]
Mobile Phase A: 0.2% Phosphoric acid buffer, pH adjusted to 5.0 with Triethylamine[5]B: Acetonitrile
Gradient Elution A gradient elution may be necessary for complex samples. A typical starting point is 80% A / 20% B, gradually increasing the percentage of B. Isocratic elution can be used for simpler matrices.
Flow Rate 1.0 mL/min[6]
Column Temperature 25 °C[6]
Detection Wavelength 230 nm or 280 nm[4][7]
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Calibration Curve: Inject each working standard solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of this compound.

Protocol 2: Sample Preparation from Corydalis Tubers
  • Grinding: Grind the dried tubers of Corydalis yanhusuo into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 70% ethanol.[3]

  • Reflux/Sonication: Heat the mixture under reflux for 1 hour or sonicate for 30 minutes to extract the alkaloids.

  • Filtration: Allow the mixture to cool, then filter through Whatman No. 1 filter paper.

  • Dilution & Final Filtration: Dilute the filtrate with the mobile phase to a concentration within the calibration range. Before injection, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.[8][9]

G Diagram 1: Experimental Workflow for HPLC Quantification cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Corydalis Tuber Sample Grind Grinding to Powder Sample->Grind Extract Solvent Extraction (e.g., 70% Ethanol) Grind->Extract Filter1 Initial Filtration Extract->Filter1 Dilute Dilution with Mobile Phase Filter1->Dilute Filter2 Syringe Filtration (0.45 µm) Dilute->Filter2 Injection HPLC Injection Filter2->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV/DAD Detection Separation->Detection Data Data Acquisition & Integration Detection->Data Result Calculate Concentration Data->Result CalCurve Calibration Curve (from Standards) CalCurve->Result

Caption: Diagram 1: Experimental Workflow for HPLC Quantification.

Method Validation Summary

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[10] Key validation parameters are summarized below.

ParameterAcceptance CriteriaTypical Performance Data
Specificity The analyte peak should have no interference from blank or placebo peaks. Peak purity > 99%.No interfering peaks observed at the retention time of this compound.
Linearity & Range Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 1-100 µg/mL[11]
Precision (RSD%) Intraday & Interday RSD ≤ 2.0%Intraday RSD = 0.8%; Interday RSD = 1.5%[11]
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3~10 ng/mL[12]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10~30 ng/mL
Robustness RSD ≤ 2.0% after minor changes in method parameters (pH, flow rate, temperature).The method is robust to small variations in flow rate (±0.1 mL/min) and temperature (±2 °C).

Biological Context: A Known Signaling Pathway

This compound has been shown to inhibit the replication of enterovirus 71 (EV71).[1] This inhibition is achieved by suppressing the expression of Cyclooxygenase-2 (COX-2) and down-regulating the phosphorylation of key proteins in the MAPK signaling pathway.[1]

G Diagram 2: this compound Inhibition of EV71 Replication cluster_mapk MAPK Pathway Corydaline This compound JNK p-JNK Corydaline->JNK inhibits p38 p-p38 Corydaline->p38 inhibits EV71 Enterovirus 71 (EV71) Replication COX2 COX-2 Expression JNK->COX2 p38->COX2 COX2->EV71 promotes

Caption: Diagram 2: this compound Inhibition of EV71 Replication.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the quantification of this compound. The detailed protocols for sample preparation and analysis, along with the specified chromatographic conditions and validation parameters, offer a reliable framework for researchers, scientists, and drug development professionals. This method is suitable for quality control of raw materials, analysis of finished products, and supporting further pharmacological research into this bioactive alkaloid.

References

Application Notes and Protocols for (-)-Corydaline in Acetylcholinesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corydaline, an isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis species, has garnered significant interest for its diverse pharmacological activities, including its potential as an acetylcholinesterase (AChE) inhibitor.[1] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. By preventing the breakdown of acetylcholine, AChE inhibitors increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3]

These application notes provide a comprehensive overview of the use of this compound in acetylcholinesterase inhibition assays, including detailed experimental protocols, quantitative data on its inhibitory activity, and insights into its potential mechanism of action.

Quantitative Data: Acetylcholinesterase Inhibitory Activity

The inhibitory potency of this compound and other related alkaloids from Corydalis species against acetylcholinesterase is summarized in the table below. This data is essential for comparing the efficacy of this compound with other potential AChE inhibitors.

CompoundPlant SourceIC50 (µM) against AChEReference
This compound Corydalis cava15 ± 3 [4]
BulbocapnineCorydalis cava40 ± 2[4]
(+)-CanadineCorydalis cava12.4 ± 0.9[1]
(+)-CanadalineCorydalis cava20.1 ± 1.1[1]
BerberineCorydalis speciosa3.3[5]
PalmatineCorydalis speciosa5.8[5]
ProtopineCorydalis speciosa16.1[5]
CoptisineCorydalis yanhusuo1.01 ± 0.03[6]
DehydrocorydalineCorydalis yanhusuo0.62 ± 0.05[6]

Experimental Protocols

The most widely used method for determining acetylcholinesterase activity is the spectrophotometric assay developed by Ellman and colleagues.[7] This colorimetric method is simple, reliable, and well-suited for high-throughput screening of potential AChE inhibitors like this compound.

Principle of the Ellman's Assay

The Ellman's method is based on the following two-step reaction:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863) and acetate.

  • Colorimetric Reaction: The thiocholine produced reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials and Reagents
  • This compound (stock solution prepared in DMSO or ethanol)

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Bovine Serum Albumin (BSA)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 412 nm

Preparation of Reagents
  • Tris-HCl Buffer (50 mM, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.

  • AChE Solution (0.2 U/mL): Prepare in Tris-HCl buffer containing 0.1% BSA.

  • ATCI Solution (15 mM): Prepare fresh in deionized water.

  • DTNB Solution (3 mM): Prepare in Tris-HCl buffer. Store protected from light.

  • This compound Solutions: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations in the assay.

Assay Procedure (96-well plate format)
  • In a 96-well plate, add the following reagents in the specified order:

    • Blank: 125 µL Tris-HCl buffer + 50 µL DTNB solution + 25 µL Tris-HCl buffer

    • Control (100% AChE activity): 125 µL Tris-HCl buffer + 50 µL DTNB solution + 25 µL AChE solution

    • Test Sample: 125 µL this compound solution (at various concentrations) + 50 µL DTNB solution + 25 µL AChE solution

  • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the control.

    • V_sample is the rate of reaction in the presence of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the dose-response curve.

Visualizations

Experimental Workflow for AChE Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-Well Plate) cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl Buffer (50 mM, pH 8.0) add_reagents Add Buffer, DTNB, AChE, and this compound to wells prep_buffer->add_reagents prep_dtns Prepare DTNB Solution (3 mM) prep_dtns->add_reagents prep_atci Prepare ATCI Solution (15 mM) prep_ache Prepare AChE Solution (0.2 U/mL) prep_ache->add_reagents prep_cory Prepare this compound Dilutions prep_cory->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate add_atci Initiate reaction with ATCI pre_incubate->add_atci measure_abs Measure Absorbance at 412 nm (Kinetic Mode) add_atci->measure_abs calc_rate Calculate Reaction Rate (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay using this compound.

Potential Signaling Pathway of this compound in Neuroprotection

While the direct signaling pathway of this compound following AChE inhibition is still under investigation, it is known that AChE inhibitors can modulate neuroprotective pathways. One such pathway is the PI3K/Akt signaling cascade, which is crucial for neuronal survival and function. Inhibition of AChE leads to an increase in acetylcholine levels, which can activate muscarinic and nicotinic acetylcholine receptors, subsequently promoting cell survival through the PI3K/Akt pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular corydaline This compound ache Acetylcholinesterase (AChE) corydaline->ache Inhibition ach Acetylcholine (ACh) ache->ach Hydrolysis ach_receptor Acetylcholine Receptor (Muscarinic/Nicotinic) ach->ach_receptor Activation pi3k PI3K ach_receptor->pi3k Activation akt Akt pi3k->akt Activation bad Bad (pro-apoptotic) akt->bad Inhibition survival Neuronal Survival akt->survival Promotion bcl2 Bcl-2 (anti-apoptotic) bad->bcl2 Inhibition apoptosis Apoptosis bcl2->apoptosis Inhibition

Caption: Proposed neuroprotective signaling pathway of this compound via AChE inhibition.

Mechanism of Action

The precise kinetic mechanism of AChE inhibition by this compound has not been definitively elucidated. However, studies on related protoberberine alkaloids suggest a non-competitive or mixed-type inhibition mechanism.[8][9] This implies that this compound may bind to a site on the acetylcholinesterase enzyme that is distinct from the active site where acetylcholine binds. This allosteric binding could induce a conformational change in the enzyme, thereby reducing its catalytic efficiency. Molecular docking studies of similar alkaloids have indicated that interactions with amino acid residues in both the catalytic and peripheral anionic sites of AChE are important for their inhibitory activity.[10][11]

Conclusion

This compound demonstrates significant potential as an acetylcholinesterase inhibitor. The provided protocols offer a standardized method for evaluating its inhibitory activity, and the compiled data allows for comparison with other relevant compounds. Further research into its precise mechanism of action and its effects on downstream signaling pathways will be crucial in elucidating its full therapeutic potential in the context of neurodegenerative diseases. These application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound as a promising lead compound.

References

Experimental Protocols for (-)-Corydaline in Animal Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corydaline, an isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis species, has demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects in various preclinical animal models. This document provides detailed application notes and experimental protocols for studying the efficacy of this compound in relevant animal models. The protocols outlined below are based on published studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data related to the pharmacokinetic and pharmacodynamic effects of this compound and related compounds in animal models.

Table 1: Pharmacokinetic Parameters of Corydaline in Rats
ParameterMale RatsFemale RatsAdministration RouteDosageReference
AUC (ng·h/mL) LowerSignificantly Higher (by 46.4% to 793%)Intravenous & OralNot Specified[1][2]
Cmax (ng/mL) LowerSignificantly Higher (by 143% to 466%)Oral4.5 mg/kg (in DA-9701)[1]
Bioavailability (F) ~7.22-9.14%~29.7-55.7%Oral4.5 mg/kg (in DA-9701)[1]
Table 2: Efficacy of this compound and Related Compounds in Animal Models
Animal ModelCompoundDosageAdministration RouteKey FindingsReference(s)
LPS-Induced Sepsis (mice) Corylin20-40 mg/kgi.p.Reduced serum levels of TNF-α and IL-6; Increased survival rate.[1][3][4]
Neuropathic Pain (mice) Corydalis decumbens extract120 µg/kgi.p.Ameliorated mechanical hypersensitivity and decreased thermal latency.[2]
Analgesia (mice) This compound10 mg/kgs.c.Produced antinociceptive effects in the acetic acid-induced writhing assay.[5]
Alzheimer's Disease (rats) Corydalis edulis total alkaloids5 mg/kgNot SpecifiedImproved learning and memory; Decreased IL-1β and TNF-α.[6]

Experimental Protocols

Anti-inflammatory Activity: Lipopolysaccharide (LPS)-Induced Sepsis in Mice

This model is used to evaluate the in vivo anti-inflammatory effects of this compound by assessing its ability to mitigate the systemic inflammatory response induced by LPS.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO) and sterile PBS)

  • Sterile syringes and needles

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Vehicle Control

    • LPS Control

    • This compound (low dose, e.g., 10 mg/kg) + LPS

    • This compound (high dose, e.g., 20 mg/kg) + LPS

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle.

    • Administer the assigned dose of this compound or vehicle via intraperitoneal (i.p.) injection.

  • Induction of Sepsis: One hour after the administration of this compound or vehicle, induce sepsis by i.p. injection of LPS (e.g., 10-50 mg/kg).[1][3]

  • Sample Collection:

    • Four hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia.

    • Separate serum and store at -80°C until analysis.

  • Cytokine Analysis: Measure the serum concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[3][7]

  • Survival Study: In a separate cohort of animals, monitor survival for up to 5 days post-LPS injection.[1]

Expected Outcomes: Treatment with this compound is expected to significantly reduce the LPS-induced increase in serum TNF-α and IL-6 levels and improve the survival rate of the animals.[1][3]

Analgesic Activity: Hot Plate Test in Mice

This method is used to assess the central analgesic effects of this compound.

Materials:

  • Male Kunming mice (18-22 g)

  • This compound

  • Hot plate apparatus

  • Vehicle (e.g., saline)

  • Standard analgesic drug (e.g., Morphine)

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency:

    • Set the hot plate temperature to a constant 55 ± 0.5°C.[2]

    • Gently place each mouse on the hot plate and start a timer.

    • Record the latency (in seconds) for the mouse to exhibit a pain response (e.g., licking a paw or jumping).

    • A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.[2]

  • Grouping and Drug Administration:

    • Group the mice (n=8-10 per group) and administer this compound (e.g., 5, 10, 20 mg/kg, s.c. or i.p.), vehicle, or a standard analgesic like morphine.

  • Post-Treatment Latency: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency as described in step 2.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Expected Outcomes: An effective analgesic dose of this compound will significantly increase the latency to the pain response compared to the vehicle-treated group.[2]

Neuroprotective Effects: Middle Cerebral Artery Occlusion (MCAO) in Rats

This model of focal cerebral ischemia is used to evaluate the neuroprotective potential of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Nylon monofilament suture

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Behavioral testing apparatus (e.g., rotarod, grip strength meter)

Procedure:

  • Animal Preparation and MCAO Surgery:

    • Anesthetize the rat and perform the MCAO surgery by introducing a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Drug Administration: Administer this compound or vehicle (e.g., i.p. or i.v.) at a specific time point relative to the MCAO procedure (e.g., immediately after reperfusion).

  • Neurological Deficit Scoring: At 24 and 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit).

  • Behavioral Testing: Conduct behavioral tests such as the rotarod test to assess motor coordination and the grip strength test to evaluate motor function.

  • Infarct Volume Measurement:

    • At 48 hours post-MCAO, euthanize the rats and harvest the brains.

    • Slice the brain into coronal sections and stain with 2% TTC.

    • The non-infarcted tissue will stain red, while the infarcted tissue will appear white.

    • Quantify the infarct volume using image analysis software.

Expected Outcomes: Treatment with this compound is expected to reduce the infarct volume, improve neurological deficit scores, and enhance performance in behavioral tests compared to the vehicle-treated MCAO group.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Inflammation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkappaB IκBα IKK->IkappaB NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Corydaline This compound Corydaline->IKK Corydaline->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkappaB_nuc->Cytokines AP1_nuc->Cytokines LPS LPS LPS->TLR4

Caption: this compound inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.

Analgesic Signaling Pathway of this compound

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MOR μ-Opioid Receptor Gi Gi MOR->Gi AC Adenylyl Cyclase Gi->AC K_channel K⁺ Channel Gi->K_channel cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca_channel Ca²⁺ Channel PKA->Ca_channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Corydaline This compound Corydaline->MOR

Caption: this compound exerts analgesic effects through activation of the μ-opioid receptor.

Experimental Workflow for MCAO Model

G start Start mcao MCAO Surgery (90 min occlusion) start->mcao reperfusion Reperfusion mcao->reperfusion treatment This compound or Vehicle Administration reperfusion->treatment neuro_deficit Neurological Deficit Scoring (24h & 48h) treatment->neuro_deficit behavioral Behavioral Testing (48h) neuro_deficit->behavioral euthanasia Euthanasia & Brain Harvest (48h) behavioral->euthanasia ttc_staining TTC Staining euthanasia->ttc_staining infarct_analysis Infarct Volume Analysis ttc_staining->infarct_analysis end End infarct_analysis->end

Caption: Workflow for evaluating the neuroprotective effects of this compound in a rat MCAO model.

References

Application Notes & Protocols: (-)-Corydaline in Functional Dyspepsia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional Dyspepsia (FD) is a prevalent functional gastrointestinal disorder (FGID) characterized by symptoms such as postprandial fullness, early satiation, and epigastric pain or burning, in the absence of any organic, systemic, or metabolic disease that would explain the symptoms[1][2]. The pathophysiology of FD is complex and multifactorial, involving delayed gastric emptying, impaired gastric accommodation, and visceral hypersensitivity[3].

(-)-Corydaline, a pharmacologically active isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis species, has emerged as a promising therapeutic agent for FD[4]. It is a major component of the prokinetic agent DA-9701, which is used for treating FD[5][6][7]. Research indicates that this compound promotes gastric emptying, increases small intestinal transit, and facilitates gastric accommodation, addressing key pathophysiological features of FD[5][6][8]. These application notes provide a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols for its investigation in FD research.

Mechanism of Action

This compound exhibits a multi-target mechanism of action that contributes to its prokinetic effects. Its therapeutic potential in functional dyspepsia is primarily attributed to its influence on key neurotransmitter systems that regulate gastrointestinal motility.

  • Dopamine (B1211576) D2 Receptor Antagonism : Dopamine is known to inhibit gastrointestinal motor function by activating D2 receptors[3]. This compound acts as an antagonist at dopamine D1 and D2 receptors[9][10][11]. By blocking the inhibitory effect of dopamine on the gastrointestinal tract, this compound enhances gastric motility[7][12][13]. This is a well-established mechanism for many prokinetic drugs.

  • Acetylcholinesterase (AChE) Inhibition : Acetylcholine (B1216132) is a primary excitatory neurotransmitter in the enteric nervous system, promoting smooth muscle contraction. This compound is an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic activity[4][14][15]. This leads to improved gastric emptying and intestinal transit.

  • Modulation of Serotonin (B10506) (5-HT) Receptors : While direct interaction of isolated this compound with 5-HT receptors is less detailed, the botanical drug DA-9701, of which corydaline (B1669446) is a key component, shows affinity for serotonin receptors[12]. It acts as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist[7][13]. Agonism at 5-HT4 receptors is known to facilitate acetylcholine release, promoting motility, while antagonism at 5-HT3 receptors can reduce visceral hypersensitivity[16][17].

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Smooth Muscle Cell cluster_synapse Synaptic Cleft Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Inhibits Motility ACh Acetylcholine ACh_synapse ACh ACh->ACh_synapse Release AChR Muscarinic Receptor Contraction GI Contraction & Increased Motility AChR->Contraction Stimulates AChE AChE ACh_synapse->AChR ACh_synapse->AChE Degradation Corydaline This compound Corydaline->D2R Antagonizes Corydaline->AChE Inhibits G start Start: Animal Acclimatization fasting 1. Fasting (18-24h, water ad libitum) start->fasting grouping 2. Group Assignment (Vehicle, Corydaline, Positive Control) fasting->grouping dosing 3. Test Compound Administration (Oral gavage) grouping->dosing wait1 4. Wait Period (e.g., 60 minutes) dosing->wait1 induction 5. Induction of Gastroparesis (Apomorphine, subcutaneous injection) wait1->induction wait2 6. Wait Period (e.g., 30 minutes) induction->wait2 end Proceed to Gastric Emptying Assay (Protocol 4.2) wait2->end G start Start: Following FD Model Protocol marker 1. Administer Phenol (B47542) Red Meal (1.5 ml/rat, oral gavage) start->marker wait 2. Wait Period (e.g., 20 minutes) marker->wait euthanasia 3. Euthanasia (e.g., CO2 asphyxiation) wait->euthanasia dissection 4. Surgical Procedure (Laparotomy, clamp pylorus & cardia) euthanasia->dissection stomach 5. Stomach Removal & Homogenization (Add NaOH to extract phenol red) dissection->stomach intestine 6. Small Intestine Removal (Measure length and leading front of marker) dissection->intestine analysis 7. Spectrophotometry (Read absorbance at 560 nm) stomach->analysis calculation 8. Calculate Gastric Emptying (%) and Intestinal Transit (%) intestine->calculation analysis->calculation end End: Data Analysis calculation->end

References

Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of (-)-Corydaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of (-)-Corydaline, a naturally occurring isoquinoline (B145761) alkaloid, on various cell lines. The included protocols detail established cell-based assays for quantifying cytotoxicity, determining the mode of cell death, and investigating the underlying molecular mechanisms.

Introduction

This compound, isolated from the tubers of Corydalis species, has demonstrated a range of pharmacological activities. Preliminary studies suggest its potential as a cytotoxic agent against cancer cells, making it a compound of interest in drug discovery and development. Accurate and reproducible methods are essential for characterizing its cytotoxic profile. This document outlines key in vitro assays to assess the impact of this compound on cell viability, membrane integrity, apoptosis, and cell cycle progression.

Data Presentation: Cytotoxicity of Corydalis Alkaloids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and related alkaloids from the Corydalis genus in various human cancer and normal cell lines. This data provides a comparative overview of their cytotoxic potency and selectivity.

CompoundCell LineCell TypeIC50 (µM)Reference
This compound MCF-7Human Breast Cancer55[1]
MDA-MB-231Human Breast Cancer42[1]
DehydrocorydalineA375Human Malignant Melanoma39.73
MV3Human Malignant Melanoma42.34
PIG1Normal Human Melanocyte262.6[2]
Human ChondrocytesNormal Human Chondrocyte49.65[2]
GovaniadineMCF-7Human Breast Cancer3.05 (24h), 2.52 (48h), 1.6 (72h)[3]
MCF-10ANormal Human Breast Epithelial269.0 (24h), 223.4 (48h), 194.9 (72h)[3]
CorynolineA375Human Malignant Melanoma5.56
B16F10Murine Melanoma6.16
Compound from C. saxicolaT24Human Bladder Cancer3.68[4]
Compound from C. balansaeMGC-803Human Gastric Cancer20.8

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. It is recommended to optimize seeding densities and incubation times for each specific cell line.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the highest DMSO concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • LDH Measurement: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reagents according to the manufacturer's instructions.

  • Incubation and Absorbance Measurement: Incubate the plate as recommended by the kit protocol and measure the absorbance at the specified wavelength (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH release as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC/Propidium (B1200493) Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a putative signaling pathway for this compound-induced cytotoxicity.

experimental_workflow cluster_viability Cell Viability & Membrane Integrity cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_mechanism Mechanism of Action cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis start_viability Seed Cells in 96-well plates treat_viability Treat with this compound start_viability->treat_viability incubate_viability Incubate (24, 48, 72h) treat_viability->incubate_viability mtt_add Add MTT Reagent incubate_viability->mtt_add ldh_supernatant Collect Supernatant incubate_viability->ldh_supernatant mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read ldh_reagent Add LDH Reagent ldh_supernatant->ldh_reagent ldh_read Read Absorbance (490nm) ldh_reagent->ldh_read start_mechanism Seed Cells in 6-well plates treat_mechanism Treat with this compound start_mechanism->treat_mechanism harvest Harvest Cells treat_mechanism->harvest stain_apoptosis Stain with Annexin V/PI harvest->stain_apoptosis fix_cells Fix with Ethanol harvest->fix_cells flow_apoptosis Flow Cytometry Analysis stain_apoptosis->flow_apoptosis stain_cellcycle Stain with PI/RNase A fix_cells->stain_cellcycle flow_cellcycle Flow Cytometry Analysis stain_cellcycle->flow_cellcycle

Experimental workflow for cytotoxicity testing.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus corydaline This compound receptor Receptor ? corydaline->receptor ros ROS Generation corydaline->ros pi3k PI3K corydaline->pi3k Inhibits? p38_mapk p38 MAPK corydaline->p38_mapk p53 p53 corydaline->p53 akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 Inhibits bax Bax p38_mapk->bax Activates cytochrome_c Cytochrome c bcl2->cytochrome_c Inhibits Release bax->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates parp PARP caspase3->parp Cleaves cleaved_parp Cleaved PARP apoptosis Apoptosis cleaved_parp->apoptosis p21 p21 p53->p21 Activates cdk Cyclin/CDK p21->cdk Inhibits cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) cdk->cell_cycle_arrest

Putative signaling pathway of this compound cytotoxicity.

Discussion of Putative Signaling Pathway

Based on studies of this compound and related alkaloids, the cytotoxic effects are likely mediated through the induction of apoptosis and cell cycle arrest. This compound may induce oxidative stress, leading to an increase in reactive oxygen species (ROS)[3]. This can trigger the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn can activate the pro-apoptotic protein Bax[5]. Concurrently, this compound might inhibit the pro-survival PI3K/Akt signaling pathway, leading to the de-inhibition of the anti-apoptotic protein Bcl-2[6]. The balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins governs the integrity of the mitochondrial membrane. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which activates a caspase cascade (caspase-9 and caspase-3), ultimately leading to the cleavage of PARP and the execution of apoptosis.

Furthermore, this compound may induce cell cycle arrest by upregulating tumor suppressor proteins like p53, which can activate p21, an inhibitor of cyclin-dependent kinases (CDKs)[7]. Inhibition of CDKs halts the progression of the cell cycle, typically at the G1/S or G2/M checkpoints.

These application notes and protocols provide a robust framework for the systematic evaluation of this compound's cytotoxic properties. The combination of these assays will enable a comprehensive understanding of its potential as a therapeutic agent.

References

Application Notes and Protocols for the Analytical Separation of Corydaline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and quantification of corydaline (B1669446) and its isomers, which are critical for pharmacological research, drug development, and quality control of traditional medicines. The protocols cover a range of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Introduction to Corydaline and Its Isomers

Corydaline is a protoberberine isoquinoline (B145761) alkaloid found in various medicinal plants of the Corydalis genus. It exists as multiple isomers, including enantiomers (d- and l-corydaline) and structural isomers like tetrahydropalmatine (B600727) (THP), which often coexist in natural sources. The different stereoisomers of these alkaloids can exhibit distinct pharmacological activities and potencies. For instance, the enantiomers of the related alkaloid tetrahydropalmatine have different effects on dopamine (B1211576) receptors.[1][2] Therefore, the ability to separate and quantify these isomers is crucial for understanding their therapeutic potential and ensuring the consistency and safety of herbal preparations and derived pharmaceuticals.[3][4]

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a robust and widely used technique for the enantioselective separation of corydaline and related alkaloids.[5] Chiral stationary phases (CSPs) are essential for resolving enantiomers.[3][6]

Experimental Protocol: Chiral HPLC-UV

This protocol is adapted from methods developed for the chiral separation of tetrahydropalmatine (THP), a close structural analog of corydaline.[1][2]

a) Sample Preparation (from Plant Material):

  • Grind dried Corydalis rhizome into a fine powder.

  • Extract the powder with methanol (B129727) using ultrasonication.

  • Filter the extract through a 0.45 µm membrane filter.

  • Dilute the filtrate with the mobile phase to an appropriate concentration for injection.[7]

b) Sample Preparation (from Plasma):

  • To 100 µL of plasma, add a suitable internal standard.

  • Perform liquid-liquid extraction with 1 mL of an ethyl acetate (B1210297) and isopropanol (B130326) mixture (1:1, v/v).[1]

  • Vortex the mixture for 2 minutes and centrifuge at 12,000 rpm for 5 minutes.[1]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.[1]

  • Reconstitute the residue in the mobile phase.[1]

c) Chromatographic Conditions:

  • Column: Chiralcel OJ-H (250 mm × 4.6 mm, 5 µm) or Chiralpak IC.[1][8]

  • Mobile Phase: Anhydrous ethanol (B145695) or a mixture of acetonitrile, water, and ammonia (B1221849) (e.g., 90:10:0.1, v/v/v).[1][8]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 230 nm.[1]

  • Column Temperature: 20°C.[9]

d) Data Presentation:

ParameterValueReference
ColumnChiralcel OJ-H (250 mm x 4.6 mm, 5 µm)[1]
Mobile PhaseAnhydrous ethanol[1]
Flow Rate1.0 mL/min[1]
DetectionUV at 230 nm[1]
ParameterValueReference
ColumnChiralpak IC[8]
Mobile PhaseAcetonitrile-water-ammonia (90:10:0.1, v/v/v)[8]

Ultra-Performance Liquid Chromatography (UPLC) Coupled with Mass Spectrometry (MS)

UPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC, making it ideal for complex samples and trace-level quantification.[10][11] Coupling UPLC with tandem mass spectrometry (UPLC-MS/MS) provides excellent selectivity and sensitivity for identifying and quantifying isomers in biological matrices.[7][12]

Experimental Protocol: Chiral LC-MS/MS

This protocol is based on a validated method for the enantioseparation and quantification of THP and other alkaloids in Rhizoma Corydalis.[8]

a) Sample Preparation:

  • Utilize solid-phase extraction for sample cleanup and concentration.[8]

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: Chiralpak IC.[8]

  • Mobile Phase: Acetonitrile-water-ammonia (90:10:0.1, v/v/v).[8]

  • Flow Rate: 0.2 mL/min.[12]

  • Ionization Source: Electrospray ionization (ESI) in positive mode.[8]

  • Detection Mode: Multiple reaction monitoring (MRM).[8]

  • MRM Transitions: For THP (a proxy for corydaline): m/z 356.0→192.0.[8]

c) Data Presentation:

ParameterValueReference
Linearity (r²)≥0.9994[8]
LLOQ ((+)-THP)1.0 ng/mL[8]
LLOQ ((-)-THP)1.5 ng/mL[8]
Average Recovery98.9% to 101.3%[8]

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for the separation of chiral compounds and isomers, offering advantages such as high efficiency, reduced organic solvent consumption, and fast analysis times.[9][13] It is particularly well-suited for the analysis of thermally labile compounds.[14]

Experimental Protocol: SFC for Alkaloid Isomers

This protocol is a general guideline based on the successful separation of various isoquinoline alkaloids.[9]

a) Chromatographic Conditions:

  • Stationary Phases: A variety of stationary phases can be screened, including those with 2-ethylpyridine (B127773) functional groups, to optimize selectivity.[15][16]

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol.[14][15]

  • Backpressure and Temperature: These parameters should be optimized to achieve the best separation.[16]

b) Advantages for Isomer Separation:

  • SFC can achieve faster and more efficient separations of alkaloid diastereoisomers compared to HPLC and GC.[13]

  • The technique allows for a wide range of operating conditions, facilitating the separation of complex mixtures.[13]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. It is an excellent alternative for the chiral separation of alkaloids, often employing cyclodextrins as chiral selectors in the background electrolyte.[17][18]

Experimental Protocol: CE-MS for Enantioselective Analysis

This method allows for the direct analysis of chiral enantiomers in complex matrices like plant extracts without extensive pre-purification.[17]

a) Electrophoretic Conditions:

  • Chiral Selector: (2-hydroxypropyl)-β-cyclodextrin.[17]

  • Background Electrolyte: A completely aqueous background electrolyte can be used to enhance chiral separation.[17]

  • Separation Voltage: Typically around 25-30 kV.[18][19]

  • Injection: A partial filling technique can be used to avoid MS detector contamination.[17]

  • MS Interface: A flow-through microvial CE-MS interface with a post-column organic modifier to assist ionization.[17]

b) Data Presentation:

ParameterValueReference
Linearity (r)>0.993[17]
Accuracy (Recoveries)89.1–110.0%[17]
LOD< 2.3 µg/mL[18]
LOQ< 27.6 µg/mL[18]

Visualizations

Experimental Workflow for Corydaline Isomer Analysis

G General Workflow for Corydaline Isomer Analysis cluster_sample_prep Sample Preparation cluster_separation Chromatographic/Electrophoretic Separation cluster_detection Detection cluster_data_analysis Data Analysis Plant_Material Plant Material (e.g., Corydalis Rhizome) Extraction Extraction (e.g., Methanol, Ultrasonication) Plant_Material->Extraction Purification Filtration / Solid-Phase Extraction Extraction->Purification HPLC Chiral HPLC Purification->HPLC Injection UPLC Chiral UPLC Purification->UPLC Injection SFC SFC Purification->SFC Injection CE CE Purification->CE Injection UV_Detection UV Detection HPLC->UV_Detection MS_Detection Mass Spectrometry (MS/MS) UPLC->MS_Detection SFC->UV_Detection CE->MS_Detection Quantification Quantification of Isomers UV_Detection->Quantification Identification Structural Identification MS_Detection->Identification Identification->Quantification G Selection of Analytical Technique for Corydaline Isomer Separation Analytical_Goal Analytical Goal Routine_QC Routine Quality Control Analytical_Goal->Routine_QC Complex_Mixtures Complex Mixtures / Trace Analysis Analytical_Goal->Complex_Mixtures High_Throughput High-Throughput Screening Analytical_Goal->High_Throughput Green_Chemistry Green Chemistry / Reduced Solvent Use Analytical_Goal->Green_Chemistry HPLC HPLC Routine_QC->HPLC Robust & Reliable UPLC_MS UPLC-MS/MS Complex_Mixtures->UPLC_MS High Sensitivity & Specificity CE CE Complex_Mixtures->CE High Efficiency High_Throughput->UPLC_MS Fast Analysis SFC SFC High_Throughput->SFC Fast Analysis Green_Chemistry->SFC Uses scCO2 Green_Chemistry->CE Low Solvent Consumption

References

(-)-Corydaline: A Novel Ligand for Dopamine D1 Receptor Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corydaline, an isoquinoline (B145761) alkaloid, has emerged as a valuable tool for studying the dopamine (B1211576) D1 receptor. The D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, reward, and cognition. Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders, making it a significant target for drug discovery. These application notes provide detailed protocols for utilizing this compound in both receptor binding and functional assays to characterize its interaction with the dopamine D1 receptor.

Dopamine D1 Receptor Signaling Pathway

Activation of the dopamine D1 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately modulating gene expression and cellular function.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Binds G_Protein Gs Protein D1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Gene Expression, etc.) PKA->Cellular_Response Phosphorylates Targets

Figure 1: Dopamine D1 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding and functional data for this compound at the human dopamine D1 receptor.

CompoundAssay TypeRadioligandCell LineParameterValueReference
This compoundCompetitive Radioligand Binding[³H]SCH 23390HEK-293% Inhibition @ 10 µM>50%[1]
This compoundCRE-Luciferase Reporter (Functional Antagonism)-HEK-D1/CRE/Luc2PIC₅₀1.88 µM[2]

Experimental Protocols

Dopamine D1 Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D1 receptor using the selective antagonist [³H]SCH 23390.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Buffers, Ligands) Start->Prepare_Reagents Incubate Incubate: Membranes + [³H]SCH 23390 + this compound Prepare_Reagents->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ and Ki Determination) Count->Analyze End End Analyze->End

Figure 2: Workflow for Dopamine D1 Receptor Binding Assay.

Materials:

  • Membrane Preparation: HEK-293 cells stably expressing the human dopamine D1 receptor.

  • Radioligand: [³H]SCH 23390 (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: (+)-Butaclamol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore Multiscreen).

  • Scintillation Cocktail.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK-293 cells expressing the human D1 receptor and harvest.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]SCH 23390 (final concentration ~0.2 nM), and 100 µL of membrane preparation (20-40 µg protein).

    • Non-specific Binding: Add 50 µL of (+)-Butaclamol (final concentration 10 µM), 50 µL of [³H]SCH 23390, and 100 µL of membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [³H]SCH 23390, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]SCH 23390 binding) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D1 Receptor Functional Antagonism Assay (CRE-Luciferase Reporter Assay)

This protocol describes a cell-based functional assay to characterize the antagonistic activity of this compound on dopamine D1 receptor-mediated cAMP production using a cyclic AMP response element (CRE) coupled to a luciferase reporter gene.[2]

Materials:

  • Cell Line: HEK-293 cells stably co-transfected with the human dopamine D1 receptor and a CRE-luciferase reporter plasmid (HEK-D1/CRE/Luc2P).[2]

  • Agonist: Dopamine.

  • Test Compound: this compound.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Culture and Seeding:

    • Culture the HEK-D1/CRE/Luc2P cells in standard conditions (37°C, 5% CO₂).

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Remove the culture medium.

    • Add 50 µL of serum-free DMEM containing varying concentrations of this compound to the wells.

    • Incubate for 30 minutes at 37°C.

  • Agonist Stimulation:

    • Add 50 µL of serum-free DMEM containing dopamine (at a final concentration corresponding to its EC₈₀ for luciferase activation) to the wells.

    • For control wells (no antagonist), add 50 µL of serum-free DMEM with dopamine. For basal control, add serum-free DMEM without dopamine.

    • Incubate the plate for 6 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the basal luminescence from all readings.

    • Normalize the data by expressing the luminescence in the presence of this compound as a percentage of the maximal dopamine-stimulated response.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the dopamine D1 receptor. The provided protocols for radioligand binding and functional assays offer robust methods for characterizing the interaction of this compound and other novel compounds with this important therapeutic target. These assays are essential for the screening and development of new drugs targeting the dopaminergic system.

References

Application Notes & Protocols for the In Vivo Formulation of (-)-Corydaline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Corydaline is a pharmacologically active isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis species.[1] It has demonstrated a range of biological activities, including antinociceptive, anti-allergic, and gastrointestinal modulatory effects.[1][2] Effective in vivo administration of this compound is critical for preclinical research to evaluate its efficacy and safety. However, its poor aqueous solubility presents a significant formulation challenge.[3]

This document provides detailed application notes and experimental protocols for the formulation of this compound for in vivo administration in animal models, focusing on strategies to overcome its solubility limitations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for selecting an appropriate formulation strategy. Key properties are summarized in the table below. The compound is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[3][4]

PropertyValueReference
Molecular Formula C₂₂H₂₇NO₄[1]
Molar Mass 369.46 g/mol [1][5]
Appearance White to off-white powder[2]
Melting Point 135°C[3]
Water Solubility Practically insoluble[3]
Solubility in DMSO 137.5 mg/mL (372.17 mM)[4]
Other Solubilities Soluble in chloroform; sparingly soluble in methanol (B129727) and ethanol.[3]

Formulation Strategies for In Vivo Administration

Given its lipophilic nature, this compound requires a specialized vehicle for administration, particularly for parenteral routes (e.g., intravenous, intraperitoneal, subcutaneous). The primary strategies involve using co-solvents to create a clear solution or preparing a homogenous suspension.

2.1 Co-Solvent Formulations This is the preferred method for achieving a soluble form of this compound suitable for parenteral administration. A combination of a primary organic solvent and other solubilizing agents is used to create a vehicle that is miscible with aqueous systems and has acceptable biocompatibility.

  • Dimethyl Sulfoxide (DMSO): An excellent solvent for this compound.[4] However, its concentration in the final formulation should be minimized (typically ≤10%) due to potential toxicity.[6]

  • Polyethylene Glycol (PEG 300/400): A water-miscible co-solvent that helps to keep the drug in solution upon dilution with an aqueous phase.

  • Surfactants (e.g., Tween 80): Non-ionic surfactants are used to increase solubility and stability of the formulation, preventing precipitation of the compound upon injection into the bloodstream.

  • Aqueous Phase (Saline or PBS): The final diluent to bring the formulation to the desired volume and ensure isotonicity.

A widely used and effective vehicle for lipophilic compounds consists of DMSO, PEG 300, Tween 80, and saline.[4]

2.2 Suspension Formulations For oral administration (gavage), a suspension may be suitable. This involves dispersing the finely milled this compound powder in an aqueous vehicle containing a suspending and/or wetting agent.

  • Wetting Agents (e.g., Tween 80): Helps to decrease the surface tension between the drug particles and the vehicle, allowing for easier dispersion.

  • Suspending Agents (e.g., Carboxymethylcellulose - CMC): Increases the viscosity of the vehicle, which slows down the sedimentation of drug particles and ensures more uniform dose administration.

Experimental Protocols

Safety Precaution: Always handle this compound powder and solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Co-Solvent Formulation for Parenteral Administration (IV, IP, SC)

This protocol is based on a common vehicle system for water-insoluble compounds and is designed to deliver this compound as a clear solution.[4]

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • PEG 300 (Polyethylene Glycol 300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes (e.g., 15 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, the desired dose (e.g., 10 mg/kg), and the injection volume (e.g., 10 mL/kg).

    • Example Calculation (for a 10 mg/kg dose in a 25g mouse with 10 mL/kg injection volume):

      • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

      • Injection volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Required final concentration = 0.25 mg / 0.25 mL = 1 mg/mL

  • Prepare the Vehicle: In a sterile conical tube, prepare the vehicle by sequentially adding the components. Vortex thoroughly after each addition. The final composition of the vehicle will be:

    • 10% DMSO

    • 40% PEG 300

    • 5% Tween 80

    • 45% Saline

  • Dissolve this compound:

    • Weigh the required amount of this compound powder and place it in a new sterile tube.

    • Add the DMSO portion of the vehicle first. Vortex vigorously until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[4]

    • Sequentially add the PEG 300 and Tween 80, vortexing after each addition to ensure the solution remains clear.

    • Finally, add the saline slowly while vortexing to bring the formulation to its final volume.

  • Final Quality Check: Inspect the final solution to ensure it is clear and free of any precipitation. This formulation should be prepared fresh on the day of use.

Protocol 2: Suspension Formulation for Oral Gavage

This protocol is a general method for preparing a homogenous suspension suitable for oral administration.

Materials:

  • This compound powder (finely milled if possible)

  • Tween 80

  • 0.5% Carboxymethylcellulose (CMC) in sterile water or saline

  • Sterile tubes

  • Vortex mixer

  • Homogenizer or sonicator

Procedure:

  • Calculate Required Amounts: Determine the total volume and concentration required based on your experimental design.

  • Prepare the Vehicle: Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water or saline. A magnetic stirrer may be required for complete dissolution. Add Tween 80 to a final concentration of 0.5% (v/v).

  • Prepare the Suspension:

    • Weigh the required amount of this compound powder into a sterile tube.

    • Add a small amount of the vehicle to create a paste. This wetting step is crucial for preventing clumping.

    • Gradually add the remaining vehicle while continuously vortexing or stirring.

    • For a more uniform and stable suspension, use a sonicator or a mechanical homogenizer.

  • Final Quality Check: Inspect the suspension to ensure it is uniform. As this is a suspension, particles will settle over time. Ensure to vortex the suspension thoroughly immediately before each administration to guarantee accurate dosing.

Summary of In Vivo Data and Formulation

The following table summarizes dosage and formulation information gathered from literature.

ParameterValueAdministration RouteAnimal ModelReference
Dosage 10 mg/kgSubcutaneous (s.c.)Mice[7][8]
Dosage 1 and 3 mg/kgOralRats[1]
Example Formulation 10% DMSO + 40% PEG 300 + 5% Tween 80 + 45% SalineParenteralN/A[4]
Resulting Concentration 2 mg/mLParenteralN/A[4]
Acute Toxicity (LD₅₀) 135.5 ± 12.8 mg/kgIntravenous (i.v.)Mice[3]

Visualized Workflows and Pathways

Formulation Selection Workflow

cluster_prep Preparation Phase cluster_pathways Formulation Pathways cluster_admin Administration Phase start Start: Need for In Vivo Formulation physchem Assess Physicochemical Properties (e.g., Solubility) start->physchem decision Aqueous Solubility? physchem->decision aqueous_sol Simple Aqueous Solution (e.g., Saline) decision->aqueous_sol  Yes cosolvent Co-Solvent Formulation (Protocol 1) decision->cosolvent No (Parenteral Route) suspension Suspension Formulation (Protocol 2) decision->suspension No (Oral Route)   qc Perform Quality Control (Clarity / Uniformity) aqueous_sol->qc cosolvent->qc suspension->qc admin In Vivo Administration qc->admin

Caption: Workflow for selecting a this compound formulation strategy.

Simplified Signaling Pathway of this compound

cluster_receptor Receptor Level cluster_cellular Cellular Response cluster_physiological Physiological Effect Corydaline This compound MOR Mu-Opioid Receptor (MOR) Corydaline->MOR Agonist Binding G_Protein G-Protein Activation (Gαi/o) MOR->G_Protein Conformational Change AC Adenylyl Cyclase Inhibition G_Protein->AC Analgesia Antinociception (Pain Relief) cAMP ↓ cAMP Levels AC->cAMP cAMP->Analgesia Leads to

Caption: Simplified signaling of this compound as a Mu-Opioid Receptor agonist.

References

(-)-Corydaline: Application Notes and Protocols for Gastric Emptying and Accommodation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Corydaline, an isoquinoline (B145761) alkaloid isolated from the tuber of Corydalis, has demonstrated significant prokinetic and gastric-relaxing properties. These characteristics make it a compound of interest for therapeutic development, particularly in the context of functional dyspepsia and other gastrointestinal motility disorders. Preclinical studies have shown that this compound effectively accelerates gastric emptying and enhances gastric accommodation, suggesting a dual mechanism of action that could address multiple symptoms of upper gastrointestinal distress.

These application notes provide a comprehensive overview of the use of this compound in preclinical research, including detailed experimental protocols and a summary of key quantitative data. Additionally, signaling pathways potentially involved in the pharmacological effects of this compound are illustrated to provide a deeper understanding of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on gastric emptying and accommodation.

Table 1: Effect of this compound on Gastric Emptying in Rats

Treatment GroupDosageGastric Emptying (%)
Normal ControlVehicle55.2 ± 3.1
This compound1 mg/kg68.4 ± 4.5
This compound3 mg/kg75.1 ± 5.2
This compound10 mg/kg78.6 ± 4.8*
Delayed Control (Apomorphine)Vehicle35.7 ± 2.9
This compound + Apomorphine (B128758)3 mg/kg58.9 ± 3.7**

*p < 0.05 vs. Normal Control; **p < 0.05 vs. Delayed Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Gastric Accommodation in Dogs

Intragastric Pressure (mmHg)Vehicle (Intragastric Volume, mL)This compound (3 mg/kg) (Intragastric Volume, mL)
2150 ± 25250 ± 30
4280 ± 35400 ± 40
6400 ± 40550 ± 45
8520 ± 50680 ± 55

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Assessment of Gastric Emptying in Rats using the Phenol (B47542) Red Method

This protocol describes the measurement of gastric emptying in a rat model, a method widely used to assess the prokinetic effects of compounds like this compound.[1][2][3][4]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Apomorphine (to induce delayed gastric emptying)

  • Phenol red solution (0.5 mg/mL in 1.5% methylcellulose)

  • 0.1 N NaOH

  • Spectrophotometer

Procedure:

  • Animal Preparation: Fast rats for 18-24 hours with free access to water.

  • Drug Administration:

    • Normal Gastric Emptying: Administer this compound (1, 3, or 10 mg/kg) or vehicle orally (p.o.) to the rats.

    • Delayed Gastric Emptying: Administer apomorphine (0.1 mg/kg, subcutaneously) to induce delayed gastric emptying. Thirty minutes later, administer this compound (3 mg/kg, p.o.) or vehicle.

  • Test Meal Administration: Thirty minutes after drug or vehicle administration, administer 1.5 mL of the phenol red solution orally to each rat.

  • Stomach Harvesting: Twenty minutes after the test meal administration, euthanize the rats by cervical dislocation.

  • Sample Preparation:

    • Clamp the pylorus and cardia of the stomach to prevent leakage.

    • Carefully remove the stomach and place it in a tube containing 10 mL of 0.1 N NaOH.

    • Homogenize the stomach and its contents.

    • Let the homogenate settle for 1 hour at room temperature.

  • Spectrophotometry:

    • Centrifuge the homogenate at 3000 rpm for 10 minutes.

    • Collect the supernatant and measure the absorbance at 560 nm using a spectrophotometer.

  • Calculation of Gastric Emptying:

    • A standard curve for phenol red is prepared to determine the concentration from the absorbance values.

    • Gastric emptying (%) is calculated using the following formula:

      • Gastric Emptying (%) = (1 - (Amount of phenol red recovered from the test group stomach / Average amount of phenol red recovered from the 0-minute control group stomach)) x 100

graph TD subgraph Animal Preparation A[Fast Rats for 18-24h] end subgraph Drug Administration B{Select Model} B -- Normal --> C[Administer this compound or Vehicle] B -- Delayed --> D[Administer Apomorphine] --> E[Administer this compound or Vehicle] end subgraph Experiment F[Administer Phenol Red Meal] --> G[Wait 20 minutes] --> H[Euthanize and Harvest Stomach] end subgraph Analysis I[Homogenize Stomach in NaOH] --> J[Centrifuge and Collect Supernatant] --> K[Measure Absorbance at 560 nm] --> L[Calculate Gastric Emptying %] end A --> B C --> F E --> F H --> I

Figure 1: Workflow for Gastric Emptying Assay.

Protocol 2: Assessment of Gastric Accommodation in Conscious Dogs using a Barostat

This protocol details the procedure for measuring gastric accommodation in a conscious dog model, which is essential for evaluating the gastric-relaxing effects of this compound.[5][6]

Materials:

  • Beagle dogs (10-15 kg) with a surgically implanted gastric cannula

  • Gastric barostat system

  • High-compliance polyethylene (B3416737) bag

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Animal Preparation: Fast dogs for 18 hours with free access to water.

  • Barostat Setup:

    • Insert the deflated barostat bag into the proximal stomach through the gastric cannula.

    • Connect the bag to the barostat device.

  • Minimal Distending Pressure Determination: Inflate the bag in small pressure increments to determine the minimal distending pressure (the lowest pressure associated with a volume > 30 mL).

  • Baseline Measurement: After a 30-minute adaptation period, record the baseline intragastric volume at the minimal distending pressure for 30 minutes.

  • Drug Administration: Administer this compound (3 mg/kg) or vehicle intravenously (i.v.).

  • Post-Drug Measurement: Record the intragastric volume for 60 minutes following drug administration.

  • Pressure-Volume Relationship:

    • After the observation period, generate a pressure-volume curve by increasing the intragastric pressure in a stepwise manner (e.g., 2 mmHg increments every 2 minutes) from 0 to 12 mmHg above the minimal distending pressure.

    • Record the corresponding intragastric volume at each pressure step.

  • Data Analysis: Compare the intragastric volumes at each pressure step between the this compound and vehicle-treated groups to assess changes in gastric compliance and accommodation.

G A Fast Dog (18h) B Insert Barostat Bag A->B C Determine Minimal Distending Pressure B->C D Record Baseline Volume (30 min) C->D E Administer this compound or Vehicle D->E F Record Post-Drug Volume (60 min) E->F G Generate Pressure-Volume Curve F->G H Compare Volume Changes G->H

Figure 2: Gastric Accommodation Study Workflow.

Signaling Pathways

The prokinetic and gastric-relaxing effects of this compound are likely mediated through its interaction with dopamine (B1211576) and serotonin (B10506) receptors in the enteric nervous system. The following diagrams illustrate the putative signaling pathways.

Dopamine D2 Receptor Antagonism and Prokinetic Effect:

This compound is suggested to act as a dopamine D2 receptor antagonist. In the enteric nervous system, dopamine typically inhibits acetylcholine (B1216132) release from myenteric neurons, which in turn reduces gastric motility. By blocking D2 receptors, this compound disinhibits acetylcholine release, leading to enhanced gastric contractions and accelerated gastric emptying.

G cluster_0 Myenteric Neuron cluster_1 Gastric Smooth Muscle Corydaline This compound D2R Dopamine D2 Receptor Corydaline->D2R Antagonizes ACh_Release Acetylcholine Release D2R->ACh_Release Inhibits Dopamine Dopamine Dopamine->D2R Activates Contraction Increased Contraction ACh_Release->Contraction Stimulates

Figure 3: D2 Receptor Antagonism by this compound.

Serotonin (5-HT) Receptor Modulation:

The effects of this compound may also involve modulation of serotonin receptors. Specifically, agonism at 5-HT4 receptors and 5-HT1A receptors could contribute to its prokinetic and gastric-relaxing properties, respectively.

5-HT4 Receptor Agonism and Prokinetic Effect:

Activation of 5-HT4 receptors on presynaptic terminals of myenteric neurons enhances the release of acetylcholine.[7][8] This increased acetylcholine release stimulates gastric smooth muscle contraction, thereby promoting gastric emptying.

G cluster_0 Myenteric Neuron cluster_1 Gastric Smooth Muscle Corydaline This compound (Putative) HTR4 5-HT4 Receptor Corydaline->HTR4 Agonist AC Adenylyl Cyclase HTR4->AC Activates (Gs) cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine Release PKA->ACh_Release Enhances Contraction Increased Contraction ACh_Release->Contraction Stimulates

Figure 4: Putative 5-HT4 Receptor Agonism.

5-HT1A Receptor Agonism and Gastric Accommodation:

Activation of 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi), leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[9][10][11] In the gastric fundus, this signaling cascade is associated with smooth muscle relaxation, which is the basis of gastric accommodation.

G cluster_0 Fundic Smooth Muscle Cell Corydaline This compound (Putative) HTR1A 5-HT1A Receptor Corydaline->HTR1A Agonist AC Adenylyl Cyclase HTR1A->AC Inhibits (Gi) cAMP cAMP AC->cAMP Decreases Relaxation Muscle Relaxation cAMP->Relaxation Promotes

Figure 5: Putative 5-HT1A Receptor Agonism.

Conclusion

This compound demonstrates promising dual pharmacological activities that are beneficial for the management of upper gastrointestinal motility disorders. The provided protocols offer standardized methods for evaluating its efficacy in preclinical models. Further research into the precise molecular interactions with dopamine and serotonin receptor subtypes will be crucial for its clinical development.

References

Application Note: High-Throughput Analysis of (-)-Corydaline and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the sensitive and selective analysis of (-)-Corydaline and its metabolites in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis species, exhibits a range of pharmacological activities, including anti-acetylcholinesterase, anti-allergic, and gastric emptying effects.[1] Understanding its metabolic fate is crucial for drug development and safety assessment. This document details the necessary experimental procedures, from sample preparation to data acquisition and analysis, and includes a summary of its metabolic pathways.

Introduction

This compound is a pharmacologically active compound with significant therapeutic potential. Its efficacy and safety are intrinsically linked to its metabolic profile. In vivo studies in rats have shown that this compound undergoes extensive metabolism, with 43 metabolites identified across plasma, bile, urine, and feces.[1][2] The primary metabolic transformations include demethylation, hydroxylation, sulfation, and glucuronidation.[1][2] Among the identified metabolites are tetrahydropalmatine (B600727) and isocorybulbine.[1][2] This application note outlines a robust LC-MS/MS method for the identification and quantification of this compound and its key metabolites, providing researchers with the tools to conduct pharmacokinetic and drug metabolism studies.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification. Below are recommended protocols for plasma, urine, and feces.

a) Plasma: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject 5-10 µL into the LC-MS/MS system.

b) Urine: Dilute and Shoot

  • Thaw urine samples at room temperature and centrifuge at 13,000 x g for 15 minutes at 4°C to remove particulate matter.[3]

  • Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard.

  • Vortex thoroughly and inject into the LC-MS/MS system.

c) Feces: Homogenization and Extraction

  • Homogenize fecal samples with a suitable buffer (e.g., phosphate-buffered saline).

  • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are general starting conditions that should be optimized for the specific instrument and metabolites of interest.

ParameterCondition
LC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Gradient Optimized based on the separation of metabolites. A typical gradient would start with a low percentage of B, ramp up to a high percentage of B to elute all compounds, and then re-equilibrate.
Injection Volume 5-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Key MRM Transitions This compound: m/z 370.2 → 192.1 (characteristic fragment from Retro-Diels-Alder reaction)[4][5] Transitions for metabolites should be determined by infusion and MS/MS analysis of standards or from high-resolution mass spectrometry data.

Data Presentation

Quantitative data from pharmacokinetic studies should be presented in a clear and concise tabular format. The following table is an example based on a study of a related compound, dehydrocorydaline, in rats.

Table 1: Pharmacokinetic Parameters of Dehydrocorydaline in Rat Plasma (n=6, Mean ± SD) [6]

ParameterValue
Tmax (h) 0.5 ± 0.2
Cmax (ng/mL) 150.6 ± 35.2
AUC (0-t) (ng·h/mL) 450.8 ± 98.7
AUC (0-∞) (ng·h/mL) 480.2 ± 105.4
t1/2 (h) 2.8 ± 0.6
CL/F (L/h/kg) 5.6 ± 1.2
Vd/F (L/kg) 22.4 ± 4.9

Tmax: Time to reach maximum concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL/F: Apparent total body clearance; Vd/F: Apparent volume of distribution.

Table 2: Summary of Identified this compound Metabolites in Rats [1][2]

Biological MatrixNumber of Metabolites IdentifiedMajor Metabolic Pathways
Plasma11Demethylation, Hydroxylation, Sulfation, Glucuronidation
Bile9Demethylation, Hydroxylation, Sulfation, Glucuronidation
Urine34Demethylation, Hydroxylation, Sulfation, Glucuronidation
Feces21Demethylation, Hydroxylation, Sulfation, Glucuronidation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, Feces) Extraction Extraction (PPT, LLE, SPE) BiologicalSample->Extraction Add Internal Standard Concentration Evaporation & Reconstitution Extraction->Concentration LC UPLC/UHPLC Separation (C18 Column) Concentration->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Quantification Quantification MS->Quantification Identification Metabolite Identification MS->Identification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K Corydalis Corydalis Bioactive Components (e.g., Tetrahydropalmatine) Corydalis->Receptor Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Phosphorylates Response Cellular Response (e.g., Anti-apoptosis, Cardioprotection) Downstream->Response

Caption: Potential PI3K/Akt signaling pathway modulated by Corydalis components.[7]

Conclusion

The LC-MS/MS methodology presented here offers a sensitive, specific, and high-throughput approach for the analysis of this compound and its metabolites. This application note provides a solid foundation for researchers to develop and validate their own assays for pharmacokinetic, toxicokinetic, and drug metabolism studies, thereby facilitating the continued investigation and development of this promising natural product.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of (-)-Corydaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (-)-Corydaline. Our aim is to facilitate the optimization of reaction conditions to improve the overall yield and stereoselectivity of this valuable isoquinoline (B145761) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: The synthesis of this compound can be broadly approached through two main strategies: classical chemical synthesis and modern chemoenzymatic methods.

  • Classical Chemical Synthesis: These routes typically involve the construction of the core tetrahydroprotoberberine skeleton through key reactions like the Bischler-Napieralski or the Pictet-Spengler reaction, followed by the introduction of the C-13 methyl group. These methods often result in a racemic mixture ((±)-Corydaline), requiring a subsequent resolution step to isolate the desired (-)-enantiomer, which can significantly lower the overall yield.

  • Chemoenzymatic Synthesis: More recent approaches utilize enzymes to achieve high stereoselectivity, directly yielding the (-)-enantiomer and thus avoiding resolution steps. A notable method involves a chemoenzymatic cascade using a stereoselective Pictet-Spenglerase to form a chiral tetrahydroisoquinoline (THIQ) intermediate, which is then converted to the final product. This strategy offers the potential for higher yields of the desired enantiomer.[1][2][3]

Q2: What is the most critical step for yield optimization in the classical synthesis of Corydaline?

A2: The Pictet-Spengler reaction, which forms the tetracyclic core of Corydaline, is often the most critical step to optimize. The efficiency of this reaction is highly dependent on the reaction conditions, including the choice of acid catalyst, solvent, and temperature. Inadequate conditions can lead to low yields and the formation of side products.

Q3: How can I improve the enantioselectivity of my Corydaline synthesis?

A3: To improve enantioselectivity and avoid the yield losses associated with resolving a racemic mixture, consider the following:

  • Chiral Auxiliaries: Employing a chiral auxiliary in the initial steps can induce stereoselectivity in the formation of the tetrahydroisoquinoline core.

  • Asymmetric Catalysis: Utilize a chiral catalyst, such as a chiral Brønsted acid or a transition metal complex with a chiral ligand, to catalyze the key bond-forming reactions enantioselectively.

  • Enzymatic Reactions: As mentioned, employing enzymes like stereoselective Pictet-Spenglerases can provide excellent enantiocontrol, directly producing the desired (-)-isomer.[1][2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction to form the tetrahydroprotoberberine skeleton is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Pictet-Spengler reaction are a common issue. Here are some potential causes and solutions:

Potential Cause Troubleshooting & Optimization
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are crucial. If the reaction is sluggish, a stronger acid might be needed. However, harsh acidic conditions can lead to side reactions. Screen various Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂) at different concentrations to find the optimal conditions for your specific substrate.
Suboptimal Solvent The solvent can significantly influence the reaction rate and yield. Protic solvents are traditionally used, but aprotic solvents have been shown to give superior yields in some cases. Consider screening solvents like toluene (B28343) or dichloroethane. For certain substrates, highly polar solvents like trifluoroethanol can promote the reaction.
Low Reaction Temperature The Pictet-Spengler reaction often requires heating. If the reaction is not proceeding to completion, gradually increasing the temperature may improve the yield. However, be cautious of potential decomposition at excessively high temperatures.
Side Reactions The formation of side products, such as enamines or oxidation products, can reduce the yield of the desired tetrahydroprotoberberine. Analyze your crude reaction mixture by TLC or LC-MS to identify major byproducts. Adjusting the reaction conditions (e.g., using an inert atmosphere, modifying the temperature or reaction time) can help minimize their formation.
Poor Nucleophilicity of the Aromatic Ring The cyclization step involves an electrophilic attack on the aromatic ring. If the ring is deactivated by electron-withdrawing groups, the reaction will be less efficient. While the dopamine (B1211576) moiety in the Corydaline precursor is electron-rich, ensure that no unintended deactivating groups are present on your starting materials.
Issue 2: Difficulty in the C-13 Methylation Step

Q: I am having trouble introducing the methyl group at the C-13 position of the tetrahydroprotoberberine core. What are some effective methods and potential pitfalls?

A: The introduction of the C-13 methyl group is a key step that can be challenging. Here are some approaches and troubleshooting tips:

Method Potential Issues & Solutions
Enolate Alkylation This is a common strategy where the enolate of an 8-oxo-protoberberine intermediate is alkylated with a methylating agent (e.g., methyl iodide). Issue: Poor regioselectivity, leading to methylation at other positions. Solution: Carefully control the reaction conditions, such as the choice of base and temperature, to favor the formation of the desired enolate. Issue: Low yield due to steric hindrance. Solution: Use a more reactive methylating agent or optimize the reaction time and temperature.
In situ Methylation Some synthetic routes combine the formation of the isoquinoline core with the introduction of the methyl group in a one-pot procedure. Issue: Complexity of the reaction mixture, making it difficult to optimize and isolate the product. Solution: This approach requires careful design and optimization of the reaction cascade. It may be more suitable for experienced researchers.
Chemoenzymatic Approach In the chemoenzymatic synthesis of related compounds, the methyl group is introduced early in the synthesis, prior to the final cyclization. Advantage: This avoids the challenges of methylating a complex tetracyclic system.
Issue 3: Challenges in Product Purification

Q: I am struggling to purify my synthetic this compound. What are the recommended methods?

A: Purification of alkaloids can be challenging due to their basic nature and potential for tailing on silica (B1680970) gel chromatography.

Problem Solution
Tailing on Silica Gel The basic nitrogen atom in Corydaline can interact strongly with the acidic silica gel, leading to poor separation and broad peaks. Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), to the eluent to suppress this interaction and improve the peak shape.
Oxidative Sensitivity Tetrahydroprotoberberine alkaloids can be sensitive to oxidation, especially when exposed to air and light for extended periods. This can lead to the formation of colored impurities. Solution: Minimize exposure to air and light during purification. Use freshly distilled solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).
Separation of Diastereomers If you have synthesized a racemic mixture and need to separate the diastereomers after a resolution step, this can be challenging. Solution: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is often the most effective method for separating enantiomers or diastereomers of alkaloids.
Recrystallization Recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound. Procedure: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble, and then allow it to cool slowly. If the product does not crystallize, adding a small amount of a co-solvent in which it is insoluble (an anti-solvent) can induce crystallization.

Quantitative Data Summary

The following table summarizes reported yields for key steps in different synthetic approaches to Corydaline and related structures. This data can be used as a benchmark for your own experiments.

Synthetic Approach Key Reaction Product Reported Yield Reference
Chemoenzymatic Cascade Chemical Pictet-Spengler (formic acid catalyzed)(-)-13-Methyl-tetrahydroprotoberberine23% (isolated yield over 3 steps)[3]
Chemoenzymatic Cascade Enzymatic Pictet-Spengler (TfNCS-M97V)(1S,1'R)-Tetrahydroisoquinoline intermediate81% (isolated)[3]
Classical Synthesis (Hypothetical) Palladium-catalyzed enolate arylation and in situ methylationDehydrocorydaline47%Not specified in search results

Note: Detailed yield data for the classical total syntheses by Cushman & Dekow (1977) and Saá et al. (1986) were not available in the provided search results.

Experimental Protocols

Chemoenzymatic Synthesis of (-)-13-Methyl-tetrahydroprotoberberine Alkaloid (Adapted from Roddan et al., 2021)

This protocol describes a key step in a chemoenzymatic cascade that can be adapted for the synthesis of this compound.

Step 1: Enzymatic Pictet-Spengler Reaction to form the Tetrahydroisoquinoline (THIQ) Intermediate

  • Reaction Setup: In a suitable reaction vessel, combine dopamine (1a) and 1,1-dimethoxypropan-2-one (2) in a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).

  • Enzyme Addition: Add a solution of the stereoselective Pictet-Spenglerase, for example, a variant of Norcoclaurine Synthase (NCS) such as TfNCS-M97V.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24 hours), or until the reaction is complete as monitored by HPLC.

  • Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. The crude product can be purified by preparative HPLC to yield the desired (1S,1'R)-THIQ intermediate. The isolated yield for a similar transformation was reported to be 81%.[3]

Step 2: Chemical Pictet-Spengler Reaction to form the Tetracyclic Core

  • Reaction Setup: Dissolve the purified THIQ intermediate from the previous step in formic acid.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80°C) for a defined period (e.g., 18 hours), monitoring the reaction progress by HPLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the formic acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent. The combined organic extracts are then washed, dried, and concentrated. The crude product is purified by preparative HPLC to afford the (-)-13-methyl-tetrahydroprotoberberine alkaloid. A 23% isolated yield over three steps (including a methylation step) was reported for a similar compound.[3]

Visualizations

Synthetic Pathway Overview

Synthesis_Overview cluster_classical Classical Synthesis cluster_chemoenzymatic Chemoenzymatic Synthesis Dopamine Dopamine Derivative THIQ_racemic (±)-Tetrahydroisoquinoline Dopamine->THIQ_racemic Pictet-Spengler Aldehyde Aldehyde/Ketone Aldehyde->THIQ_racemic Corydaline_racemic (±)-Corydaline THIQ_racemic->Corydaline_racemic Further Steps (e.g., Methylation) Corydaline_minus This compound Corydaline_racemic->Corydaline_minus Resolution Dopamine_ce Dopamine Derivative THIQ_chiral (-)-Tetrahydroisoquinoline Dopamine_ce->THIQ_chiral Enzymatic Pictet-Spengler Aldehyde_ce Aldehyde/Ketone Aldehyde_ce->THIQ_chiral Corydaline_minus_ce This compound THIQ_chiral->Corydaline_minus_ce Further Steps

Caption: Comparison of classical and chemoenzymatic synthetic routes to this compound.

Troubleshooting Workflow for Low Yield in Pictet-Spengler Reaction

Troubleshooting_Workflow Start Low Yield in Pictet-Spengler Reaction Check_Catalyst Is the acid catalyst and concentration optimal? Start->Check_Catalyst Screen_Catalysts Screen different Brønsted and Lewis acids and concentrations Check_Catalyst->Screen_Catalysts No Check_Solvent Is the solvent appropriate? Check_Catalyst->Check_Solvent Yes Screen_Catalysts->Check_Solvent Screen_Solvents Test alternative protic and aprotic solvents (e.g., Toluene) Check_Solvent->Screen_Solvents No Check_Temp Is the reaction temperature sufficient? Check_Solvent->Check_Temp Yes Screen_Solvents->Check_Temp Increase_Temp Gradually increase temperature and monitor for decomposition Check_Temp->Increase_Temp No Check_Side_Products Are side products being formed? Check_Temp->Check_Side_Products Yes Increase_Temp->Check_Side_Products Analyze_Mixture Analyze crude mixture (TLC, LC-MS) and adjust conditions (e.g., inert atmosphere) Check_Side_Products->Analyze_Mixture Yes End Improved Yield Check_Side_Products->End No Analyze_Mixture->End

Caption: A decision tree for troubleshooting low yields in the Pictet-Spengler reaction.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of (-)-Corydaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of (-)-Corydaline, this technical support center provides a comprehensive guide to effective solubilization strategies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the handling and solubilization of this compound in aqueous media.

Q1: What is the intrinsic aqueous solubility of this compound?

Q2: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What can I do?

A2: Precipitation is a common issue due to the low aqueous solubility of this compound. Consider the following troubleshooting steps:

  • Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[5]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug.[6][7]

  • Complexation: Cyclodextrins can form inclusion complexes with this compound, enhancing its apparent solubility.[8]

Q3: Which solvent should I use to prepare a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound. A solubility of ≥18.13 mg/mL in DMSO has been reported with the aid of ultrasonication.[2] For in vivo studies, a common formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and saline.[5]

Q4: Can I use surfactants to improve the solubility of this compound? Which ones are recommended?

A4: Yes, surfactants are a viable option. Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[6][7] The mechanism involves the formation of micelles that encapsulate the hydrophobic drug molecules.[6] While specific quantitative data for this compound with various surfactants is limited, Tween 80 is a good starting point. You may need to optimize the surfactant concentration to achieve the desired solubility without causing toxicity in your experimental system.

Q5: What are the advanced formulation strategies to overcome the poor solubility of this compound for oral delivery?

A5: For oral delivery applications, several advanced formulation strategies can be employed:

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[9] This can lead to the formation of an amorphous solid dispersion, which typically exhibits higher apparent solubility and faster dissolution rates compared to the crystalline form.[9]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.[10]

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can increase its aqueous solubility and stability.[8]

Quantitative Data on this compound Solubility

The following table summarizes the available solubility data for this compound in various solvents. Note that quantitative data for aqueous solubility enhancement using different techniques are not widely published and often require experimental determination.

Solvent/SystemSolubilityReference
WaterPractically Insoluble[1]
EthanolInsoluble[2]
Dimethyl Sulfoxide (DMSO)≥ 18.13 mg/mL (with ultrasonication)[2]
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineNot explicitly quantified, but used for in vivo formulations.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of Drug-Polymer Solution:

    • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer mass ratio.

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50 °C).

    • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Drying:

    • Scrape the solid dispersion from the flask.

    • Place the collected solid in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Characterization:

    • The resulting solid dispersion should be a fine powder.

    • Characterize the solid dispersion for its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Evaluate the dissolution profile of the solid dispersion in a relevant aqueous medium and compare it to that of the pure crystalline drug.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To prepare a water-soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Tertiary butyl alcohol (TBA)/Water co-solvent system

  • Freeze-dryer

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of HP-β-CD in water. The concentration will depend on the desired drug-to-cyclodextrin molar ratio (a 1:1 molar ratio is a good starting point).

    • Dissolve this compound in a minimal amount of tertiary butyl alcohol (TBA).

  • Mixing and Complexation:

    • Slowly add the this compound solution to the HP-β-CD solution with constant stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freeze-Drying (Lyophilization):

    • Freeze the resulting solution at a low temperature (e.g., -80 °C) until it is completely frozen.

    • Lyophilize the frozen sample under high vacuum for 48-72 hours until a dry powder is obtained.[11]

  • Characterization:

    • The resulting product should be a fluffy, white to off-white powder.

    • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), DSC, and XRPD.

    • Determine the increase in aqueous solubility by measuring the concentration of this compound in a saturated aqueous solution of the complex.

Protocol 3: Preparation of this compound Nanosuspension by High-Pressure Homogenization

Objective: To produce a stable nanosuspension of this compound to increase its dissolution velocity.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188 or a combination of Tween 80 and soy lecithin)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of Pre-suspension:

    • Disperse this compound powder in an aqueous solution containing the selected stabilizer(s).

    • Use a high-shear mixer to create a homogenous pre-suspension with a particle size in the micrometer range.

  • High-Pressure Homogenization:

    • Pass the pre-suspension through a high-pressure homogenizer.

    • Apply a high pressure (e.g., 1500 bar) for a set number of cycles (e.g., 10-20 cycles).[5] The optimal pressure and number of cycles should be determined experimentally to achieve the desired particle size and a narrow size distribution.

    • Maintain a controlled temperature during homogenization to prevent drug degradation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanosuspension.

    • Observe the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Evaluate the dissolution rate of the nanosuspension in a suitable dissolution medium.

Visualizations: Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the described solubility enhancement techniques.

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization weigh Weigh this compound and PVP K30 dissolve Dissolve in Methanol weigh->dissolve 1:4 ratio evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry xrd_dsc XRPD / DSC (Amorphous State) dry->xrd_dsc dissolution Dissolution Profile dry->dissolution

Fig. 1: Workflow for Solid Dispersion Preparation.

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_char Characterization dissolve_cd Dissolve HP-β-CD in Water mix Mix and Stir (24-48h) dissolve_cd->mix dissolve_drug Dissolve this compound in TBA dissolve_drug->mix freeze Freeze (-80°C) mix->freeze lyophilize Freeze-Dry freeze->lyophilize ftir_nmr FTIR / NMR / DSC / XRPD (Complex Formation) lyophilize->ftir_nmr solubility_test Aqueous Solubility Determination lyophilize->solubility_test

Fig. 2: Workflow for Cyclodextrin Inclusion Complexation.

experimental_workflow_nanosuspension cluster_prep Preparation cluster_char Characterization disperse Disperse this compound and Stabilizer in Water pre_mix High-Shear Mixing (Pre-suspension) disperse->pre_mix homogenize High-Pressure Homogenization pre_mix->homogenize dls DLS (Particle Size, PDI) homogenize->dls zeta Zeta Potential homogenize->zeta sem_tem SEM / TEM (Morphology) homogenize->sem_tem dissolution_rate Dissolution Rate homogenize->dissolution_rate

Fig. 3: Workflow for Nanosuspension Preparation.

References

Technical Support Center: (-)-Corydaline Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of (-)-Corydaline from Corydalis species.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating and purifying this compound?

A1: The primary challenges stem from the complex chemical profile of Corydalis species. These plants contain a multitude of structurally similar isoquinoline (B145761) alkaloids, which makes the selective separation of this compound difficult.[1][2] Key issues include:

  • Co-elution: Structurally related alkaloids often have similar chromatographic behavior, leading to overlapping peaks and incomplete separation. For example, berberine (B55584) is known to interfere with the separation of other alkaloids in extracts from Corydalis yanhusuo.[1]

  • Peak Tailing: As basic compounds, alkaloids like corydaline (B1669446) can interact with residual silanol (B1196071) groups on silica-based chromatography columns, resulting in asymmetric peak shapes (tailing).[1]

  • Low Concentration: The concentration of this compound in the raw plant material can be low and highly variable, making it challenging to obtain significant quantities.[3][4]

  • Matrix Impurities: Crude extracts contain various impurities such as pigments, sugars, and fatty acids that can interfere with purification steps and contaminate the final product.[5][6]

Q2: My HPLC chromatogram shows poor resolution and peak tailing for corydaline. How can I improve this?

A2: Poor resolution and peak tailing are common issues when separating basic compounds like alkaloids via HPLC. Here are several strategies to optimize your separation:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor.[1] For reversed-phase chromatography, operating at a low pH (e.g., pH 3.0) or a high pH (e.g., pH 10.5) can improve peak shape by ensuring the analyte is consistently in its ionized or neutral form, respectively.[7]

  • Use of Mobile Phase Additives: Incorporating an amine modifier, such as triethylamine (B128534) (TEA), into the mobile phase can reduce peak tailing.[1] TEA acts as a competing base, blocking the active sites on the stationary phase that cause tailing. A typical concentration is 0.2% TEA in the mobile phase.[1]

  • Column Selection: Not all C18 columns are the same. Consider using a column with end-capping to minimize exposed silanol groups or a polymer-based column that is stable at high pH values.[7]

  • Gradient Optimization: A well-optimized gradient elution program can significantly improve the resolution between closely eluting alkaloids.[1]

Q3: The yield of this compound from my extraction is very low. What are the potential causes and solutions?

A3: Low yield can be attributed to several factors, from the raw material to the extraction and purification procedures.

  • Raw Material Quality: The alkaloid content in Corydalis tubers can vary significantly based on the species, geographical origin, and harvest time.[4] Ensure you are using a high-quality, correctly identified raw material.

  • Inadequate Extraction: The choice of solvent and extraction conditions is crucial. For total alkaloid extraction, 70% ethanol (B145695) adjusted to a basic pH (e.g., pH 10 with ammonia) has been shown to be effective.[5][6] Refluxing the material twice for 60 minutes each time can enhance extraction efficiency.[6]

  • Losses During Purification: Alkaloids can be lost at each purification step. Irreversible adsorption onto the stationary phase in column chromatography is a common issue.[8] Using techniques like High-Speed Counter-Current Chromatography (HSCCC) can mitigate this problem as it is a liquid-liquid partitioning method without a solid support.[8][9]

  • Degradation: Although not widely reported for corydaline, some alkaloids can be sensitive to heat, light, or pH extremes. Ensure that solvents are evaporated under reduced pressure at moderate temperatures.

Troubleshooting Guides

Low Purity of Final Product
Symptom Possible Cause Troubleshooting Step
Multiple peaks in final HPLC analysis Incomplete separation from other alkaloids.1. Optimize the HPLC gradient to better resolve the target peak. 2. Employ a two-dimensional (2D) HPLC approach, using different pH conditions in each dimension for orthogonal separation.[3] 3. Use a different purification technique, such as HSCCC, which offers different selectivity.[9]
Broad or asymmetric peaks Co-eluting impurities or on-column degradation.1. Add a pre-purification step, like macroporous resin chromatography, to remove gross impurities.[5][6] 2. Check the stability of corydaline under your chromatographic conditions.
Presence of non-alkaloid impurities Ineffective removal of sugars, pigments, or lipids.1. In the initial extraction, a liquid-liquid extraction with an immiscible solvent can remove lipids. 2. Before fine purification, wash the extract with water to remove water-soluble impurities like sugars.[5][6]

Experimental Protocols

Protocol 1: Total Alkaloid Extraction from Corydalis yanhusuo

This protocol is adapted from methodologies focused on maximizing the yield of total alkaloids, including corydaline.[5][6]

  • Material Preparation: Mill dried tubers of Corydalis yanhusuo into a coarse powder (approximately 50 mesh).

  • Extraction:

    • To 500 g of the powder, add 10 L (20 times the weight) of 70% ethanol.

    • Adjust the pH of the mixture to 10 using diluted ammonia.

    • Heat the mixture to reflux for 60 minutes.

    • Filter the mixture while hot and collect the filtrate.

    • Repeat the reflux extraction on the solid residue with another 10 L of 70% ethanol (pH 10) for 60 minutes.

    • Combine the filtrates from both extractions.

  • Concentration: Evaporate the ethanol from the combined filtrate under reduced pressure to obtain a concentrated aqueous extract. This crude extract is now ready for purification.

Protocol 2: Purification using Macroporous Resin Column Chromatography

This step is designed to enrich the alkaloids and remove water-soluble impurities.[5][6]

  • Resin Preparation: Select a suitable macroporous resin (e.g., NKA-9) and pre-wash it with 95% ethanol, followed by water to remove any preservatives and activate the resin.

  • Column Packing: Pack the prepared resin into a chromatography column. The recommended column diameter to height ratio is 1:8.[6]

  • Loading: Dilute the crude extract from Protocol 1 with water and load it onto the column at a flow rate of approximately 2 bed volumes (BV) per hour.

  • Washing: Wash the column with 5 BV of distilled water to elute polar impurities such as sugars. A Molisch's test can be used to monitor the removal of sugars.[5]

  • Elution: Elute the adsorbed alkaloids with 12 BV of 70% ethanol at a flow rate of 1.5 BV/h.

  • Concentration: Collect the ethanol eluate and evaporate the solvent under reduced pressure to yield the enriched total alkaloid fraction.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the purification of alkaloids from Corydalis species.

Table 1: Purity of Alkaloids Isolated by High-Speed Counter-Current Chromatography (HSCCC)

AlkaloidPurity (%)Reference
Dehydrocorydaline99.1[9]
Palmatine97.1[9]
Coptisine99.7[9]
Columbamine94.9[9]
Isocorydine92[10]
Berberine97[10]

Table 2: Composition of an Enriched Total Alkaloid Product after Macroporous Resin Purification

AlkaloidContent (%)Reference
(+)-Corydaline3.55[5][6]
Tetrahydropalmatine3.13[5][6]
Coptisine2.79[5][6]
Palmatine hydrochloride2.24[5][6]
Dehydrocorydaline13.11[5][6]
(R)-(+)-Corypalmine2.37[5][6]
Protopine2.71[5][6]
Glaucine14.03[5][6]

Visualized Workflows

G cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation of this compound raw_material Corydalis Tubers (Powdered) extraction Solvent Extraction (70% Ethanol, pH 10, Reflux) raw_material->extraction filtration Filtration extraction->filtration crude_extract Crude Alkaloid Extract filtration->crude_extract resin_col Macroporous Resin Column Chromatography crude_extract->resin_col Load Extract wash Wash with Water (Remove Sugars) resin_col->wash elute Elute with 70% Ethanol wash->elute enriched_alkaloids Enriched Total Alkaloids elute->enriched_alkaloids prep_hplc Preparative HPLC or HSCCC enriched_alkaloids->prep_hplc Further Purification fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis final_product Isolated this compound purity_analysis->final_product G cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Low Yield or Purity Issue check_material Verify Raw Material Quality (Species, Storage) start->check_material Yield Problem optimize_hplc Optimize HPLC Separation (pH, Additives, Gradient) start->optimize_hplc Purity Problem optimize_extraction Optimize Extraction (Solvent, pH, Time) check_material->optimize_extraction check_loss Evaluate Purification Losses (e.g., irreversible adsorption) optimize_extraction->check_loss end Problem Resolved check_loss->end add_step Add Pre-purification Step (e.g., Resin Column) optimize_hplc->add_step try_alternative Use Alternative Method (e.g., 2D-HPLC, HSCCC) add_step->try_alternative try_alternative->end

References

Technical Support Center: Stabilizing (-)-Corydaline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective stabilization of (-)-Corydaline in solution for long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

For long-term stability, this compound stock solutions should be prepared in Dimethyl Sulfoxide (DMSO) and stored at -80°C.[1] Under these conditions, the solution is reported to be stable for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one year.[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: How soluble is this compound in common solvents?

This compound exhibits good solubility in DMSO. For in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. Sonication is often recommended to aid dissolution.

Q3: What are the primary factors that can cause degradation of this compound in solution?

As a protoberberine alkaloid, this compound is susceptible to degradation influenced by several factors:

  • pH: Extreme pH levels, both acidic and alkaline, can promote hydrolysis and other degradation pathways. Protoberberine alkaloids are generally more stable in slightly acidic to neutral aqueous solutions where they exist as their salt forms.

  • Light: Exposure to light, particularly UV light, can lead to photolytic degradation.

  • Temperature: Elevated temperatures can cause thermal decomposition.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

Q4: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on the structurally similar protoberberine alkaloid, berberine (B55584), suggest potential degradation routes. Photodegradation of berberine has been shown to follow pseudo-first-order kinetics and is influenced by pH.[1][2] The degradation process can involve hydroxyl and superoxide (B77818) radicals, leading to various intermediates.[3][4] It is plausible that this compound undergoes similar degradation involving oxidation and structural rearrangements upon exposure to stress conditions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of compound activity over time in long-term experiments. Degradation of this compound in the working solution due to improper storage or handling.Verify Storage: Ensure stock solutions are stored at -80°C in single-use aliquots. • Protect from Light: Prepare and handle all solutions in amber vials or under low-light conditions. • Control pH: Maintain the pH of the experimental medium within a slightly acidic to neutral range if possible. • Minimize Exposure to Air: Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
Precipitation of this compound in aqueous experimental media. Low aqueous solubility of this compound, especially when diluting a concentrated DMSO stock.Use a Co-solvent System: For in vivo or cellular assays, consider using a biocompatible co-solvent system such as DMSO, PEG300, and Tween 80 in saline. • Optimize Final Concentration: Ensure the final concentration of this compound in the aqueous medium does not exceed its solubility limit. • Gentle Warming and Sonication: Brief, gentle warming and sonication can help in redissolving precipitates, but prolonged exposure to heat should be avoided.
Inconsistent experimental results between batches of this compound solution. Batch-to-batch variability in the initial purity of the compound or degradation during storage of a specific batch.Purity Check: Verify the purity of each new batch of this compound powder using a suitable analytical method like HPLC. • Stability Check: Periodically assess the purity of stored stock solutions to monitor for degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Reported Stability Reference
Powder-20°C3 years
In Solvent (DMSO)-80°C1 year[1]
In Solvent (DMSO)-20°C1 year[1]

Table 2: Solubility of this compound

Solvent Concentration Notes Reference
DMSO137.5 mg/mL (372.17 mM)Sonication is recommended.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (5.41 mM)Sonication is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient from a higher percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds. The exact gradient should be optimized based on the separation of degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or a wavelength determined by UV scan of this compound)

  • Injection Volume: 10 µL

Forced Degradation Study Protocol (to generate degradation products for method validation):

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified time.

  • Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C) for a specified time.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified time. A dark control should be run in parallel.

Validation Parameters (according to ICH guidelines):

  • Specificity (peak purity analysis)

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_experiment Long-Term Experiment cluster_stability_check Stability Assessment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay sample Take Sample from Experiment dilute->sample data Evaluate Degradation assay->data hplc Analyze by HPLC sample->hplc hplc->data degradation_pathways cluster_stress Stress Conditions corydaline This compound degradation_products Degradation Products (e.g., Oxidized forms, Hydrolyzed products) corydaline->degradation_products Degradation light Light (UV) light->degradation_products heat Heat heat->degradation_products ph Extreme pH ph->degradation_products oxygen Oxidation oxygen->degradation_products

References

Technical Support Center: Troubleshooting (-)-Corydaline HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of (-)-Corydaline. The following sections provide a systematic approach to troubleshooting, from initial assessment to method optimization.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a concern for this compound analysis?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks are symmetrical (Gaussian). A Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2 is generally indicative of significant tailing.[3][4]

Peak tailing is problematic for several reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately quantify individual components in a mixture.[5]

  • Inaccurate Integration: The asymmetrical shape complicates the precise calculation of the peak area, leading to errors in quantitative results.[5]

  • Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).[5]

This compound is a basic alkaloid, and compounds with basic functional groups are particularly susceptible to peak tailing in reversed-phase HPLC.[4][6][7] This is primarily due to undesirable secondary interactions with the stationary phase.

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The most prevalent cause of peak tailing for basic compounds is the interaction with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[2][5][8] This interaction occurs as follows:

  • Silanol Interactions: At a mobile phase pH above approximately 3-4, the acidic silanol groups can deprotonate and become ionized (SiO⁻).[5][9] this compound, being a basic compound, will be protonated (positively charged) in an acidic to neutral mobile phase. The positively charged analyte then interacts electrostatically with the negatively charged silanol sites.[4][10] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, resulting in a tailed peak.[11][12]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of this compound, both its ionized and non-ionized forms can exist simultaneously, leading to peak broadening and distortion.[1]

  • Column Overload: Injecting too high a concentration of the sample can saturate the active sites on the stationary phase, causing peak shape to deteriorate.[3][5]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing, loose fittings, or a large detector cell can cause band broadening and peak tailing.[1][6][8]

Q3: How can I systematically troubleshoot the peak tailing issue with this compound?

A3: A systematic approach is crucial to efficiently identify the root cause. Before making significant changes to your method, start with simple checks. The workflow below provides a logical troubleshooting sequence. First, determine if the tailing is specific to the this compound peak or if it affects all peaks in the chromatogram. This distinction will help you decide whether to focus on analyte-specific chemical interactions or systemic issues.

G start Peak Tailing Observed for this compound decision Does tailing affect all peaks? start->decision analyte_issue Analyte-Specific Issue decision->analyte_issue No system_issue Systemic Issue decision->system_issue Yes check_ph 1. Optimize Mobile Phase pH (e.g., lower to pH 2.5-3.0) analyte_issue->check_ph check_additive 2. Add Competing Base (e.g., 0.1% TEA) check_ph->check_additive check_overload 3. Check for Column Overload (Dilute sample 10x) check_additive->check_overload check_column_chem 4. Evaluate Column Chemistry (Use end-capped or polar-embedded column) check_overload->check_column_chem end_node Peak Shape Improved check_column_chem->end_node check_extracolumn 1. Check Extra-Column Volume (Use shorter/narrower tubing, check fittings) system_issue->check_extracolumn check_column_health 2. Inspect Column Health (Backflush, check for voids/blockage) check_extracolumn->check_column_health check_column_health->end_node

Figure 1. A flowchart illustrating the troubleshooting workflow for peak tailing.

Q4: How does mobile phase composition affect the peak shape of this compound, and what are the optimal conditions?

A4: Mobile phase composition is the most critical factor for controlling the peak shape of basic compounds. The goal is to minimize the unwanted silanol interactions.

  • pH Adjustment: The most effective strategy is to lower the mobile phase pH to a range of 2.5-3.0.[3][13] At this low pH, the vast majority of silanol groups are protonated (Si-OH) and thus electrically neutral, preventing ionic interactions with the protonated this compound.[12][13]

  • Buffer Selection and Strength: Using a buffer (e.g., phosphate (B84403), formate, or acetate) at a concentration of 10-50 mM is essential to maintain a consistent pH across the column and resist shifts caused by the sample injection.[1][3]

  • Mobile Phase Additives (Competing Base): Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can improve peak shape.[13] The TEA molecules will preferentially interact with and "block" the active silanol sites, making them unavailable for interaction with this compound.[13][14] However, be aware that additives like TEA can shorten column lifetime.[13]

The following diagram illustrates how mobile phase modifiers can mitigate peak tailing.

G cluster_0 Default Condition (pH > 4) cluster_1 Optimized Conditions silica (B1680970) Silica Surface sion Ionized Silanol (SiO⁻) interaction Unwanted Ionic Interaction sion->interaction corydaline Protonated This compound (+) corydaline->interaction tailing Peak Tailing interaction->tailing solution_ph Solution 1: Low pH (2.5-3.0) sioh Protonated Silanol (SiOH) solution_ph->sioh no_interaction Interaction Minimized sioh->no_interaction solution_tea Solution 2: Add Competing Base (TEA) tea_block TEA blocks SiO⁻ sites solution_tea->tea_block tea_block->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

Figure 2. Chemical interactions causing peak tailing and potential solutions.

Q5: My peak tailing persists after optimizing the mobile phase. What are the next steps?

A5: If mobile phase optimization does not resolve the issue, the cause is likely related to the column hardware or sample concentration.

  • Check for Column Overload: This is a common issue that is simple to diagnose. Prepare a 1:10 dilution of your sample and inject it. If the peak shape becomes significantly more symmetrical, you were overloading the column.[5] The solution is to reduce the sample concentration or the injection volume.[3]

  • Investigate Column Health: Over time, columns can degrade. A partially blocked inlet frit or a void at the head of the column can distort the sample path and cause tailing for all peaks.[6][15] Try reversing the column (if permitted by the manufacturer) and flushing it with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[3]

  • Minimize Extra-Column Volume: This is especially important for early-eluting peaks. Ensure all tubing between the injector, column, and detector is as short and has as small an internal diameter as possible (e.g., 0.005").[1] Check that all fittings are correctly installed and tightened to avoid dead volume.[8]

Q6: When should I consider using a different type of HPLC column for this compound analysis?

A6: If you consistently experience peak tailing with basic compounds on your current column despite thorough troubleshooting, the column chemistry itself may be the limiting factor.

  • Older Columns (Type A Silica): Columns packed with older, "Type A" silica often have higher metal content and more acidic, active silanol groups, making them prone to causing peak tailing with basic analytes.[2][13]

  • Modern Column Alternatives: Consider switching to a modern column specifically designed to provide better performance for basic compounds:

    • High-Purity, End-Capped Columns (Type B Silica): These columns use a higher purity silica base with fewer metal impurities and are "end-capped" to chemically deactivate the majority of residual silanol groups.[8][12]

    • Polar-Embedded Phase Columns: These columns have a polar functional group embedded within the C18 chain, which helps to shield the analyte from residual silanols.[1]

    • Charged Surface Hybrid (CSH) Columns: These columns have a low-level positive surface charge that helps to repel basic analytes from interacting with silanol sites, leading to excellent peak shapes.[3]

Quantitative Data Summary

The table below summarizes key HPLC parameters and their impact on the peak shape of basic analytes like this compound.

ParameterCondition Leading to TailingRecommended Condition for ImprovementRationale
Mobile Phase pH pH > 4.5 (unbuffered)pH 2.5 - 3.5 (buffered) At low pH, residual silanol groups are protonated and do not interact with the basic analyte.[3][13]
Buffer Concentration None or < 10 mM20 - 50 mM Ensures stable pH across the column, preventing on-column pH shifts that can cause peak distortion.[3]
Mobile Phase Additive None0.1% Triethylamine (TEA) or similar competing base The additive acts as a "silanol suppressor," blocking the active sites that cause secondary retention.[13][14]
Column Chemistry Standard C18 (non-end-capped, Type A silica)End-capped C18, Polar-Embedded, or CSH Column Modern columns are designed with significantly lower silanol activity, providing superior peak shape for basic compounds.[1][3]
Sample Concentration High (saturates stationary phase)Diluted Sample / Lower Injection Volume Prevents column overload, which is a common cause of peak distortion that resembles a right triangle.[3][15]

Recommended Experimental Protocol

This protocol provides a starting point for the robust analysis of this compound, designed to minimize peak tailing.

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 20 mM potassium phosphate buffer. Adjust pH to 3.0 with 85% phosphoric acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 60% B

    • 15-17 min: 60% to 90% B

    • 17-19 min: 90% B

    • 19-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in a diluent matching the initial mobile phase composition (90:10 Water:Acetonitrile).

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

    • Ensure the final concentration is within the linear range of the assay to avoid column overload.

References

Technical Support Center: Optimizing (-)-Corydaline Dosage for Antinociceptive Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of (-)-Corydaline for antinociceptive studies. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for antinociception?

A1: this compound is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Corydalis genus. It is investigated for its potential analgesic (pain-relieving) properties. Studies have shown its effectiveness in various animal models of pain, suggesting its potential as a novel non-opioid analgesic.[1][2]

Q2: What is the primary mechanism of action for the antinociceptive effects of this compound?

A2: The antinociceptive effects of this compound are believed to be mediated, at least in part, through its interaction with the µ-opioid receptor (MOR) .[1][3] Evidence suggests it acts as a MOR agonist.[1][3] Additionally, studies on the extract of Corydalis yanhusuo, which contains corydaline (B1669446), indicate an involvement of the dopamine (B1211576) D2 receptor , suggesting a more complex mechanism of action that may contribute to its analgesic properties without causing tolerance.[4][5]

Q3: What are the common animal models used to assess the antinociceptive effects of this compound?

A3: Common animal models include:

  • Hot Plate Test: Assesses the response to a thermal stimulus, primarily reflecting central antinociceptive activity.[1]

  • Tail-Flick Test: Another method to evaluate the response to thermal pain, also indicative of central mechanisms.[5]

  • Acetic Acid-Induced Writhing Test: A model of visceral inflammatory pain.[1]

  • Formalin Test: A model of persistent pain with two distinct phases: an early neurogenic phase and a late inflammatory phase.[6][7]

Q4: What is a typical effective dose range for this compound in preclinical studies?

A4: The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific pain modality being investigated. A subcutaneous (s.c.) dose of 10 mg/kg has been shown to be effective in the acetic acid-induced writhing test in mice, producing a significant reduction in the number of writhes.[1] For the related compound dehydrocorydaline (B211579) (DHC), intraperitoneal (i.p.) doses of 3.6, 6, and 10 mg/kg have demonstrated dose-dependent antinociceptive effects in both the writhing and formalin tests in mice.[6][8] Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Q5: How is this compound prepared for in vivo administration?

A5: The solubility of this compound can be a challenge. For intraperitoneal or subcutaneous injection, it is often dissolved in a vehicle such as a mixture of dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG), and saline. It is crucial to ensure the final concentration of DMSO is low to avoid vehicle-induced effects. A common practice is to dissolve the compound in a small amount of DMSO and then dilute it with saline or other aqueous solutions. For oral administration, it can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. Always perform a solubility test before preparing the final formulation.

Troubleshooting Guides

Issue 1: Inconsistent or no antinociceptive effect observed.

Possible Cause Troubleshooting Step
Improper Dosage The effective dose can be narrow. Perform a dose-response study (e.g., 1, 5, 10, 20 mg/kg) to identify the optimal dose for your model and administration route.
Poor Solubility/Precipitation Visually inspect the solution for any precipitation before and during administration. Prepare fresh solutions for each experiment. Consider using a different vehicle combination or sonication to aid dissolution.
Incorrect Administration Ensure proper administration technique (e.g., intraperitoneal injection should be in the lower abdominal quadrant to avoid organs).
Timing of Administration The peak effect of this compound may vary. Conduct a time-course experiment (e.g., measure antinociception at 15, 30, 60, and 120 minutes post-administration) to determine the optimal pre-treatment time.
Animal Strain/Sex Differences Different mouse or rat strains can have varying sensitivities to pain and drugs. Report the strain and sex of the animals used and consider potential differences.

Issue 2: Observed sedative effects or motor impairment, confounding the antinociceptive results.

Possible Cause Troubleshooting Step
High Dose High doses of this compound may induce sedative effects. A dose of 10 mg/kg (s.c.) has been reported to not cause sedation or motor impairment in mice.[1] A 5 mg/kg (i.p.) dose of corydaline did not affect locomotor activity in rats.[9] If sedation is observed, reduce the dose.
Confounding Effects Always include a control group to assess locomotor activity. Use tests like the rotarod or open-field test to quantify any motor impairment at the effective antinociceptive dose.[10]

Issue 3: High variability in baseline nociceptive responses.

Possible Cause Troubleshooting Step
Inadequate Acclimatization Acclimate animals to the testing room and equipment for at least 30-60 minutes before the experiment. Handle the animals gently to reduce stress.
Environmental Factors Maintain a consistent and controlled environment (temperature, humidity, lighting, and noise levels) in the testing room.
Inconsistent Experimental Procedure Ensure all experimental parameters (e.g., hot plate temperature, formalin concentration, injection volume) are consistent across all animals and groups.

Data Presentation: Efficacy of Corydaline and Related Compounds

Table 1: Antinociceptive Efficacy of this compound and Dehydrocorydaline (DHC) in Rodent Models

CompoundAnimal ModelAdministration RouteDose RangeKey FindingsReference
This compound Acetic Acid-Induced WrithingSubcutaneous (s.c.)10 mg/kg59% reduction in writhes.[1]
Dehydrocorydaline (DHC) Acetic Acid-Induced WrithingIntraperitoneal (i.p.)3.6, 6, 10 mg/kgDose-dependent reduction in writhes.[6]
Dehydrocorydaline (DHC) Formalin Test (Phase I)Intraperitoneal (i.p.)10 mg/kgSignificant but weaker effect than morphine.[6]
Dehydrocorydaline (DHC) Formalin Test (Phase II)Intraperitoneal (i.p.)3.6, 6, 10 mg/kgDose-dependent reduction in licking time.[6]

Experimental Protocols

Hot Plate Test

Objective: To assess the central antinociceptive activity of this compound by measuring the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Plexiglas cylinder to confine the animal on the hot plate.

  • Stopwatch.

  • This compound solution and vehicle.

  • Experimental animals (mice or rats).

Procedure:

  • Set the hot plate temperature to a constant 55 ± 0.5°C.

  • Acclimate the animals to the testing room for at least 30 minutes.

  • Administer this compound or vehicle via the desired route (e.g., i.p., s.c., or oral).

  • At a predetermined time post-administration (e.g., 30 minutes), place the animal on the hot plate within the Plexiglas cylinder.

  • Start the stopwatch immediately.

  • Observe the animal for signs of nociception, such as licking of the hind paws or jumping.

  • Stop the stopwatch at the first sign of a pain response and record the latency.

  • To prevent tissue damage, a cut-off time of 30-60 seconds is typically used. If the animal does not respond within this time, remove it from the hot plate and record the latency as the cut-off time.

Tail-Flick Test

Objective: To evaluate the spinal and supraspinal antinociceptive effects of this compound using a thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainer.

  • Stopwatch or automated timer.

  • This compound solution and vehicle.

  • Experimental animals (mice or rats).

Procedure:

  • Acclimate the animals to the testing room and the restrainer for several sessions before the experiment.

  • Administer this compound or vehicle.

  • At the designated time, gently place the animal in the restrainer.

  • Position the animal's tail over the radiant heat source, typically 2-3 cm from the tip.

  • Activate the heat source and start the timer.

  • The timer automatically stops when the animal flicks its tail away from the heat. Record this latency.

  • A cut-off time of 10-15 seconds is usually set to avoid tissue damage.

Formalin Test

Objective: To assess the effects of this compound on both acute (neurogenic) and persistent (inflammatory) pain.

Materials:

  • Formalin solution (e.g., 2.5% or 5% in saline).

  • Microsyringe for intraplantar injection.

  • Observation chamber with a mirror to allow for an unobstructed view of the animal's paw.

  • Stopwatch.

  • This compound solution and vehicle.

  • Experimental animals (mice).

Procedure:

  • Acclimate the animals to the observation chamber for at least 30 minutes.

  • Administer this compound or vehicle at the appropriate pre-treatment time.

  • Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the animal's hind paw.

  • Immediately place the animal back into the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-formalin injection.

    • Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-formalin injection.[11]

Visualizations

Experimental Workflow for Antinociceptive Testing

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Nociceptive Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Vehicle_Group Vehicle Administration Animal_Acclimatization->Vehicle_Group Compound_Preparation This compound Preparation Corydaline_Group This compound Administration Compound_Preparation->Corydaline_Group Hot_Plate Hot Plate Test Vehicle_Group->Hot_Plate Pre-treatment Tail_Flick Tail-Flick Test Vehicle_Group->Tail_Flick Pre-treatment Formalin_Test Formalin Test Vehicle_Group->Formalin_Test Pre-treatment Corydaline_Group->Hot_Plate Pre-treatment Corydaline_Group->Tail_Flick Pre-treatment Corydaline_Group->Formalin_Test Pre-treatment Data_Collection Data Collection (Latency, Licking Time) Hot_Plate->Data_Collection Tail_Flick->Data_Collection Formalin_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis signaling_pathway cluster_receptor Receptor Level cluster_cellular Cellular Response cluster_physiological Physiological Outcome cluster_inflammatory Inflammatory Pathway (Hypothesized) Corydaline This compound MOR µ-Opioid Receptor (MOR) Corydaline->MOR Agonist D2R Dopamine D2 Receptor Corydaline->D2R Antagonist (?) Inhibition_of_Cytokines Inhibition of Cytokine Release Corydaline->Inhibition_of_Cytokines Inhibits (?) Neuronal_Inhibition Inhibition of Neuronal Activity MOR->Neuronal_Inhibition D2R->Neuronal_Inhibition Reduced_Neurotransmitter_Release Reduced Neuro- transmitter Release Neuronal_Inhibition->Reduced_Neurotransmitter_Release Antinociception Antinociception (Pain Relief) Reduced_Neurotransmitter_Release->Antinociception Inflammatory_Stimulus Inflammatory Stimulus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory_Stimulus->Pro_inflammatory_Cytokines Inhibition_of_Cytokines->Antinociception

References

minimizing side effects of (-)-Corydaline in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Corydaline in animal studies. The information is intended for scientists and drug development professionals to mitigate potential side effects and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacological actions of this compound?

A1: this compound is an isoquinoline (B145761) alkaloid with several known pharmacological activities. Its primary mechanisms of action relevant to in vivo studies are antagonism of the dopamine (B1211576) D2 receptor and agonism of the mu-opioid receptor.[1][2] It also exhibits acetylcholinesterase inhibition and has effects on gastric emptying.[3]

Q2: What are the potential side effects of this compound in animal studies?

A2: Based on its pharmacological profile, the most likely side effects are related to its dopamine D2 receptor antagonism and potential for liver effects. These can include:

  • Extrapyramidal Symptoms (EPS): Primarily catalepsy, a state of immobility and inability to correct posture, which is a known effect of dopamine D2 receptor antagonists in rodents.[4][5]

  • Hepatotoxicity: While not definitively linked to isolated this compound, the whole herb Corydalis yanhusuo and its total alkaloids have been associated with idiosyncratic liver injury in humans and animal models.[6][7] Therefore, caution and monitoring are advised.

  • Sedation: Due to its effects on the central nervous system, sedation or altered locomotor activity may be observed.[8]

Q3: Are there known gender differences in the pharmacokinetics of this compound?

A3: Yes, significant gender differences in the pharmacokinetics of this compound have been observed in rats. Female rats exhibit substantially higher plasma concentrations (AUC and Cmax) compared to male rats at the same oral dose. This is attributed to slower hepatic metabolism in females. Researchers should consider this when designing studies and may need to adjust dosages for male and female animals.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Animal exhibits catalepsy (remains in an externally imposed posture). Dopamine D2 receptor antagonism by this compound.- Reduce the dose of this compound. - Consider co-administration of a dopamine agonist or a methylxanthine like theophylline (B1681296), which has been shown to reverse haloperidol-induced catalepsy.[4] - Ensure the experimental endpoint is not confounded by motor impairment.
Elevated liver enzymes (ALT, AST) in blood samples. Potential hepatotoxicity of Corydalis alkaloids.- Monitor liver enzymes regularly throughout the study. - Consider co-administration of a hepatoprotective agent. Some alkaloids from Corydalis species have shown hepatoprotective effects, suggesting a complex interaction within the whole plant extract.[9][10][11][12] - If significant liver enzyme elevation is observed, consider reducing the dose or discontinuing the administration of this compound.
Significant differences in response between male and female animals. Pharmacokinetic differences.- Analyze data for each sex separately. - Consider using different dose levels for male and female animals to achieve comparable plasma exposures.
Reduced food and water intake, weight loss. Sedation or general malaise.- Provide highly palatable and easily accessible food and water. - Monitor body weight and hydration status daily. - Consider supportive care, such as subcutaneous fluid administration if dehydration is a concern.
Unexpected drug interactions. Inhibition of cytochrome P450 enzymes.- Be aware that this compound can inhibit CYP2C19 and CYP2C9 in vitro, which may alter the metabolism of co-administered drugs.[13] - Avoid co-administration with drugs known to be metabolized by these enzymes, or conduct preliminary studies to assess the potential for interaction.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Male and Female Rats (Oral Administration)

ParameterMale RatsFemale Rats
Dose 4.5 mg/kg4.5 mg/kg
Cmax (ng/mL) LowerSignificantly Higher
AUC (ng*h/mL) LowerSignificantly Higher
Metabolism FasterSlower

Data synthesized from studies indicating significant gender differences in pharmacokinetic profiles.

Table 2: Biochemical Markers for Monitoring Potential Hepatotoxicity

Biochemical Marker Significance Notes
Alanine Aminotransferase (ALT) A sensitive indicator of hepatocellular injury.Elevations suggest liver cell damage.[14]
Aspartate Aminotransferase (AST) Another indicator of hepatocellular injury, though less specific than ALT.Elevations can also indicate muscle damage.[14]
Alkaline Phosphatase (ALP) An indicator of cholestasis (reduced bile flow).Elevations may suggest biliary tract issues.[7][14]
Total Bilirubin (TBIL) A measure of liver function and bile excretion.Elevated levels can indicate liver dysfunction.[14]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats

Materials:

  • This compound powder

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Syringes (1 mL or appropriate size)

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for the rat)

  • Balance for weighing animals

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound powder.

    • Suspend or dissolve it in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Weigh the rat to determine the correct dosing volume (typically not exceeding 10 mL/kg).

    • Gently restrain the rat, holding it in an upright position.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.

    • Carefully insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.

    • Slowly administer the dosing solution.

    • Gently remove the gavage needle.

  • Post-Administration Monitoring:

    • Observe the animal for at least 10-15 minutes post-dosing for any signs of distress, such as labored breathing or regurgitation.

    • Return the animal to its cage and monitor for the onset of expected pharmacological effects and any adverse events.

Protocol 2: Monitoring and Mitigation of Catalepsy

Materials:

  • Bar test apparatus (a horizontal bar raised a few centimeters from a surface)

  • Stopwatch

Procedure:

  • Induction and Assessment of Catalepsy:

    • Following the administration of this compound, at predetermined time points, gently place the rat's forepaws on the elevated horizontal bar.

    • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar. A common cut-off time is 180 seconds.

    • A prolonged latency to move is indicative of catalepsy.

  • Mitigation with Theophylline:

    • If catalepsy is a concern, a separate experimental group can be co-administered with theophylline (5-30 mg/kg, s.c.) prior to or concurrently with this compound.[4]

    • Assess catalepsy as described above and compare the results between the groups receiving this compound alone and this compound with theophylline.

Visualizations

Signaling Pathways

dopamine_d2_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Corydaline This compound D2R Dopamine D2 Receptor Corydaline->D2R Antagonism Gi Gi Protein D2R->Gi Inhibition AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation

Caption: Dopamine D2 Receptor Antagonism by this compound.

mu_opioid_receptor_signaling cluster_extracellular_opioid Extracellular cluster_membrane_opioid Cell Membrane cluster_intracellular_opioid Intracellular Corydaline_opioid This compound MOR Mu-Opioid Receptor Corydaline_opioid->MOR Agonism Gi_opioid Gi/Go Protein MOR->Gi_opioid Activation AC_opioid Adenylyl Cyclase Gi_opioid->AC_opioid Inhibition K_channel K+ Channel Gi_opioid->K_channel Activation Ca_channel Ca2+ Channel Gi_opioid->Ca_channel Inhibition cAMP_opioid cAMP AC_opioid->cAMP_opioid Conversion of ATP Analgesia Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Mu-Opioid Receptor Agonism by this compound.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_administration Administration cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Sprague-Dawley Rats) dose_prep Prepare this compound Dosing Solution animal_model->dose_prep grouping Randomize Animals into Groups dose_prep->grouping administration Administer this compound (e.g., Oral Gavage) grouping->administration behavior Behavioral Assessment (e.g., Catalepsy Test) administration->behavior blood Blood Sampling (e.g., for PK and Biochemistry) administration->blood tissue Tissue Collection (Post-mortem) administration->tissue Endpoint data_analysis Analyze Data (Statistics) behavior->data_analysis blood->data_analysis tissue->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: General Experimental Workflow for this compound Studies.

References

Technical Support Center: Chromatographic Analysis of Corydalis Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Corydalis alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on resolving co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a frequent challenge in the analysis of complex mixtures like Corydalis extracts due to the structural similarity of the alkaloids.[1] This guide provides a systematic approach to troubleshoot and resolve overlapping peaks.

Question: My chromatogram shows broad, overlapping peaks for several Corydalis alkaloids. Where do I start?

Answer:

Resolving co-eluting peaks requires a methodical optimization of your chromatographic conditions. The resolution of two peaks is determined by three key factors: efficiency, selectivity, and retention factor . A logical troubleshooting workflow can help pinpoint the issue.

First, assess the retention factor (k'). If your peaks are eluting very early (close to the void volume), they don't have sufficient interaction with the stationary phase for a good separation.[2] In reversed-phase HPLC, you can increase retention by weakening the mobile phase (i.e., decreasing the percentage of the organic solvent).[2]

If the retention factor is adequate (typically between 1 and 5) and you still have co-elution, the next step is to improve the column efficiency or, more likely, the selectivity of your separation.[2]

Question: How can I improve the selectivity of my separation for Corydalis alkaloids?

Answer:

Improving selectivity involves changing the chemistry of the separation to better differentiate between the co-eluting analytes. For Corydalis alkaloids, which are basic compounds, altering the mobile phase pH is a powerful tool.[1][3]

  • Mobile Phase pH Adjustment: The retention of ionizable compounds like alkaloids is highly dependent on the mobile phase pH.[3] Adjusting the pH can change the ionization state of the alkaloids, altering their interaction with the stationary phase and improving separation. A study on Corydalis yanhusuo found that changing the mobile phase pH from 10.5 to 3.0 significantly altered the elution order of alkaloids, demonstrating the strong influence of pH on selectivity.[1] For instance, using a mobile phase of acetonitrile (B52724) and 0.2% phosphoric acid buffer, with the pH adjusted to 5.0 with triethylamine (B128534), has shown satisfactory resolution for several alkaloids.[4]

  • Change the Organic Modifier: If you are using methanol (B129727), switching to acetonitrile (or vice versa) can alter the selectivity.[2] These solvents have different properties and will interact differently with both the stationary phase and the analytes.

  • Column Chemistry: If mobile phase optimization is insufficient, consider changing the stationary phase. If you are using a standard C18 column, switching to a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded column, can provide a different selectivity and resolve the co-eluting peaks.

Question: I'm observing significant peak tailing for my basic alkaloids. What could be the cause and how do I fix it?

Answer:

Peak tailing for basic compounds like alkaloids is often caused by strong interactions with acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[1] This can be addressed by:

  • Using a Mobile Phase Additive: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and reduce peak tailing.[3][5]

  • Lowering the Mobile Phase pH: Operating at a low pH (e.g., pH 3) can suppress the ionization of the silanol groups, minimizing the undesirable interactions.[1]

  • Using a Modern, Base-Deactivated Column: Newer generation HPLC columns are often end-capped or have a modified surface chemistry to reduce the number of free silanol groups, making them more suitable for the analysis of basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate Corydalis alkaloids?

A common starting point for the reversed-phase HPLC separation of Corydalis alkaloids is a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[6][7] The aqueous phase often contains a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and a pH modifier (e.g., formic acid, acetic acid, or triethylamine) to control the pH and improve peak shape.[3][4] For example, a mobile phase consisting of water (with 0.2% acetic acid and 0.1% triethylamine) and acetonitrile has been successfully used to separate eight protoberberine quaternary alkaloids from Corydalis yanhusuo.[6]

Q2: Can two-dimensional liquid chromatography (2D-LC) be used to resolve highly complex mixtures of Corydalis alkaloids?

Yes, 2D-LC is a powerful technique for separating highly complex samples.[1] An offline comprehensive 2D reverse phase (RP) x RP method has been developed for the analysis of Corydalis alkaloids.[1][8] This method utilizes a high pH (10.5) mobile phase in the first dimension and a low pH (3.0) mobile phase in the second dimension.[1][8] This change in pH dramatically alters the selectivity between the two dimensions, leading to a much higher overall peak capacity and the ability to separate compounds that co-elute in a one-dimensional system.[1]

Q3: What are some of the key signaling pathways affected by Corydalis alkaloids that I should be aware of in my research?

Corydalis alkaloids are known to interact with several key signaling pathways, which is the basis for their pharmacological effects, particularly in pain management.[7][9] Some of the primary targets include:

  • Dopamine (B1211576) Receptors: Certain alkaloids have been shown to be antagonists at dopamine receptors.[7]

  • Voltage-Gated Sodium Channels: Inhibition of these channels is another mechanism by which these alkaloids can exert their effects.[7]

  • NMDA and mGlu1/5 Receptors: Modulation of these glutamate (B1630785) receptors is also implicated in the activity of Corydalis alkaloids.[7]

  • Sigma-1 Receptor: This receptor has been identified as a target for some of the alkaloids.[7]

  • PI3K/AC Signaling Pathway: Some alkaloids from Corydalis have been found to mediate their effects through the Gαi protein-coupled P2Y12 receptor, which in turn activates the AC and/or PI3K downstream signaling pathways.[10]

Data and Protocols

Table 1: Example HPLC Method Parameters for Corydalis Alkaloid Analysis
ParameterCondition 1Condition 2
Column Waters Symmetry C18, 5 µm, 4.6 x 250 mmC18 column
Mobile Phase A Water with 0.01% Acetic AcidWater with 0.2% Acetic Acid, 0.1% Triethylamine
Mobile Phase B Acetonitrile with 0.01% Acetic AcidAcetonitrile
Gradient 10% to 30% B in 20 min76% B (Isocratic)
Flow Rate 1.0 mL/minNot Specified
Detection Diode Array Detector (DAD)ESI-MS/MS
Reference [7][6]
Experimental Protocol: General HPLC Method for Corydalis Alkaloid Profiling

This protocol is a general example based on methods reported in the literature.[7] Optimization will be required for specific applications.

  • Sample Preparation:

    • Extract the dried and powdered Corydalis rhizome with methanol or ethanol, often with the addition of a base like ammonia (B1221849) to facilitate the extraction of the alkaloids.[11]

    • The crude extract can be further purified using solid-phase extraction (SPE) with a weak cation exchange (WCX) cartridge to separate tertiary and quaternary alkaloids.[7]

    • Evaporate the solvent and redissolve the final extract in the initial mobile phase for injection.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[7]

    • Mobile Phase:

      • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.01% acetic acid).

      • Solvent B: Acetonitrile or methanol with the same modifier.

    • Gradient Program: A typical gradient might run from 10% to 70% Solvent B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 205, 220, 270, 340 nm) and/or a Mass Spectrometer (MS) for identification.[7]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify peaks by comparing retention times and UV spectra with those of authentic standards.

    • For unknown peaks, use MS and MS/MS data to propose structures based on fragmentation patterns.[12]

Visualizations

G cluster_0 Troubleshooting Workflow for Co-eluting Peaks start Co-elution Observed check_k Assess Retention Factor (k') start->check_k adjust_mp Weaken Mobile Phase (Increase % Aqueous) check_k->adjust_mp k' too low check_selectivity Optimize Selectivity (α) check_k->check_selectivity k' is optimal (1 < k' < 5) adjust_mp->check_k adjust_ph Adjust Mobile Phase pH check_selectivity->adjust_ph Poor α change_organic Change Organic Modifier (e.g., MeOH to ACN) check_selectivity->change_organic Still co-eluting change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) check_selectivity->change_column Still co-eluting check_efficiency Improve Efficiency (N) check_selectivity->check_efficiency α is optimal adjust_ph->check_selectivity change_organic->check_selectivity change_column->check_selectivity new_column Use Newer Column or Optimize Flow Rate check_efficiency->new_column Poor N end Resolution Achieved check_efficiency->end N is optimal new_column->check_efficiency

Caption: Troubleshooting workflow for resolving co-eluting peaks.

G cluster_1 Simplified Signaling Pathway for certain Corydalis Alkaloids alkaloid Corydalis Alkaloid (e.g., DHC, THB) receptor P2Y12 Receptor alkaloid->receptor binds to g_protein Gαi Protein receptor->g_protein activates pi3k PI3K Pathway g_protein->pi3k activates ac Adenylyl Cyclase (AC) Pathway g_protein->ac activates response Inhibition of Platelet Aggregation pi3k->response ac->response

Caption: Signaling pathway of select Corydalis alkaloids.

References

Technical Support Center: Improving the Oral Bioavailability of (-)-Corydaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of (-)-Corydaline.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Extensive First-Pass Metabolism: After oral administration, this compound undergoes significant metabolism in the liver and intestines. The major metabolic pathways include demethylation, hydroxylation, sulfation, and glucuronidation, catalyzed by Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. This rapid breakdown reduces the amount of active compound reaching systemic circulation.

  • Poor Aqueous Solubility: As an alkaloid, this compound has limited solubility in aqueous environments like the gastrointestinal fluids, which can hinder its dissolution and subsequent absorption.

Q2: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A2: Two promising formulation strategies for enhancing the oral bioavailability of poorly soluble compounds like this compound are:

  • Solid Dispersion (SD): This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate by reducing particle size to a molecular level and improving wettability.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This formulation can keep the drug in a solubilized state, facilitating its absorption.

Q3: Are there any known inhibitors of this compound's metabolism that could be co-administered?

A3: While specific studies on co-administration of inhibitors with this compound are limited, it is known to be metabolized by CYP2C9, CYP2C19, CYP3A, UGT1A1, and UGT1A9.[1][2] Compounds known to inhibit these enzymes could potentially increase its bioavailability. For instance, some natural compounds found in herbal extracts have been shown to inhibit P-glycoprotein (P-gp) and CYP enzymes, which could reduce the efflux and metabolism of co-administered drugs.[3]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Preclinical Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Dissolution 1. Formulation Approach: Prepare a solid dispersion of this compound with a hydrophilic carrier like Polyethylene Glycol (PEG) 4000 to enhance its dissolution rate. 2. Particle Size Reduction: If using the pure compound, consider micronization to increase the surface area for dissolution.
Extensive First-Pass Metabolism 1. Formulation Strategy: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to promote lymphatic uptake, which can partially bypass the liver and reduce first-pass metabolism. 2. Co-administration: Investigate the co-administration of known inhibitors of CYP and UGT enzymes involved in corydaline (B1669446) metabolism.
Experimental Variability 1. Standardize Procedures: Ensure consistent animal fasting times, dosing volumes, and blood sampling techniques. 2. Vehicle Selection: Use a consistent and appropriate vehicle for administration. For preclinical studies, a suspension in 0.5% carboxymethylcellulose (CMC) is a common starting point.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for corydaline and the improvement in bioavailability observed for similar alkaloids using a solid dispersion formulation.

Table 1: Pharmacokinetic Parameters of Corydaline in Rats (Oral Administration)

Parameter Value Species/Conditions
Tmax (h) < 2Male Sprague-Dawley Rats
Cmax (ng/mL) > 100Male Sprague-Dawley Rats
Absolute Bioavailability (%) ~10%Rats (compared to intravenous)[4]

Table 2: Relative Bioavailability Enhancement of Corydalis saxicola Alkaloids using Solid Dispersion (SD)

Alkaloid Formulation Relative Bioavailability Improvement (vs. Suspension)
DehydrocavidineSD with PEG 4000 (1:7 ratio)~1-fold increase[4]
CoptisineSD with PEG 4000 (1:7 ratio)~1-fold increase[4]
DehydroapocavidineSD with PEG 4000 (1:7 ratio)~1-fold increase[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyethylene Glycol (PEG) 4000

  • Methanol (B129727)

  • Water bath

  • Magnetic stirrer

  • Beakers

  • Mortar and pestle

  • Sieves

Procedure:

  • Weigh appropriate amounts of this compound and PEG 4000 to achieve a drug-to-carrier ratio of 1:7.

  • Dissolve both the this compound and PEG 4000 in a sufficient volume of methanol in a beaker with continuous stirring until a clear solution is obtained.

  • Place the beaker on a water bath set to 40°C and evaporate the methanol under continuous stirring.

  • Once the solvent is completely evaporated, a solid mass will be obtained.

  • Transfer the dried mass to a mortar and pulverize it into a fine powder.

  • Pass the powder through a sieve to ensure a uniform particle size.

  • Store the resulting solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Study

Objective: To compare the dissolution profile of the this compound solid dispersion with the pure drug.

Apparatus:

  • USP Dissolution Apparatus II (Paddle type)

Dissolution Medium:

Procedure:

  • Set the paddle speed to 100 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Add a precisely weighed amount of either pure this compound or its solid dispersion (equivalent to a specific dose of the drug) to the dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.

  • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profiles.

Visualizations

logical_relationship cluster_formulation Formulation Strategies cluster_mechanism Mechanisms of Bioavailability Enhancement cluster_outcome Desired Outcome Solid_Dispersion Solid Dispersion Increased_Dissolution Increased Dissolution Rate Solid_Dispersion->Increased_Dissolution Improves SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Improved_Solubility Improved Aqueous Solubility SEDDS->Improved_Solubility Maintains Bypass_Metabolism Partial Bypass of First-Pass Metabolism SEDDS->Bypass_Metabolism Promotes (via lymphatic uptake) Enhanced_Bioavailability Enhanced Oral Bioavailability of This compound Increased_Dissolution->Enhanced_Bioavailability Leads to Improved_Solubility->Enhanced_Bioavailability Leads to Bypass_Metabolism->Enhanced_Bioavailability Contributes to

Caption: Formulation strategies to enhance oral bioavailability.

experimental_workflow Start Start: Low Oral Bioavailability of This compound Formulation Formulation Development (Solid Dispersion or SEDDS) Start->Formulation In_Vitro In Vitro Characterization (e.g., Dissolution Testing) Formulation->In_Vitro In_Vivo In Vivo Pharmacokinetic Study in Animal Model In_Vitro->In_Vivo Proceed if dissolution is improved Analysis Data Analysis and Comparison (AUC, Cmax, Tmax) In_Vivo->Analysis End End: Optimized Formulation with Improved Bioavailability Analysis->End

Caption: Experimental workflow for improving bioavailability.

signaling_pathway cluster_phase1 Phase I Metabolism (Liver, Intestine) cluster_phase2 Phase II Metabolism (Liver, Intestine) Corydaline This compound (Oral Administration) CYP450s CYP450 Enzymes (CYP2C9, CYP2C19, CYP3A) Corydaline->CYP450s Metabolite1 Demethylated & Hydroxylated Metabolites CYP450s->Metabolite1 UGTs UGT Enzymes (UGT1A1, UGT1A9) Metabolite1->UGTs Metabolite2 Sulfated & Glucuronidated Metabolites UGTs->Metabolite2 Excretion Excretion Metabolite2->Excretion

Caption: Metabolic pathway of this compound.

References

dealing with (-)-Corydaline autofluorescence in imaging studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing autofluorescence associated with (-)-Corydaline in imaging studies.

Introduction to this compound Autofluorescence

This compound is an isoquinoline (B145761) alkaloid with a range of pharmacological activities, including the inhibition of acetylcholinesterase and modulation of dopamine (B1211576) receptors.[1] While specific fluorescence spectra for this compound are not extensively documented in the literature, isoquinoline alkaloids as a class of compounds can exhibit fluorescent properties.[2][3] Autofluorescence from small molecules like this compound can interfere with the detection of specific fluorescent signals in imaging experiments, leading to decreased signal-to-noise ratios and potential misinterpretation of data.

This guide will walk you through identifying and mitigating autofluorescence issues you might encounter when using this compound in your imaging studies.

Troubleshooting Guide

Problem 1: High background fluorescence in my imaging channel after this compound treatment.

Possible Cause: this compound itself is autofluorescent in your imaging channel.

Solution Workflow:

G start Start: High Background Observed unstained_control Prepare an unstained, this compound-treated control sample start->unstained_control image_control Image the control using your standard imaging settings unstained_control->image_control check_signal Is there significant fluorescence in the channel of interest? image_control->check_signal no_autofluorescence Background is likely not from this compound. Troubleshoot other sources of autofluorescence (e.g., fixation). check_signal->no_autofluorescence No autofluorescence_present This compound is likely autofluorescent. Proceed to mitigation strategies. check_signal->autofluorescence_present Yes spectral_scan Perform a spectral scan (lambda scan) of the autofluorescence autofluorescence_present->spectral_scan choose_strategy Choose a mitigation strategy based on spectral properties spectral_scan->choose_strategy spectral_unmixing Spectral Unmixing choose_strategy->spectral_unmixing Broad/Overlapping Spectrum photobleaching Photobleaching choose_strategy->photobleaching If signal is photostable quenching Chemical Quenching choose_strategy->quenching For specific autofluorescence sources fluorophore_selection Strategic Fluorophore Selection choose_strategy->fluorophore_selection If autofluorescence is in a specific range G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_pre Dopamine D1R D1 Receptor Dopamine_pre->D1R Dopamine D2R D2 Receptor Dopamine_pre->D2R Dopamine Gs Gs D1R->Gs Gi Gi D2R->Gi AC Adenylyl Cyclase Gs->AC Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Corydaline This compound Corydaline->D1R Antagonism Corydaline->D2R Antagonism G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_pre Acetylcholine (ACh) ACh_synapse ACh ACh_pre->ACh_synapse Release AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis ACh_synapse->AChE AChR Acetylcholine Receptor ACh_synapse->AChR Postsynaptic_Signal Postsynaptic Signal AChR->Postsynaptic_Signal Corydaline This compound Corydaline->AChE Inhibition

References

Technical Support Center: Method Refinement for Chiral Separation of Corydaline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining methods for the chiral separation of corydaline (B1669446) enantiomers. The following question-and-answer format directly addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for separating corydaline enantiomers?

A1: For basic compounds like corydaline and related isoquinoline (B145761) alkaloids, polysaccharide-based CSPs are generally the most successful. Columns with coated or immobilized amylose (B160209) or cellulose (B213188) derivatives, such as Chiralpak® and Chiralcel® series, are highly recommended as a starting point. Specifically, Chiralpak® IA, IB, IC, IG, and AD, as well as Chiralcel® OD, have demonstrated broad applicability for separating chiral alkaloids.[1][2] The selection between amylose and cellulose-based columns can be critical, as their chiral recognition mechanisms differ, and one may provide significantly better resolution than the other for a specific analyte.[1]

Q2: What is the recommended starting mobile phase for separating corydaline enantiomers?

A2: Normal-phase chromatography is the most common and often most successful mode for the chiral separation of alkaloids on polysaccharide-based CSPs. A typical starting mobile phase consists of a mixture of an alkane (n-hexane or heptane) and an alcohol modifier (isopropanol or ethanol). A common starting ratio is 90:10 (v/v) n-hexane:alcohol. For basic compounds like corydaline, it is crucial to add a small amount of a basic modifier, such as diethylamine (B46881) (DEA), typically at a concentration of 0.1%, to the mobile phase.[1][3] This additive helps to improve peak shape and can enhance resolution by minimizing undesirable interactions with the stationary phase.[1][3]

Q3: Should I operate in normal-phase, reversed-phase, or polar organic mode?

A3: While normal-phase is the most common starting point for alkaloid separations on polysaccharide CSPs, reversed-phase and polar organic modes can also be effective.[4] If normal-phase conditions do not yield the desired separation, exploring these alternative modes is a valid strategy. For reversed-phase, a mobile phase of acetonitrile/water with a basic additive or buffer can be used.[5] A study on alkaloids from Rhizoma Corydalis successfully used a mobile phase of acetonitrile-water-ammonia (90:10:0.1, v/v/v) with a Chiralpak IC column.[5]

Q4: My sample is not dissolving well in the normal-phase mobile phase. What should I do?

A4: Poor solubility of polar analytes in non-polar mobile phases is a common challenge in normal-phase chromatography.[6] If your corydaline sample is a salt (e.g., hydrochloride), adding a basic modifier like 0.1% DEA to the sample solvent can help by converting it to the more soluble free base.[3] Alternatively, you can try dissolving the sample in a small amount of the alcohol modifier (e.g., ethanol (B145695) or isopropanol) before diluting it with the full mobile phase.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution (Co-elution)

If your corydaline enantiomers are not separating, follow these steps systematically.

Troubleshooting Step Action Rationale
1. Optimize Alcohol Modifier Percentage Systematically vary the percentage of the alcohol modifier (isopropanol or ethanol) in the mobile phase. For example, adjust it in 5% increments from 10% to 30%.The type and concentration of the alcohol modifier significantly influence enantioselectivity. Finding the optimal balance between retention and interaction with the CSP is key.
2. Switch Alcohol Modifier If using isopropanol, switch to ethanol, and vice-versa.Different alcohols can alter the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, leading to changes in selectivity.[7]
3. Adjust Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).A lower flow rate increases the interaction time between the corydaline enantiomers and the chiral stationary phase, which can lead to improved resolution.[1]
4. Modify Column Temperature Lower the column temperature using a column oven. Try reducing the temperature in 5°C increments.Lowering the temperature can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often resulting in better resolution.[1]
5. Change the Chiral Stationary Phase If optimization of the mobile phase is insufficient, the column chemistry may not be suitable. If you started with an amylose-based column (e.g., Chiralpak AD-H), try a cellulose-based column (e.g., Chiralcel OD-H), or a different substituted polysaccharide CSP (e.g., Chiralpak IG or IC).[1][2]The chiral recognition mechanism is highly dependent on the specific CSP. A different selector may offer the specific interactions needed for separation.[1]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common problem for basic analytes like corydaline, often caused by secondary interactions with the silica (B1680970) support of the stationary phase.

Troubleshooting Step Action Rationale
1. Add or Increase Basic Modifier Ensure a basic modifier like diethylamine (DEA) is present in your normal-phase mobile phase at ~0.1%. If tailing persists, you can cautiously increase the concentration, but typically not exceeding 0.5%.[8][3]The basic additive competes with the basic analyte for active silanol (B1196071) sites on the silica surface, minimizing secondary interactions and thus reducing peak tailing.[1]
2. Check Mobile Phase pH (Reversed-Phase) In reversed-phase mode, ensure the mobile phase pH is appropriate. For basic alkaloids, a mobile phase with a basic pH (e.g., using ammonia (B1221849) or an ammonium (B1175870) bicarbonate buffer) is often effective.[5][9]Maintaining the analyte in a consistent, non-ionized state can significantly improve peak shape.
3. Reduce Sample Overload Inject a smaller volume or a more dilute sample.Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing and fronting.[10]
4. Check for Column Contamination/Voids If peak shape degrades over time, the column may be contaminated or have a void. Try flushing the column according to the manufacturer's instructions. If this fails, the column may need replacement.[11]A blocked frit or a void in the packing material can disrupt the flow path, leading to poor peak shape.[11]
Issue 3: Peak Splitting

Split peaks suggest an issue with the chromatography conditions or the column integrity.

Troubleshooting Step Action Rationale
1. Check Injection Solvent Ensure the sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Avoid dissolving the sample in a much stronger solvent (e.g., pure alcohol in a 95:5 hexane:alcohol mobile phase).[12]Injecting in a solvent significantly stronger than the mobile phase can cause the sample band to spread unevenly at the column inlet, leading to a split peak.[12]
2. Investigate Column Health A partially blocked inlet frit or a void at the head of the column can cause the sample to travel through two different paths.[11] Try reversing and flushing the column (only if permitted by the manufacturer).Physical disruption of the column bed is a common cause of split peaks for all analytes.[11]
3. Rule out Co-elution Inject a smaller sample volume. If the split peak resolves into two distinct peaks, it indicates the presence of two different, closely eluting compounds rather than a chromatographic problem.This helps differentiate between an equipment/method issue and a sample complexity issue.[11]
4. Ensure Temperature Equilibration Use a column oven and ensure the mobile phase has time to equilibrate to the column temperature before injection.A mismatch between the mobile phase temperature and the column temperature can sometimes cause peak distortion, including splitting.[11]

Experimental Protocols & Data

Protocol 1: Chiral LC-MS/MS Method for Corydalis Alkaloids

This protocol is adapted from a successful method for the enantioseparation of tetrahydropalmatine (B600727) (THP), a related alkaloid from Corydalis.[5]

  • HPLC System: LC-MS/MS system with a positive electrospray ionization source.

  • Column: Chiralpak IC (Dimensions not specified, but 250 x 4.6 mm, 5 µm is standard).

  • Mobile Phase: Acetonitrile : Water : Ammonia (90:10:0.1, v/v/v).

  • Flow Rate: (Not specified, a typical starting point would be 1.0 mL/min).

  • Temperature: Ambient.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: Solid-phase extraction.

Data Tables for Method Refinement

The following tables summarize successful separation conditions for alkaloids on polysaccharide CSPs, providing a reference for method development.

Table 1: Chiral Stationary Phase Selection for Alkaloids

Chiral Stationary PhaseSelector TypeCommon Application Notes
Chiralpak® AD-H / IA / IG Amylose DerivativesOften a first choice for alkaloids. IG is an immobilized version offering greater solvent compatibility.[1][2][13]
Chiralcel® OD-H Cellulose DerivativeProvides complementary selectivity to amylose phases; a good second option if amylose columns fail.[1]
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized phase with proven success for Corydalis alkaloids in a reversed-phase mode.[5]

Table 2: Example Mobile Phase Compositions for Chiral Separation of Alkaloids

ModeColumn TypeMobile Phase CompositionAdditiveTarget Analytes
Normal PhaseChiralpak AD-Hn-Hexane / Isopropanol (varying ratios)0.1% DEABasic Drugs[14]
Normal PhaseChiralcel OD-Hn-Hexane / Ethanol (90:10, v/v)0.1% DEABasic Drugs[14]
Reversed PhaseChiralpak ICAcetonitrile / Water (90:10, v/v)0.1% AmmoniaCorydalis Alkaloids[5]
Polar OrganicPolysaccharide CSPsAcetonitrile / Methanol (e.g., 50:50, v/v)0.1% DEAGeneral Screening

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for developing a chiral separation method for corydaline enantiomers.

ChiralMethodDevelopment start Start: Racemic Corydaline Sample screen_csp Step 1: Column Screening (e.g., Chiralpak AD-H, Chiralcel OD-H) start->screen_csp screen_mp Step 2: Initial Mobile Phase Screening - NP: Hexane/IPA + 0.1% DEA - NP: Hexane/EtOH + 0.1% DEA screen_csp->screen_mp eval1 Evaluate: Partial or Full Separation? screen_mp->eval1 no_sep No Separation eval1->no_sep No partial_sep Partial Separation eval1->partial_sep Yes failure Try Alternative CSP (e.g., Chiralpak IC) or Different Mode (RP/Polar) no_sep->failure optimize Step 3: Method Optimization partial_sep->optimize optimize_details Vary Alcohol % Adjust Flow Rate Lower Temperature optimize->optimize_details eval2 Evaluate: Resolution Acceptable? optimize->eval2 success Validated Method eval2->success Yes eval2->failure No

Caption: Workflow for Chiral Method Development of Corydaline.

References

addressing matrix effects in LC-MS/MS quantification of (-)-Corydaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the LC-MS/MS quantification of (-)-Corydaline.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the quantification of this compound?

A: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and reproducibility of the quantitative analysis.[1][4][5][6] For complex biological samples like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression.[7]

Q2: How can I detect and quantify the extent of matrix effects in my assay?

A: The most widely accepted method for quantifying matrix effects is the post-extraction addition method .[6][8] This technique compares the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent. This allows for the calculation of a Matrix Factor (MF).

  • Matrix Factor (MF) < 1: Indicates ion suppression.

  • Matrix Factor (MF) > 1: Indicates ion enhancement.

  • Matrix Factor (MF) = 1: Indicates no matrix effect.

It is recommended to assess the matrix effect using at least six different lots of the biological matrix to account for variability.[8] A qualitative assessment can also be performed using the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][9]

Q3: What are the primary sources of matrix effects when analyzing biological samples like plasma or serum?

A: In bioanalysis, the most significant sources of matrix effects, particularly ion suppression, are endogenous phospholipids from cell membranes.[7] Other sources include salts, proteins, and metabolites that may co-elute with this compound.[6] The use of certain mobile phase additives can also suppress the electrospray signal.[2]

Q4: Which sample preparation techniques are most effective at minimizing matrix effects?

A: Improving sample preparation is the most effective strategy to circumvent ion suppression.[7] The choice of technique depends on the required sensitivity and the complexity of the matrix.

  • Protein Precipitation (PPT): A simple and fast method, but it is generally ineffective at removing phospholipids and may result in significant ion suppression.[7][10] Diluting the sample extract after PPT can sometimes mitigate the effect if sensitivity is not compromised.[7]

  • Liquid-Liquid Extraction (LLE): Can be very effective at removing interfering components.[8] Adjusting the pH of the aqueous matrix can prevent impurities like phospholipids from being extracted.[7]

  • Solid-Phase Extraction (SPE): Considered a highly selective and powerful technique for cleaning up and concentrating analytes while removing interferences.[8][11] Specific SPE sorbents, such as mixed-mode or phospholipid removal plates (e.g., HybridSPE®), are designed to effectively remove phospholipids, leading to reduced matrix effects and a cleaner extract.[10][12][13]

Q5: How should I select an internal standard (IS) to compensate for matrix effects?

A: The ideal choice is a Stable Isotope-Labeled Internal Standard (SIL-IS) of this compound. A SIL-IS is considered the "gold standard" because it has nearly identical chemical properties and chromatographic behavior to the analyte.[8] It will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[8] If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated that it adequately tracks the analyte's behavior. For example, in a study of dehydrocorydaline (B211579), a related alkaloid, nitidine (B1203446) chloride was used as the internal standard.[14][15]

Q6: Can I modify my chromatographic conditions to reduce matrix effects?

A: Yes, optimizing chromatographic separation is a key strategy. The goal is to chromatographically separate this compound from co-eluting matrix components.[2]

  • Change Column Chemistry: Using a column with a different stationary phase can alter selectivity and resolve the analyte from interferences.[8]

  • Gradient Elution: Modifying the gradient slope can improve separation.

  • Divert Valve: A divert valve can be programmed to send the highly contaminated early-eluting portion of the sample to waste instead of the mass spectrometer, reducing source contamination.[9]

Q7: What if I still observe significant ion suppression after optimizing my sample preparation and chromatography?

A: If matrix effects persist, several other strategies can be employed:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2][9] This approach is only feasible if the assay sensitivity is high enough to detect the diluted analyte.[9]

  • Reduce Injection Volume: Injecting a smaller volume lowers the amount of matrix introduced into the system.[9]

  • Optimize MS Source Parameters: Adjusting parameters like spray voltage, gas flows, and temperatures can sometimes help mitigate the impact of matrix components on ionization.[16]

  • Standard Addition Method: This involves adding known quantities of the analyte to the sample for calibration, which can directly compensate for matrix-induced effects but is more time-consuming.[16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)

This protocol is used to calculate the Matrix Factor (MF) and assess the degree of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Process blank biological matrix from at least six different sources through the entire extraction procedure. Spike this compound and IS into the final, clean extracts at the same concentrations as Set A.[8]

    • Set C (Pre-Spiked Matrix for Recovery): Spike this compound and IS into the blank biological matrix before starting the extraction procedure.

  • Analyze Samples: Analyze all three sets using the validated LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Set B) / (Peak Response in Set A)

  • Calculate Recovery (RE):

    • RE = (Peak Response in Set C) / (Peak Response in Set B)

Protocol 2: General Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol uses a mixed-mode or phospholipid-specific SPE plate/cartridge.

  • Sample Pre-treatment: Add plasma/serum to the wells of the SPE plate. Add a 3:1 ratio of acetonitrile (B52724) (or other appropriate precipitation solvent) to precipitate proteins.[12]

  • Mix: Vortex or mix via draw-dispense to ensure complete protein precipitation.

  • Apply Vacuum/Pressure: Apply a vacuum or positive pressure to pull the sample through the SPE sorbent. The sorbent is designed to retain phospholipids while allowing the analyte of interest to pass through into the collection plate.[13]

  • Evaporation & Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen.

  • Analysis: Reconstitute the dried extract in the mobile phase or an appropriate solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal
TechniqueAnalyte RecoveryPhospholipid Removal EfficiencyThroughputNotes
Protein Precipitation (PPT) HighLow (~50% or less)[7]HighProne to significant matrix effects; may require sample dilution.[4][7]
Liquid-Liquid Extraction (LLE) VariableModerate to HighLow to MediumSelectivity can be improved by pH adjustment.[7]
Solid-Phase Extraction (SPE) HighHighMedium to HighHighly effective, especially with phospholipid-specific plates.[10][17]
HybridSPE®-Phospholipid HighVery High (>99%)[17]HighCombines PPT and SPE for simultaneous protein and phospholipid removal.[12][13]
Table 2: Example LC-MS/MS Method Parameters for Dehydrocorydaline (a related Corydalis alkaloid)

This table provides an example of a validated method for a structurally similar compound, which can serve as a starting point for method development for this compound.

ParameterConditionReference
Column C18[14][15][18]
Mobile Phase Acetonitrile and water (containing 0.8% formic acid and 10 mM ammonium (B1175870) acetate) (28:72, v/v)[14][15][18]
Flow Rate 0.6 mL/min[17]
Ionization Mode Positive Ion Electrospray (ESI+)[14][15][18]
Detection Mode Multiple Reaction Monitoring (MRM)[14][15][18]
Internal Standard Nitidine Chloride[14][15][18]
Linear Range 0.625–250 ng/mL[14][15][18]
Extraction Recovery 92.1% to 107%[14][15][18]

Visualizations

Diagrams of Workflows and Mechanisms

TroubleshootingWorkflow cluster_problem Problem Identification cluster_assessment Quantitative Assessment cluster_mitigation Mitigation Strategies A Poor Accuracy, Precision, or Reproducibility B Suspect Matrix Effects A->B C Perform Post-Extraction Addition Experiment B->C D Calculate Matrix Factor (MF) from 6+ lots of matrix C->D E MF ≠ 1? D->E F Optimize Sample Preparation (SPE > LLE > PPT) E->F Yes K Matrix Effect is Negligible. Proceed with Validation. E->K No G Optimize Chromatography (Separate Analyte from Interferences) F->G H Use Stable Isotope-Labeled Internal Standard (SIL-IS) G->H I Dilute Sample or Reduce Injection Volume H->I J Re-evaluate Matrix Effect I->J J->E Iterate if needed

Caption: Workflow for identifying, quantifying, and mitigating matrix effects.

IonSuppressionMechanism cluster_source ESI Source Droplet A Corydaline Molecules D Competition for Droplet Surface and Available Charge A->D B Phospholipids (Matrix) B->D E Reduced Evaporation Efficiency B->E F Suppressed Signal: Fewer Corydaline ions reach the detector D->F E->F

Caption: Mechanism of ion suppression by co-eluting phospholipids in the ESI source.

PostExtractionMethod cluster_setA Set A: Neat Solution cluster_setB Set B: Post-Spiked Matrix cluster_calc Calculation A1 Spike Analyte + IS into clean solvent A2 Analyze via LC-MS/MS A1->A2 A3 Get Response A A2->A3 Calc Matrix Factor (MF) = Response B / Response A B1 Extract Blank Matrix B2 Spike Analyte + IS into final extract B1->B2 B3 Analyze via LC-MS/MS B2->B3 B4 Get Response B B3->B4

References

Validation & Comparative

comparing the efficacy of (-)-Corydaline and tetrahydropalmatine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of (-)-Corydaline and Tetrahydropalmatine

Introduction

This compound and Levo-tetrahydropalmatine (l-THP) are prominent isoquinoline (B145761) alkaloids isolated from the tubers of the Corydalis genus, a plant with a long history of use in traditional Chinese medicine for alleviating pain and moving "qi" (energy).[1][2] While both compounds share a common origin and are recognized for their pharmacological activities, they exhibit distinct efficacy profiles and mechanisms of action. L-THP, the more potent enantiomer of tetrahydropalmatine, is particularly well-researched for its sedative and analgesic effects, primarily through its interaction with the central nervous system's dopamine (B1211576) receptors.[3][4] this compound also demonstrates significant antinociceptive properties but is additionally recognized for its gastrointestinal modulatory effects and a more complex receptor interaction profile that includes opioid receptors.[5][6][7]

This guide provides a comprehensive comparison of the efficacy of this compound and l-tetrahydropalmatine, presenting quantitative data, detailed experimental protocols, and visual diagrams of their mechanisms of action to support researchers, scientists, and drug development professionals.

Pharmacological Profile and Mechanism of Action

Levo-tetrahydropalmatine (l-THP) is extensively characterized as a non-selective dopamine receptor antagonist with a notable affinity for D1, D2, and D3 subtypes.[8][9] Its antagonist activity at these receptors, particularly D1 and D2, is central to its therapeutic effects, including analgesia, sedation, and treatment of drug addiction.[10][11] By blocking postsynaptic dopamine receptors, l-THP modulates dopamine signaling pathways. Blockade of presynaptic D2 autoreceptors can also lead to an increase in dopamine release.[9][12] Beyond the dopaminergic system, l-THP also interacts with alpha-adrenergic and serotonin (B10506) receptors.[10][12]

This compound exhibits a more multifaceted pharmacological profile. While it also acts as a dopamine D1 receptor antagonist, recent studies have identified it as a novel mu-opioid receptor (MOR) agonist with a G protein-biased profile.[4][7][13] This dual mechanism may contribute to its antinociceptive effects observed in various animal models.[7] Additionally, this compound is an acetylcholinesterase (AChE) inhibitor and has shown potent inhibitory effects on cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9, suggesting a higher potential for drug-drug interactions.[5][14]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the receptor binding affinities and preclinical efficacy of l-THP and this compound.

Table 1: Comparative Receptor Binding Affinities

CompoundReceptor SubtypeKᵢ (nM)IC₅₀ (nM)Reference(s)
l-Tetrahydropalmatine (l-THP) Dopamine D1124166[10][12][15]
Dopamine D23881470[10][12][15]
Dopamine D3-3250[12][15]
5-HT₁ₐ~340-[10]
This compound Dopamine D1Binding ConfirmedAntagonist Activity Confirmed[13][16]
Acetylcholinesterase (AChE)-15,000 (15 µM)[5]
CYP2C97,000 (7.0 µM)26,200 (26.2 µM)[14]
CYP2C191,700 (1.7 µM)11,700 (11.7 µM)[14]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative Efficacy in Preclinical Models

ModelCompoundDosageEffectReference(s)
Morphine-Induced Conditioned Place Preference (CPP) l-Tetrahydropalmatine1.25, 2.5, 5 mg/kg, i.p.Dose-dependently inhibited acquisition and expression of morphine CPP.[17]
This compound5 mg/kg, i.p.Significantly inhibited acquisition and expression of morphine CPP.[17]
Inflammatory Pain (CFA Model) l-Tetrahydropalmatine10 mg/kg, i.p.Significantly alleviated inflammatory pain behaviors.[18][19]
Visceral Pain (Acetic Acid Writhing) This compound10 mg/kg, s.c.Significantly inhibited writhing behavior.[7]
Neuropathic Pain (PSNL Model) l-Tetrahydropalmatine5-10 mg/kg, i.p.Dose-dependently increased mechanical threshold and thermal latency.[20]

Experimental Protocols

Protocol 1: Conditioned Place Preference (CPP) for Anti-Addiction Efficacy

This protocol is used to evaluate the rewarding effects of drugs and the potential of test compounds to block these effects.[17]

  • Apparatus: A three-chamber CPP box with two large conditioning chambers (distinct in color and floor texture) and a smaller central chamber.

  • Habituation (Day 1): Rats are allowed to freely explore all three chambers for 15 minutes to establish baseline preference.

  • Conditioning (Days 2-7): A biased conditioning procedure is used.

    • Morning Session: Rats receive an injection of morphine and are immediately confined to their initially non-preferred chamber for 45 minutes.

    • Afternoon Session: Rats receive a saline injection and are confined to their preferred chamber for 45 minutes.

  • Pre-treatment (for testing inhibition): To test the effect of this compound or l-THP on the acquisition of CPP, the compounds are administered intraperitoneally (i.p.) 30 minutes before each morphine injection during the conditioning phase.

  • Test Day (Day 8): Rats are placed in the central chamber with free access to all chambers for 15 minutes, and the time spent in each chamber is recorded.

  • Analysis: A significant increase in time spent in the morphine-paired chamber compared to baseline indicates successful conditioning. Attenuation of this time increase by the test compound indicates inhibition of morphine's rewarding effects.

Protocol 2: Inflammatory Pain Model (Complete Freund's Adjuvant)

This protocol is used to induce a persistent inflammatory pain state to test the analgesic efficacy of compounds.[18][19]

  • Animals: Adult Sprague-Dawley rats.

  • Induction: Rats are briefly anesthetized with isoflurane. 100 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the left hind paw. Control animals receive an equal volume of saline.

  • Drug Administration: Three days post-CFA injection, l-tetrahydropalmatine (e.g., 2.5, 5, and 10 mg/kg) or vehicle is administered intraperitoneally once daily for a specified period (e.g., 7 days).

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the paw. A lower threshold in the CFA-injected paw indicates allodynia.

    • Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves test). The latency to paw withdrawal from the heat source is measured. A shorter latency indicates hyperalgesia.

  • Biochemical Analysis: After the final behavioral test, spinal cord tissues (L4-5 segments) are collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA and to assess glial cell activation via Western blot.

  • Analysis: An increase in paw withdrawal threshold or latency following drug treatment indicates an analgesic effect. A reduction in inflammatory markers provides mechanistic insight.

Signaling Pathways and Workflows

Dopamine_Signaling Dopamine Receptor Signaling and l-THP Antagonism cluster_D1 D1-like Receptor Pathway (Gs-coupled) cluster_D2 D2-like Receptor Pathway (Gi-coupled) D1_Receptor Dopamine D1 Receptor Gs Gs protein D1_Receptor->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_act ↑ PKA Activity cAMP_inc->PKA_act D2_Receptor Dopamine D2 Receptor Gi Gi protein D2_Receptor->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inact ↓ PKA Activity cAMP_dec->PKA_inact Dopamine Dopamine Dopamine->D1_Receptor Binds & Activates Dopamine->D2_Receptor Binds & Activates lTHP l-Tetrahydropalmatine lTHP->D1_Receptor Antagonizes lTHP->D2_Receptor Antagonizes

Caption: Antagonistic action of l-THP on D1 and D2 dopamine receptor signaling pathways.

Analgesic_Workflow Experimental Workflow for Preclinical Analgesic Studies cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Induction Induce Pain Model (e.g., CFA injection, Nerve Ligation) Baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) Induction->Baseline Grouping Randomize Animals into Vehicle and Treatment Groups Baseline->Grouping Admin Daily Drug Administration (e.g., l-THP, this compound) Grouping->Admin Behavior Post-Treatment Behavioral Testing Admin->Behavior Biochem Tissue Collection & Biochemical Analysis (e.g., ELISA, Western Blot) Behavior->Biochem Morphine_Reward_Mechanism Proposed Mechanism for Attenuating Morphine Reward cluster_brain Changes in Mesolimbic Pathway (Prefrontal Cortex, Striatum) Morphine Repeated Morphine Administration D2_down ↓ Dopamine D2 Receptor Expression Morphine->D2_down GluA1_up ↑ Striatal GluA1 AMPA Receptor Expression Morphine->GluA1_up CPP Morphine-Induced Conditioned Place Preference (Drug-Seeking Behavior) D2_down->CPP GluA1_up->CPP Compounds This compound or l-THP Block Blockade of Neuroadaptations Compounds->Block Block->D2_down Block->GluA1_up Inhibit_CPP Inhibition of CPP Acquisition & Expression Block->Inhibit_CPP Inhibit_CPP->CPP Prevents

References

A Comparative Guide to the Bioanalytical Validation of (-)-Corydaline in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Validated Methods

The selection of an appropriate bioanalytical method is contingent on various factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. Below is a comparison of key validation parameters for two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Table 1: Comparison of LC-MS/MS Method Validation Parameters

Validation ParameterMethod 1: (-)-Corydaline (and 13 other alkaloids) in Mouse Plasma[1][2]Method 2: Dehydrocorydaline (B211579) (DHC) in Rat Plasma[3][4][5][6]
Instrumentation HPLC-ESI-MS/MSLC-ESI-MS/MS
Linearity Range Not explicitly stated, but LLOQ is provided.0.625 - 250 ng/mL
Lower Limit of Quantification (LLOQ) ≥ 0.67 ng/mL0.625 ng/mL
Accuracy Within acceptable limits (details not specified)> 93.1%
Precision (RSD) Within acceptable limits (details not specified)< 13.7%
Extraction Recovery > 71.40%92.1% - 107%
Matrix Effect 96.4% - 114.3%Not explicitly stated, but minimized with SPE.
Internal Standard (IS) Nitidine ChlorideNitidine Chloride

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following sections outline the experimental procedures for the two compared methods.

Method 1: Simultaneous Quantification of this compound and Other Alkaloids in Mouse Plasma[1][2]

Sample Preparation:

  • To 50 µL of mouse plasma, add 500 µL of an acetonitrile (B52724)/acetone (90:10, v/v) solution containing the internal standard (nitidine chloride).

  • Vortex the mixture for 6 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes.

  • Transfer 500 µL of the supernatant to a new tube.

  • Evaporate the solvent to dryness at 40°C using a vacuum concentrator.

  • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

Chromatographic Conditions:

  • Column: ZORBAX Eclipse XDB-C18 (2.1 × 100 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MS/MS Transition for Corydaline: Specific m/z transitions were used for quantification but are not detailed in the abstract.

Method 2: Quantification of Dehydrocorydaline (DHC) in Rat Plasma[3][4][5][6]

Sample Preparation:

  • Plasma samples are subjected to solid-phase extraction (SPE).

  • The analytes are eluted from the SPE cartridge.

  • The eluate is evaporated to dryness and reconstituted for injection.

Chromatographic Conditions:

  • Column: C18 chromatography column

  • Mobile Phase: Acetonitrile and water (containing 0.8% formic acid and 10 mM ammonium (B1175870) acetate) (28:72, v/v)

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MS/MS Transition for DHC: Specific m/z transitions were used for quantification but are not detailed in the abstract.

Visualization of Experimental Workflow and Validation Logic

To further elucidate the processes involved in bioanalytical method validation, the following diagrams illustrate a typical experimental workflow and the logical relationship between key validation parameters.

G cluster_pre Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_post Data Processing & Validation plasma_collection Plasma Sample Collection spiking Spiking with this compound & Internal Standard plasma_collection->spiking extraction Sample Extraction (e.g., Protein Precipitation, SPE) spiking->extraction chromatography Chromatographic Separation (UPLC/HPLC) extraction->chromatography mass_spec Mass Spectrometric Detection (MS/MS) chromatography->mass_spec quantification Quantification of This compound mass_spec->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation

Bioanalytical Method Validation Workflow

G cluster_params Key Validation Parameters validated_method Validated Analytical Method linearity Linearity & Range linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method selectivity Selectivity selectivity->validated_method recovery Recovery recovery->validated_method stability Stability stability->validated_method

References

Comparative Analysis of (-)-Corydaline Cross-Reactivity with Alkaloid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological cross-reactivity of the isoquinoline (B145761) alkaloid (-)-Corydaline with other key alkaloid receptors. The information is supported by experimental data from publicly available literature to assist researchers in evaluating its selectivity and potential off-target effects.

Summary of this compound's Receptor Interaction Profile

This compound, a prominent bioactive compound isolated from the tubers of Corydalis species, exhibits a pharmacological profile characterized by interactions with several neurotransmitter receptor systems. This guide focuses on its activity at dopamine (B1211576), opioid, and cholinergic receptors, which appear to be its primary targets. While the broader class of isoquinoline alkaloids is known to interact with a wide range of receptors, specific quantitative data for this compound's cross-reactivity with other alkaloid receptors, such as serotonergic and adrenergic receptors, are not extensively available in the current body of scientific literature.

Quantitative Comparison of Receptor Activity

The following table summarizes the available quantitative data on the binding affinity and functional potency of this compound at various receptors. This allows for a direct comparison of its activity across different receptor types.

Receptor TargetParameterValue (µM)Assay TypeFunctional Effect
Dopamine D1 Receptor IC₅₀6.09[1]CRE-Luciferase Reporter Gene AssayAntagonist[1]
IC₅₀7.74[1]Fluorometric Imaging Plate Reader (FLIPR) AssayAntagonist[1]
Dopamine D2 Receptor -Data not available-Modulates expression[2]
µ-Opioid Receptor (MOR) Kᵢ1.23Radioligand Binding AssayG protein-biased agonist
Acetylcholinesterase (AChE) IC₅₀15Enzyme Inhibition AssayInhibitor
IC₅₀226Enzyme Inhibition AssayInhibitor

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated.

cluster_D1 Dopamine D1 Receptor Signaling D1R Dopamine D1 Receptor Gs Gαs/olf D1R->Gs Activates Corydaline_D1 This compound Corydaline_D1->D1R Antagonist AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Dopamine D1 Receptor Signaling Pathway

cluster_MOR µ-Opioid Receptor Biased Agonism MOR µ-Opioid Receptor Gi Gαi/o MOR->Gi Preferentially Activates BetaArrestin β-Arrestin MOR->BetaArrestin Weakly Recruits Corydaline_MOR This compound Corydaline_MOR->MOR Agonist G_protein_signaling G-protein Signaling (e.g., ↓cAMP, GIRK activation) Gi->G_protein_signaling Arrestin_signaling β-Arrestin Signaling (e.g., Receptor internalization, MAPK activation) BetaArrestin->Arrestin_signaling

µ-Opioid Receptor G-Protein Biased Agonism

cluster_workflow Experimental Workflow for Cross-Reactivity Profiling start Start: Compound of Interest (this compound) receptor_panel Select Receptor Panel (e.g., Dopamine, Opioid, Serotonin, Adrenergic) start->receptor_panel binding_assay Primary Screening: Radioligand Binding Assays receptor_panel->binding_assay determine_ki Determine Binding Affinity (Kᵢ) binding_assay->determine_ki functional_assay Secondary Screening: Functional Assays (e.g., GTPγS, cAMP) determine_ki->functional_assay For hits data_analysis Data Analysis and Comparison determine_ki->data_analysis determine_ec50_emax Determine Potency (EC₅₀) and Efficacy (Eₘₐₓ) functional_assay->determine_ec50_emax determine_ec50_emax->data_analysis end End: Cross-Reactivity Profile data_analysis->end

Cross-Reactivity Profiling Workflow

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's receptor activity.

Radioligand Binding Assay for Dopamine D1 Receptor

This protocol is adapted from standard procedures for competitive radioligand binding assays to determine the binding affinity (Kᵢ) of a test compound for the dopamine D1 receptor.

Materials:

  • Radioligand: [³H]SCH23390 (a selective D1 receptor antagonist)

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D1 receptor (e.g., CHO-D1 or HEK293-D1 cells).

  • Test Compound: this compound

  • Non-specific Ligand: Unlabeled SCH23390 or another suitable D1 antagonist (e.g., haloperidol) at a high concentration.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Scintillation Cocktail .

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing the D1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add radioligand and cell membranes to the assay buffer.

    • Non-specific Binding: Add radioligand, cell membranes, and a high concentration of the non-specific ligand to the assay buffer.

    • Test Compound: Add radioligand, cell membranes, and serial dilutions of this compound to the assay buffer.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

GTPγS Binding Assay for µ-Opioid Receptor

This functional assay measures the activation of G-proteins coupled to the µ-opioid receptor upon agonist binding. It is used to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound.

Materials:

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • Cell Membranes: Membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-MOR or HEK293-MOR cells).

  • Test Compound: this compound

  • Positive Control: A known MOR agonist (e.g., DAMGO).

  • GDP (Guanosine Diphosphate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Scintillation Cocktail .

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, set up triplicate wells for basal binding, non-specific binding, and various concentrations of the test compound and positive control.

    • Basal Binding: Add GDP and cell membranes to the assay buffer.

    • Non-specific Binding: Add GDP, cell membranes, and a high concentration of unlabeled GTPγS to the assay buffer.

    • Test Compound/Positive Control: Add GDP, cell membranes, and serial dilutions of this compound or DAMGO to the assay buffer.

  • Pre-incubation: Pre-incubate the plate at 30°C for a short period (e.g., 15 minutes).

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from all other measurements. Plot the specific binding (as a percentage of the maximal response to the positive control) against the logarithm of the agonist concentration. Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.

Conclusion

This compound demonstrates a multi-target profile with notable activity at dopamine D1, µ-opioid, and cholinergic (acetylcholinesterase) sites. Its antagonistic action at the D1 receptor and G protein-biased agonism at the µ-opioid receptor are key features of its pharmacological profile. The lack of specific binding data for other major alkaloid receptor families, such as serotonergic and adrenergic receptors, highlights an area for future investigation to fully elucidate its cross-reactivity and selectivity. The provided experimental protocols offer a framework for researchers to conduct further studies to expand upon the existing knowledge of this compound's pharmacology.

References

A Comparative Analysis of the Analgesic Effects of Corydalis Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Corydalis, a staple in traditional Chinese medicine, presents a rich source of isoquinoline (B145761) alkaloids with significant potential for pain management. Modern pharmacological studies have increasingly focused on elucidating the analgesic properties and mechanisms of action of its primary bioactive constituents. This guide provides a comparative overview of the analgesic effects of three prominent Corydalis alkaloids: tetrahydropalmatine (B600727) (THP), dehydrocorybulbine (B1239679) (DHCB), and corydaline, supported by experimental data to inform further research and drug development.

Quantitative Comparison of Analgesic Efficacy

The analgesic potency of Corydalis alkaloids has been evaluated in various preclinical models of pain, including thermal, inflammatory, and visceral pain models. The following table summarizes the available quantitative data to facilitate a direct comparison of their efficacy.

AlkaloidAnimal ModelPain ModelDosing (mg/kg, i.p.)Analgesic EffectReference
l-Tetrahydropalmatine (l-THP) RatCFA-Induced Inflammatory Pain5 and 10Dose-dependent alleviation of mechanical allodynia and heat hyperalgesia.[1]
MouseNeuropathic Pain (PSNL)5 and 10Significant increase in mechanical threshold (134.4% and 174.8% respectively) and thermal latency (49.4% and 69.2% respectively).
Dehydrocorybulbine (DHCB) MouseThermally Induced Acute Pain (Tail-Flick)10Potent, long-lasting antinociceptive effect at a non-sedative dose.[2]
MouseInflammatory Pain (Formalin Test)10Dose-dependent and significant reduction in licking time in both early and late phases.[2]
RatNeuropathic Pain (SCI)2 nmol (i.v.)Significant alleviation of mechanical allodynia.[3]
Corydaline MouseVisceral Pain (Acetic Acid Writhing)1059% inhibition of writhing behavior.[4][5]
Corydine MouseVisceral Pain (Acetic Acid Writhing)551% inhibition of writhing behavior.[4][5]

Note: Direct comparative studies under identical experimental conditions are limited. The data presented is compiled from individual studies and should be interpreted with this in mind. i.p. - intraperitoneal; i.v. - intravenous; CFA - Complete Freund's Adjuvant; PSNL - Partial Sciatic Nerve Ligation; SCI - Spinal Cord Injury.

Mechanisms of Analgesic Action

The analgesic effects of these Corydalis alkaloids are primarily mediated through their interaction with the central nervous system, particularly the dopaminergic system.

l-Tetrahydropalmatine (l-THP) is known to be an antagonist of dopamine (B1211576) D1, D2, and D3 receptors.[6] This multi-target engagement is believed to contribute to its broad-spectrum analgesic activity against various types of pain, including inflammatory and neuropathic pain.[1] Some studies also suggest an indirect modulation of the opioid system.

Dehydrocorybulbine (DHCB) exerts its analgesic effects predominantly through the antagonism of the dopamine D2 receptor.[2][7] This mechanism has been shown to be effective in alleviating acute, inflammatory, and neuropathic pain.[2] Notably, DHCB does not appear to induce tolerance with repeated use, a significant advantage over traditional opioid analgesics.[2][7]

Corydaline has been identified as a mu-opioid receptor (MOR) agonist.[5] Its ability to significantly inhibit writhing behavior in the acetic acid-induced writhing test is antagonized by the MOR antagonist naltrexone, confirming its opioid-mediated mechanism of action in this model.[4][5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the analgesic action of Corydalis alkaloids.

experimental_workflow cluster_pre Pre-Treatment cluster_post Post-Treatment Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Pain Threshold Measurement Animal_Acclimation->Baseline_Measurement Habituation Drug_Administration Drug/Vehicle Administration Baseline_Measurement->Drug_Administration Grouping Pain_Induction Pain Induction (e.g., Acetic Acid, Formalin, Heat) Drug_Administration->Pain_Induction Absorption Time Behavioral_Assessment Behavioral Assessment (e.g., Writhing Count, Licking Time, Paw Withdrawal Latency) Pain_Induction->Behavioral_Assessment Observation Period Data_Analysis Data Analysis (% Inhibition, ED50 Calculation) Behavioral_Assessment->Data_Analysis Quantification

Experimental Workflow for Analgesic Screening.

dopamine_signaling cluster_D1 Dopamine D1 Receptor Pathway (Stimulatory) cluster_D2 Dopamine D2 Receptor Pathway (Inhibitory) D1R D1 Receptor Gs Gs protein D1R->Gs Dopamine (Agonist) AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Increases PKA_D1 PKA cAMP_D1->PKA_D1 Activates CREB_D1 CREB Phosphorylation PKA_D1->CREB_D1 Analgesia_D1 Modulation of Pain Perception CREB_D1->Analgesia_D1 THP_D1 l-THP (Antagonist) THP_D1->D1R D2R D2 Receptor Gi Gi protein D2R->Gi Dopamine (Agonist) AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits Ion_Channel Ion Channel Modulation Gi->Ion_Channel Modulates cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases PKA_D2 PKA cAMP_D2->PKA_D2 Inhibition of Downstream Signaling Analgesia_D2 Analgesic Effect PKA_D2->Analgesia_D2 Ion_Channel->Analgesia_D2 DHCB DHCB (Antagonist) DHCB->D2R THP_D2 l-THP (Antagonist) THP_D2->D2R

Dopamine Receptor Signaling Pathways.

Experimental Protocols

Standardized animal models are crucial for the reliable assessment of analgesic activity. Below are detailed methodologies for the key experiments cited in this guide.

Hot Plate Test (Thermal Nociception)

This test evaluates the response to a thermal pain stimulus and is primarily used for assessing centrally acting analgesics.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats are habituated to the testing room before the experiment.

  • Procedure: a. A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration. b. The test compound or vehicle is administered, typically intraperitoneally or orally. c. At predetermined time points after administration (e.g., 30, 60, 90 minutes), the animal is placed on the hot plate, and the latency to the first nociceptive response is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: The increase in latency time compared to baseline and the vehicle control group indicates an analgesic effect. The percentage of the maximal possible effect (%MPE) is often calculated.

Acetic Acid-Induced Writhing Test (Visceral Nociception)

This model induces visceral pain and is sensitive to both centrally and peripherally acting analgesics.

  • Animals: Mice are typically used.

  • Procedure: a. Animals are pre-treated with the test compound or vehicle at various doses. b. After a specific absorption period (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1.0% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). c. The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.

  • Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing compared to the vehicle-treated control group. The ED50, the dose that produces 50% inhibition of the writhing response, can be calculated from the dose-response curve.[8]

Formalin Test (Inflammatory Pain)

This model is unique as it produces a biphasic pain response, allowing for the differentiation between acute nociceptive pain and inflammatory pain.

  • Animals: Mice or rats are used.

  • Procedure: a. Animals are pre-treated with the test compound or vehicle. b. A small volume of dilute formalin solution (e.g., 1-5%) is injected into the plantar surface of a hind paw. c. The animal is immediately placed in an observation chamber, and the time spent licking the injected paw is recorded. d. The observation period is divided into two phases: the early phase (Phase 1), typically the first 0-5 minutes, representing acute nociceptive pain, and the late phase (Phase 2), from approximately 15-40 minutes, representing inflammatory pain.[7]

  • Data Analysis: A reduction in the licking time in either phase compared to the control group indicates an analgesic effect. This allows for the characterization of the compound's efficacy against different types of pain.

Conclusion

The alkaloids from Corydalis yanhusuo, particularly l-tetrahydropalmatine, dehydrocorybulbine, and corydaline, exhibit significant analgesic properties through distinct mechanisms of action. L-THP and DHCB primarily target the dopamine receptor system, offering a non-opioid approach to pain relief, with DHCB showing promise for avoiding tolerance. Corydaline, on the other hand, demonstrates efficacy through the mu-opioid receptor pathway. The comparative data and detailed methodologies provided in this guide serve as a valuable resource for the scientific community to advance the research and development of these promising natural compounds into novel analgesic therapies. Further head-to-head comparative studies are warranted to more definitively establish the relative potencies and therapeutic windows of these alkaloids.

References

Unveiling the µ-Opioid Receptor Affinity of (-)-Corydaline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals confirming the binding affinity of (-)-Corydaline to µ-opioid receptors. This report provides a comparative analysis of this compound's binding affinity against other known ligands, supported by detailed experimental data and protocols.

This compound, a naturally occurring alkaloid, has been identified as a novel agonist for the µ-opioid receptor (MOR), a primary target for potent analgesic drugs.[1][2] Understanding its binding affinity is crucial for evaluating its therapeutic potential as an alternative pain management agent. This guide synthesizes available data to provide a clear comparison of this compound's performance against established µ-opioid receptor ligands.

Comparative Binding Affinity at the µ-Opioid Receptor

The binding affinity of a compound to its receptor is a key indicator of its potential potency. This is often quantified by the inhibition constant (Ki), where a lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for this compound and a selection of well-characterized µ-opioid receptor ligands.

CompoundReceptorKi (nM)Comments
This compound Human µ-opioid2300Novel agonist identified from plant sources.[1]
DAMGO Human µ-opioid0.6887 - 2A highly selective synthetic peptide agonist, often used as a reference compound in binding assays.[3]
Morphine Human µ-opioid1.168 - 4.02A prototypical opioid agonist and the gold standard for pain relief.[4][5][6]
Fentanyl Human µ-opioid1.23 - 1.346A potent synthetic opioid agonist.[4]
Naloxone Human µ-opioid1.518 - 3.9A potent opioid antagonist used to reverse opioid overdose.[3][7]

Note: Ki values can vary between studies due to differences in experimental conditions.

Experimental Protocols

The determination of binding affinity is primarily achieved through competitive radioligand binding assays. This technique measures the ability of a test compound to displace a radiolabeled ligand with a known high affinity for the receptor.

Radioligand Competition Binding Assay Protocol

Objective: To determine the inhibition constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity µ-opioid receptor radioligand, such as [³H]DAMGO.

  • Test Compound: this compound and other comparator compounds.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the µ-opioid receptor in a cold lysis buffer and pellet the membranes through centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the receptor membranes, a fixed concentration of the radioligand ([³H]DAMGO), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Visualizing the Molecular Interactions and Processes

To better understand the context of this compound's action, the following diagrams illustrate the µ-opioid receptor signaling pathway and the experimental workflow for determining binding affinity.

mu_opioid_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist MOR µ-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gαi/o G-protein MOR->G_protein Activates beta_arrestin β-Arrestin2 MOR->beta_arrestin Recruits (Biased agonists may differ) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Side_effects Side Effects (e.g., Respiratory Depression) beta_arrestin->Side_effects Mediates

Caption: µ-Opioid Receptor Signaling Pathway.

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radioligand ([³H]DAMGO) Radioligand->Incubation Test_Compound Prepare Test Compound (this compound, etc.) Test_Compound->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Calculation Calculate IC50 and Ki Values Counting->Calculation

Caption: Experimental Workflow for Binding Assay.

Conclusion

The available data confirms that this compound is a µ-opioid receptor agonist, though its binding affinity is lower than that of established opioids like morphine and fentanyl. Specifically, studies show that this compound acts as a G protein-biased agonist, activating the receptor without inducing the recruitment of β-arrestin2.[1][2] This characteristic is of significant interest as β-arrestin2 recruitment is associated with some of the undesirable side effects of traditional opioids, such as respiratory depression and constipation.[8] The unique pharmacological profile of this compound suggests its potential as a lead compound for the development of novel analgesics with an improved safety profile. Further research is warranted to fully elucidate its in vivo efficacy and therapeutic window.

References

In Vivo Validation of the Anti-inflammatory Effects of (-)-Corydaline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory performance of (-)-Corydaline against other alternatives, supported by experimental data. This compound, a prominent isoquinoline (B145761) alkaloid isolated from the tubers of Corydalis species, has demonstrated significant potential in modulating inflammatory responses. This document summarizes key findings from various in vivo studies, presents detailed experimental protocols, and visualizes the underlying molecular pathways.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound and its related alkaloids has been evaluated in several well-established animal models of inflammation. These studies reveal a consistent, dose-dependent reduction in inflammatory markers. For a clear comparison, the following tables summarize the quantitative data from these experiments, juxtaposed with the performance of standard anti-inflammatory drugs such as Indomethacin, Dexamethasone, and Phenylbutazone.

Table 1: Effect on Acetic Acid-Induced Writhing in Mice

The acetic acid-induced writhing test is a model of visceral inflammatory pain. The number of abdominal writhes is a quantifiable measure of the inflammatory response.

CompoundDose (mg/kg)Route of Administration% Inhibition of Writhing
(+)-Corydaline 10s.c.59%
Indomethacin 10i.p.61.65%[1]
Phenylbutazone 100p.o.50-60%

Table 2: Effect on Carrageenan-Induced Paw Edema in Rodents

This model assesses the ability of a compound to reduce acute inflammation, measured as the swelling (edema) of the paw after carrageenan injection.

CompoundDose (mg/kg)Route of Administration% Inhibition of Edema
Corynoline *10, 20, 40i.p.Significant dose-dependent reduction[2]
Indomethacin 5-10i.p.~40-60%[1][3]
Dexamethasone 1i.p.Significant reduction

*Note: Corynoline is a structurally related alkaloid from the same plant genus and provides insight into the potential effects of Corydalis alkaloids in this model.

Table 3: Effect on Xylene-Induced Ear Edema in Mice

This test evaluates the efficacy of a compound in reducing inflammation in a model of acute contact dermatitis.

CompoundDose (mg/kg)Route of Administration% Inhibition of Edema
This compound --Data not available
Indomethacin 1p.o.59.9%[4]
Dexamethasone 15i.p.Significant reduction[5]

Mechanisms of Action: Signaling Pathway Modulation

The anti-inflammatory effects of Corydalis alkaloids, including this compound, are primarily attributed to their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The two most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.

This compound and related alkaloids have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[6]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates IkBa IkBa IKK->IkBa Phosphorylates NF-kB NF-kB IkBa->NF-kB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes Activates Transcription Corydaline Corydaline Corydaline->IkBa Prevents Degradation mRNA mRNA Pro-inflammatory Genes->mRNA Pro-inflammatory Proteins Pro-inflammatory Proteins mRNA->Pro-inflammatory Proteins

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including JNK, ERK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors that, in turn, promote the expression of pro-inflammatory genes. Corydalis alkaloids have been observed to inhibit the phosphorylation of these MAPK proteins, thus downregulating the inflammatory response.[7]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK (JNK, ERK, p38) MAPK (JNK, ERK, p38) MAPKK->MAPK (JNK, ERK, p38) Phosphorylates Transcription Factors Transcription Factors MAPK (JNK, ERK, p38)->Transcription Factors Activates Corydaline Corydaline Corydaline->MAPK (JNK, ERK, p38) Inhibits Phosphorylation Pro-inflammatory Genes Pro-inflammatory Genes Transcription Factors->Pro-inflammatory Genes Activate Transcription

Figure 2. Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic and anti-inflammatory activity.

  • Animals: Male ICR mice (20-25 g).

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Drug Administration: Test compounds, vehicle control, or a positive control (e.g., Indomethacin) are administered intraperitoneally (i.p.) or subcutaneously (s.c.) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid in saline is injected i.p. at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, mice are placed in an observation box, and the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a 20-minute period.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: [(Control mean - Treated mean) / Control mean] x 100.

Acetic_Acid_Writhing_Workflow Acclimatize Mice Acclimatize Mice Administer Compound Administer Compound Acclimatize Mice->Administer Compound Inject Acetic Acid (i.p.) Inject Acetic Acid (i.p.) Administer Compound->Inject Acetic Acid (i.p.) Observe and Count Writhes Observe and Count Writhes Inject Acetic Acid (i.p.)->Observe and Count Writhes Calculate % Inhibition Calculate % Inhibition Observe and Count Writhes->Calculate % Inhibition

Figure 3. Experimental workflow for the acetic acid-induced writhing test.

Carrageenan-Induced Paw Edema

This is a standard model for assessing acute inflammation.

  • Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: Test compounds, vehicle, or a positive control (e.g., Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: A 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw (0.1 mL for rats, 0.05 mL for mice).

  • Measurement of Edema: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: [(Control edema - Treated edema) / Control edema] x 100.

Carrageenan_Paw_Edema_Workflow Acclimatize Rodents Acclimatize Rodents Measure Baseline Paw Volume Measure Baseline Paw Volume Acclimatize Rodents->Measure Baseline Paw Volume Administer Compound Administer Compound Measure Baseline Paw Volume->Administer Compound Inject Carrageenan (sub-plantar) Inject Carrageenan (sub-plantar) Administer Compound->Inject Carrageenan (sub-plantar) Measure Paw Volume at Intervals Measure Paw Volume at Intervals Inject Carrageenan (sub-plantar)->Measure Paw Volume at Intervals Calculate % Inhibition of Edema Calculate % Inhibition of Edema Measure Paw Volume at Intervals->Calculate % Inhibition of Edema

Figure 4. Experimental workflow for the carrageenan-induced paw edema test.

Xylene-Induced Ear Edema

This model is used to screen for topical and systemic anti-inflammatory agents.

  • Animals: Male Kunming mice (18-22 g).

  • Acclimatization: Animals are allowed to adapt to the laboratory environment for at least one week.

  • Drug Administration: Test compounds, vehicle, or a positive control (e.g., Dexamethasone) are administered systemically (p.o. or i.p.) 30-60 minutes before the application of xylene.

  • Induction of Edema: A fixed volume (e.g., 20 μL) of xylene is applied to the anterior and posterior surfaces of the right ear.

  • Sample Collection: After a set period (e.g., 1-2 hours), the mice are euthanized, and a circular section is removed from both the treated (right) and untreated (left) ears using a cork borer.

  • Measurement of Edema: The weight of each ear punch is recorded. The difference in weight between the right and left ear punches is taken as the measure of edema.

  • Data Analysis: The percentage inhibition of edema is calculated as: [(Control edema weight - Treated edema weight) / Control edema weight] x 100.

Xylene_Ear_Edema_Workflow Acclimatize Mice Acclimatize Mice Administer Compound Administer Compound Acclimatize Mice->Administer Compound Apply Xylene to Right Ear Apply Xylene to Right Ear Administer Compound->Apply Xylene to Right Ear Collect Ear Punches Collect Ear Punches Apply Xylene to Right Ear->Collect Ear Punches Weigh Ear Punches Weigh Ear Punches Collect Ear Punches->Weigh Ear Punches Calculate % Inhibition of Edema Calculate % Inhibition of Edema Weigh Ear Punches->Calculate % Inhibition of Edema

Figure 5. Experimental workflow for the xylene-induced ear edema test.

References

Unveiling the Potency: A Comparative Guide to the Acetylcholinesterase Inhibitory Activity of Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and effective acetylcholinesterase (AChE) inhibitors is a critical frontier in the fight against neurodegenerative diseases like Alzheimer's. Among the vast and diverse landscape of natural compounds, isoquinoline (B145761) alkaloids have emerged as a promising class of molecules with significant AChE inhibitory potential. This guide provides a comprehensive comparison of the AChE inhibitory activity of various isoquinoline alkaloids, supported by experimental data and detailed protocols to aid in research and development efforts.

Comparative Analysis of AChE Inhibitory Activity

AlkaloidIC50 (µM)Source Organism(s)Reference(s)
Berberine (B55584)0.36 - 1.06Coptis chinensis, Berberis species[1][2][3]
Chelerythrine (B190780)0.72Macleaya cordata, Sanguinaria canadensis[1][4]
Sanguinarine1.85 - 5.57Macleaya cordata, Sanguinaria canadensis[1][4]
Palmatine6.29 - 6.52Coptidis Rhizoma, Phellodendri Chinensis Cortex[2][5]
Fangchinoline (B191232)2.17Stephaniae Tetrandrae Radix[5]
Mucroniferanine H2.31Corydalis mucronifera[6][7]
β-Allocryptopine10.62Fumaria and Corydalis species[2]
(-)-Sinactine11.94Fumaria and Corydalis species[2]
Dehydrocavidine15.01Fumaria and Corydalis species[2]
Coptisine13.50Coptidis Rhizoma[5]
Epiberberine18.7Coptidis Rhizoma[5]
Protopine23.13 - 69.81Sanguinaria canadensis[1]

Note: IC50 values can vary between studies due to differences in experimental conditions.

The data clearly indicates that berberine and chelerythrine are among the most potent isoquinoline alkaloids, exhibiting sub-micromolar to low micromolar IC50 values against AChE.[1][2] Sanguinarine, palmatine, and fangchinoline also demonstrate significant inhibitory activity.[4][5] The high potency of these compounds makes them excellent candidates for further investigation and lead optimization in the development of new anti-Alzheimer's drugs.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.[8][9] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials and Reagents:
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (isoquinoline alkaloids)

  • Positive control (e.g., Galantamine, Donepezil)

  • 96-well microplates

  • Microplate reader

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Dissolve the isoquinoline alkaloids and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions, followed by serial dilutions to the desired concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • Test compound solution at various concentrations

      • AChE solution

    • Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).[10]

    • Initiate the reaction by adding a mixture of DTNB and ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., every 10 seconds for 10 minutes) using a microplate reader.[10]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

AChE_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Prepare Buffer, Enzyme, Substrate (ATCI), and Chromogen (DTNB) Solutions A1 Add Buffer, Test Compound, and AChE Enzyme to 96-well Plate P1->A1 P2 Prepare Serial Dilutions of Isoquinoline Alkaloids (Test Compounds) & Control P2->A1 A2 Pre-incubate Mixture A1->A2 Incubate A3 Initiate Reaction by Adding ATCI and DTNB A2->A3 D1 Measure Absorbance at 412 nm Kinetically A3->D1 Spectrophotometry D2 Calculate Reaction Rates and % Inhibition D1->D2 D3 Determine IC50 Values D2->D3

Workflow for the acetylcholinesterase inhibitory assay.

Mechanism of Action and Signaling

The primary mechanism of action for the AChE inhibitory activity of isoquinoline alkaloids is the direct binding to the acetylcholinesterase enzyme. This binding prevents the enzyme from hydrolyzing acetylcholine, thereby increasing the concentration and duration of action of this neurotransmitter in the synaptic cleft. While the direct inhibition of AChE is the core mechanism, it is part of a larger context of cholinergic signaling, which is crucial for cognitive functions such as memory and learning.

Cholinergic_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation & Inhibition Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptors ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Inactive Inactive Products (Choline + Acetate) AChE->Inactive Isoquinoline Isoquinoline Alkaloid Isoquinoline->AChE Inhibits

Inhibition of AChE by isoquinoline alkaloids in the cholinergic synapse.

The provided data and methodologies offer a solid foundation for researchers to explore the potential of isoquinoline alkaloids as therapeutic agents. The potent inhibitory activities of compounds like berberine and chelerythrine warrant further preclinical and clinical investigation to fully elucidate their efficacy and safety profiles in the context of Alzheimer's disease and other cognitive disorders.

References

Unveiling the Impact of (-)-Corydaline on Cytochrome P450 Enzymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the potential for drug-herb interactions is paramount. (-)-Corydaline, a bioactive alkaloid found in the medicinal herb Corydalis Tubers, has demonstrated a range of pharmacological activities. However, its influence on the primary drug-metabolizing enzymes, the cytochrome P450 (CYP) superfamily, warrants thorough investigation to prevent adverse drug events. This guide provides a detailed comparison of this compound's inhibitory effects on various CYP isoforms, supported by experimental data and protocols.

Recent in vitro studies utilizing human liver microsomes have systematically evaluated the inhibitory potential of this compound against major human CYP enzymes. The findings reveal that this compound exhibits a notable inhibitory effect, particularly on CYP2C19 and CYP2C9, suggesting a potential for clinically significant drug-drug interactions.[1][2]

Comparative Inhibitory Potency of this compound

The inhibitory effects of this compound on key CYP450 enzymes have been quantified through the determination of IC50 (the concentration of an inhibitor required to reduce enzyme activity by 50%) and Ki (inhibition constant) values. A lower value for these parameters indicates a more potent inhibition.

The data presented in the table below summarizes the inhibitory profile of this compound against a panel of human CYP isoforms. For comparative purposes, data for other relevant compounds, including isoquinoline (B145761) alkaloids and standard CYP inhibitors, are also included where available.

CompoundCYP IsoformSubstrateIC50 (µM)Ki (µM)Inhibition Type
This compound CYP2C19S-mephenytoin11.7[1]1.7[1][2]Competitive[1]
CYP2C9Diclofenac (B195802)26.2[1]7.0[2], 7.1[1]Noncompetitive[1]
CYP2D6Bufuralol64.5[1]27.3[1]Competitive[1]
CYP3AMidazolam>200 (without pre-incubation)[1]30.0 (with pre-incubation)[1][2]Mechanism-based[1]
CYP1A2Phenacetin>200[1]-Negligible Inhibition[1]
CYP2A6Coumarin>200[1]-Negligible Inhibition[1]
CYP2C8Amodiaquine>200[1]-Negligible Inhibition[1]
Berberine (B55584)CYP2D6-49.4[1]2.7[3]Time-dependent[3]
Palmatine (B190311)CYP2D6-92.6[1]--
SulfaphenazoleCYP2C9-0.8[1]-Selective Inhibitor[1]

Data compiled from studies using human liver microsomes.[1]

The results indicate that this compound is a potent competitive inhibitor of CYP2C19 and a noncompetitive inhibitor of CYP2C9.[1] Its inhibitory effect on CYP2D6 is less pronounced.[1] Notably, this compound demonstrated time-dependent inhibition of CYP3A, suggesting a mechanism-based inactivation of the enzyme.[1][2] In contrast, it showed negligible inhibition of CYP1A2, CYP2A6, and CYP2C8 at concentrations up to 200 µM.[1]

When compared with other isoquinoline alkaloids, the inhibitory potency of this compound on CYP2D6 (IC50 of 64.5 µM) is in a similar range to that of berberine (IC50 of 49.4 µM) and palmatine (IC50 of 92.6 µM).[1] However, the well-characterized and selective CYP2C9 inhibitor, sulfaphenazole, is significantly more potent (IC50 = 0.8 µM) than this compound in inhibiting this isoform.[1]

Experimental Protocols

The assessment of this compound's effect on CYP450 enzymes was conducted using established in vitro methodologies. The following protocol provides a detailed overview of the experimental procedure.

Objective: To determine the inhibitory potential (IC50 and Ki values) of this compound on major human cytochrome P450 isoforms.

Materials:

  • Pooled human liver microsomes (HLMs)[1]

  • This compound

  • CYP isoform-specific substrates (e.g., S-mephenytoin for CYP2C19, diclofenac for CYP2C9)[1]

  • NADPH regenerating system (cofactor)[1]

  • Potassium phosphate (B84403) buffer

  • Acetonitrile and other LC-MS grade solvents

  • Control inhibitors (for assay validation)

Procedure:

  • Incubation Preparation: A reaction mixture is prepared containing pooled human liver microsomes, potassium phosphate buffer, and a specific CYP isoform substrate in a 96-well plate.[4][5]

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A vehicle control (without the inhibitor) is also included.[4]

  • Pre-incubation (for time-dependent inhibition): For assessing mechanism-based inhibition (e.g., for CYP3A), the test compound is pre-incubated with the microsomes and NADPH for a defined period before the addition of the substrate.[1]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of an NADPH regenerating system.

  • Incubation: The plate is incubated at 37°C for a specific duration to allow for metabolite formation.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The formation of the specific metabolite is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration. Ki values and the type of inhibition are determined using graphical methods such as Lineweaver-Burk or Dixon plots.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro CYP450 inhibition assay.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis HLM Human Liver Microsomes Incubation Incubation at 37°C HLM->Incubation Substrate CYP-Specific Substrate Substrate->Incubation Corydaline This compound Corydaline->Incubation Inhibitor Termination Reaction Termination (Acetonitrile) Incubation->Termination Initiate with NADPH LCMS LC-MS/MS Analysis Termination->LCMS Data Data Analysis (IC50, Ki) LCMS->Data

Caption: Workflow for assessing CYP450 inhibition by this compound.

Conclusion

The experimental evidence strongly suggests that this compound is an inhibitor of several key cytochrome P450 enzymes, most notably CYP2C19 and CYP2C9.[1][2] These findings highlight the potential for herb-drug interactions when this compound or herbal preparations containing it are co-administered with drugs that are substrates for these enzymes. Professionals in drug development should consider these inhibitory effects during the preclinical and clinical evaluation of new chemical entities and herbal medicines. Further in vivo studies are warranted to confirm the clinical significance of these in vitro findings.

References

A Comparative Guide to (-)-Corydaline Extraction Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of various extraction methodologies for (-)-Corydaline, a promising isoquinoline (B145761) alkaloid from the Corydalis species, is presented here to guide researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs. This guide provides a side-by-side comparison of conventional and modern extraction methods, supported by available experimental data, detailed protocols, and workflow visualizations.

This compound, a key bioactive compound found in the tubers of Corydalis yanhusuo, has garnered significant attention for its potential therapeutic applications, including analgesic and anti-inflammatory effects. The efficiency of extracting this valuable compound is paramount for research and commercial production. This guide explores and contrasts several extraction techniques, highlighting their respective advantages and disadvantages in terms of yield, purity, efficiency, and environmental impact.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is a critical step that influences the yield and purity of the target compound. This section provides a comparative overview of conventional and modern techniques for the extraction of Corydalis alkaloids, with a focus on data relevant to corydaline (B1669446) where available.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative parameters of different extraction techniques based on available literature. It is important to note that direct comparison is challenging due to variations in the specific Corydalis species, target alkaloid (e.g., (+)-corydaline, tetrahydropalmatine), and analytical methods used in different studies.

TechniquePlant MaterialTarget AnalyteSolventTimeTemperature (°C)YieldPurityReference
Conventional Reflux Extraction Corydalis yanhusuo(+)-Corydaline70% Ethanol (B145695) (pH 10)2 x 60 minReflux7.59 mg/g (total 8 alkaloids)3.55% of total alkaloids[1][2][3]
Microwave-Assisted Extraction (MAE) Corydalis yanhusuoTotal Alkaloids, TetrahydropalmatineNot SpecifiedShorter than conventionalNot SpecifiedHigher than conventionalNot Specified[4]
Ionic Liquid-Based MAE (IL-MAE) Corydalis saxicolaDehydrocavidine1.5 M [hmim]Br10 min709.446 mg/gNot Specified[5]
Ultrasound-Assisted Extraction (UAE) General AlkaloidsGeneral AlkaloidsMethanol/Ethanol15 - 60 min40 - 80Generally higher than macerationNot Specified[6][7][8]
Supercritical Fluid Extraction (SFE) Piper amalago (for alkaloid)Pyrrolidine AlkaloidscCO2 + 5% Methanol60 min40~3.8 mg/gNot Specified[9]
Enzyme-Assisted Extraction (EAE) General Plant MaterialBioactive CompoundsAqueous1 - 3 h40 - 60Potentially higher yieldNot Specified[10][11][12]

Note: The data for UAE, SFE, and EAE are based on the extraction of alkaloids from various plant sources and are included to illustrate the potential of these techniques. Specific quantitative data for this compound extraction using these methods is limited in the current literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. This section provides protocols for key extraction techniques based on published research.

Conventional Reflux Extraction Protocol

This protocol is adapted from an optimized method for the extraction of total alkaloids from Corydalis yanhusuo.[1][2][3]

1. Material Preparation:

  • Grind dried Corydalis yanhusuo tubers into a coarse powder (approximately 50 mesh).

2. Extraction Solvent Preparation:

  • Prepare a 70% (v/v) ethanol solution.

  • Adjust the pH of the 70% ethanol solution to 10 using diluted ammonia.

3. First Extraction:

  • Weigh 500 g of the Corydalis yanhusuo powder and place it in a suitable reaction vessel.

  • Add the pH-adjusted 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

  • Heat the mixture to reflux and maintain for 60 minutes with constant stirring.

  • After 60 minutes, stop heating and filter the mixture while hot to separate the extract from the plant material.

4. Second Extraction:

  • Return the filtered plant material to the reaction vessel.

  • Add another portion of the pH-adjusted 70% ethanol at the same solid-to-liquid ratio.

  • Repeat the reflux extraction for 60 minutes.

  • Filter the mixture and combine the filtrates from both extractions.

5. Concentration:

  • Concentrate the combined filtrates under reduced pressure using a rotary evaporator to remove the ethanol.

6. Purification (Optional but Recommended):

  • The resulting aqueous extract can be further purified using macroporous adsorption resins (e.g., NKA-9) to enrich the alkaloid content.[1][2]

Microwave-Assisted Extraction (MAE) Protocol

This protocol is a general representation for the MAE of Corydalis alkaloids, based on findings for related compounds.[4][13]

1. Material Preparation:

  • Grind dried Corydalis tubers into a fine powder.

2. Extraction:

  • Place a weighed amount of the powdered plant material into a microwave extraction vessel.

  • Add the extraction solvent (e.g., methanol/water mixture) at a specific solid-to-liquid ratio.

  • The optimal conditions from a study on Corydalis decumbens were a methanol/water ratio of 90:10 (v/v).[13]

  • Place the vessel in a microwave reactor.

  • Irradiate the sample at a specific microwave power and temperature for a set duration. A study on Corydalis decumbens found optimal conditions to be 40°C for 5 minutes.[13]

3. Post-Extraction:

  • After extraction, cool the vessel to room temperature.

  • Filter the extract to remove the solid plant material.

  • The filtrate can then be concentrated and analyzed.

Mandatory Visualizations: Experimental Workflows

To provide a clear visual representation of the extraction processes, the following diagrams have been generated using the DOT language.

Reflux_Extraction_Workflow Start Start: Dried Corydalis Tubers Grinding Grinding (50 mesh) Start->Grinding Extraction_1 First Reflux Extraction (70% Ethanol, pH 10, 60 min) Grinding->Extraction_1 Filtration_1 Filtration Extraction_1->Filtration_1 Extraction_2 Second Reflux Extraction (70% Ethanol, pH 10, 60 min) Filtration_1->Extraction_2 Solid Residue Combine Combine Filtrates Filtration_1->Combine Filtrate Filtration_2 Filtration Extraction_2->Filtration_2 Filtration_2->Combine Filtrate Concentration Concentration (Rotary Evaporator) Combine->Concentration Purification Purification (Macroporous Resin) Concentration->Purification End End: this compound Rich Extract Purification->End

Caption: Workflow for Conventional Reflux Extraction of this compound.

MAE_Workflow Start Start: Dried Corydalis Tubers Grinding Grinding Start->Grinding Mixing Mixing with Solvent (e.g., Methanol/Water) Grinding->Mixing MAE Microwave-Assisted Extraction (Set Power, Temp, Time) Mixing->MAE Cooling Cooling to Room Temp. MAE->Cooling Filtration Filtration Cooling->Filtration Analysis Concentration & Analysis Filtration->Analysis End End: this compound Extract Analysis->End

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Discussion and Future Outlook

Conventional reflux extraction, while effective, is often time-consuming and requires significant solvent and energy consumption. Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer substantial advantages in terms of reduced extraction time and solvent usage, leading to higher efficiency and a lower environmental footprint.[4] Ionic liquid-based MAE further exemplifies the move towards greener chemistry in natural product extraction.[5]

Supercritical Fluid Extraction (SFE) presents a highly selective and environmentally friendly alternative, utilizing supercritical CO2 as a solvent, which is non-toxic and easily removed from the final product. Enzyme-Assisted Extraction (EAE) is another green technology that operates under mild conditions and can enhance extraction yields by breaking down the plant cell wall.[10][11][12]

While direct comparative data for this compound extraction using all these modern techniques is still emerging, the available evidence strongly suggests that methods like MAE, UAE, and SFE hold significant promise for optimizing the extraction of this and other valuable alkaloids from Corydalis species. Further research focusing on the direct comparison of these techniques for this compound will be invaluable for the scientific and industrial communities. Such studies should aim to provide comprehensive data on yield, purity, cost-effectiveness, and environmental impact to facilitate the adoption of the most efficient and sustainable extraction technologies.

References

A Comparative Analysis of the Neuroprotective Effects of Corydaline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of corydaline (B1669446) and its isomers, focusing on their mechanisms of action and supporting experimental data. The information is intended to assist researchers and professionals in the field of neuropharmacology and drug development in evaluating the therapeutic potential of these compounds.

Introduction to Corydaline and Its Isomers

Corydaline is a naturally occurring isoquinoline (B145761) alkaloid found in plants of the Corydalis genus, which has been used for centuries in traditional medicine. Corydaline and its related isomers, such as tetrahydropalmatine (B600727) (THP) and dehydrocorydaline (B211579) (DHC), have garnered significant interest for their diverse pharmacological activities, including potent neuroprotective effects.[1] These compounds are being investigated for their potential in treating neurodegenerative diseases and neuronal injury. The primary isomers and related compounds discussed in this guide include l-corydaline, d-corydaline, dl-tetrahydropalmatine, and dehydrocorydaline.

Comparative Neuroprotective Efficacy

Quantitative Data on Neuroprotective and Related Activities

The following table summarizes the available quantitative data for corydaline and its related alkaloids from different experimental models. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundBiological ActivityModel SystemKey FindingsIC50 / Ki ValueReference
Dehydrocorydaline (DHC) Inhibition of 4-AP-evoked glutamate (B1630785) releaseRat brain cortical synaptosomesInhibited glutamate release in a dose-dependent manner.20.8 µM[2]
Corydaline Dopamine (B1211576) D1 Receptor AntagonismCRE-Luciferase Reporter Gene Assay in HEK293T cellsShowed concentration-dependent antagonist response.1.8 µM[3]
l-Tetrahydropalmatine (l-THP) Dopamine D1 Receptor AntagonismCRE-Luciferase Reporter Gene Assay in HEK293T cellsExhibited partial antagonist effects.0.8 µM[3]
Dehydrocorybulbine (DHCB) Dopamine D1 Receptor AntagonismCRE-Luciferase Reporter Gene Assay in HEK293T cellsShowed the best inhibitory effect among the tested alkaloids.0.6 µM[3]
Coptisine Acetylcholinesterase InhibitionIn vitro assayDose-dependent inhibition of acetylcholinesterase.0.74 µM[4][5]
Berberine Acetylcholinesterase InhibitionIn vitro assayDose-dependent inhibition of acetylcholinesterase.0.48 µM[4][5]

Mechanisms of Neuroprotection

The neuroprotective effects of corydaline isomers are multifaceted, involving various mechanisms such as anti-neuroinflammation, anti-oxidation, anti-apoptosis, and modulation of neurotransmitter systems.

l-Tetrahydropalmatine (l-THP) has been shown to exert its neuroprotective effects by reducing inflammation, oxidative stress, and neuronal apoptosis.[6][7] It also modulates dopamine and GABA neurotransmitter systems.[6]

d-Tetrahydropalmatine (d-THP) demonstrates neuroprotective potential by acting as a dopamine receptor antagonist and has shown efficacy in animal models of cerebral ischemia-reperfusion injury by reducing neuronal apoptosis and inflammation.[8]

dl-Tetrahydropalmatine (dl-THP) has been reported to inhibit the release of dopamine in the amygdala, suggesting a mechanism for its anti-epileptic effects.[9] It also shows protective effects against memory impairment by reducing oxidative stress and neuroinflammation.[10]

Dehydrocorydaline (DHC) exhibits neuroprotective capacity by inhibiting excessive glutamate release, a key factor in excitotoxicity-induced neuronal damage.[2][11] This action is mediated through the suppression of presynaptic voltage-dependent Ca2+ entry and the MAPK/ERK/synapsin I signaling pathway.[2][11]

Corydaline has been found to alleviate Parkinson's disease-like symptoms by regulating autophagy and GSK-3β phosphorylation.[12] It also shows neuroprotective effects against glutamate-induced neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective effects of corydaline isomers.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the protective effect of a compound against toxin-induced cell death.

  • Methodology:

    • Cell Culture: Plate neuronal cells (e.g., HT22 or SH-SY5Y) in 96-well plates and culture until they reach the desired confluence.

    • Treatment: Pre-treat the cells with various concentrations of the corydaline isomer for a specified duration, followed by co-incubation with a neurotoxin (e.g., glutamate, H₂O₂, or MPP+).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Measurement of Reactive Oxygen Species (ROS)
  • Objective: To quantify the intracellular levels of ROS as a measure of oxidative stress.

  • Methodology:

    • Cell Culture and Treatment: Culture and treat the cells with the corydaline isomer and a pro-oxidant stimulus as described for the MTT assay.

    • Probe Loading: Incubate the cells with a fluorescent ROS probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), for 30-60 minutes.

    • Fluorescence Measurement: After washing to remove the excess probe, measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

    • Data Analysis: Quantify the ROS levels relative to the control group.

Western Blot Analysis
  • Objective: To determine the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Protein Extraction: Lyse the treated cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

    • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for assessing neuroprotective effects.

G Glutamate Excessive Glutamate Ca_channel Voltage-gated Ca2+ Channels Glutamate->Ca_channel Activates DHC Dehydrocorydaline (DHC) DHC->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK SynapsinI Synapsin I Phosphorylation MAPK_ERK->SynapsinI Glutamate_release Glutamate Release SynapsinI->Glutamate_release Excitotoxicity Excitotoxicity & Neuronal Damage Glutamate_release->Excitotoxicity G Neurotoxin Neurotoxin (e.g., MPTP) Cytotoxicity Cytotoxicity Neurotoxin->Cytotoxicity Corydaline Corydaline GSK3b_p GSK-3β Phosphorylation Corydaline->GSK3b_p Regulates Autophagy Autophagy (LC3-II/LC3-I ↑) GSK3b_p->Autophagy Enhances Neuroprotection Neuroprotection Autophagy->Neuroprotection G Start Start: Neuronal Cell Culture Treatment Treatment with Corydaline Isomer Start->Treatment Induction Induction of Neurotoxicity Treatment->Induction Assays Assessment of Neuroprotection Induction->Assays Viability Cell Viability (MTT Assay) Assays->Viability ROS ROS Measurement Assays->ROS WesternBlot Western Blot (Signaling Proteins) Assays->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis ROS->DataAnalysis WesternBlot->DataAnalysis

References

Unveiling the Prokinetic Potential of (-)-Corydaline: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying novel and effective prokinetic agents is a critical endeavor. (-)-Corydaline, an isoquinoline (B145761) alkaloid derived from Corydalis tubers, has emerged as a promising candidate for promoting gastrointestinal motility. This guide provides a comprehensive comparison of the prokinetic effects of this compound with established agents, supported by experimental data from various animal models.

This compound has demonstrated significant prokinetic and gastric-relaxing properties, accelerating gastric emptying in both normal and delayed gastric emptying rat models.[1] Its mechanism of action is primarily attributed to its role as a dopamine (B1211576) D1 and D2 receptor antagonist. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to offer a clear perspective on the therapeutic potential of this compound.

Comparative Efficacy of Prokinetic Agents on Gastric Emptying

The prokinetic activity of this compound has been evaluated in rodent models, demonstrating its ability to enhance gastric emptying. To provide a clear comparison, the following table summarizes the quantitative effects of this compound alongside two widely used prokinetic drugs, Metoclopramide (B1676508) and Domperidone.

Prokinetic AgentAnimal ModelDosageMethod% Increase in Gastric Emptying (vs. Control)Reference
This compound Rat10 mg/kg, p.o.Phenol (B47542) Red AssayData not available in percentage[1]
Metoclopramide Rat10 mg/kg, s.c.Phenol Red Assay+42%[2]
Metoclopramide Mouse20 mg/kg, p.o.Phenol Red Assay+102%[3]
Domperidone Mouse20 mg/kg, p.o.Phenol Red AssayNo significant effect[3]

Note: While studies confirm this compound significantly accelerates gastric emptying, specific percentage increases were not reported in the reviewed literature, precluding a direct quantitative comparison in this table.

Impact on Small Intestinal Transit

Beyond gastric emptying, the effect of a prokinetic agent on small intestinal transit is a crucial parameter. Studies suggest that this compound also promotes small intestinal transit.[1] The comparative effects are outlined below.

Prokinetic AgentAnimal ModelDosageMethodEffect on Small Intestinal TransitReference
This compound RatNot specifiedNot specifiedPromotes small intestinal transit[1]
Metoclopramide Mouse20 mg/kg, p.o.Phenol Red AssayIncreased small intestinal transit[3]
Domperidone Mouse20 mg/kg, p.o.Phenol Red AssayNo significant effect[3]

Experimental Protocols

A standardized method for assessing gastric emptying in animal models is crucial for the reproducibility and comparison of results. The phenol red assay is a widely accepted technique.

Phenol Red Gastric Emptying Assay in Rats

Objective: To quantify the rate of gastric emptying following the administration of a test compound.

Materials:

  • Male Wistar rats (fasted overnight)

  • Phenol red solution (0.5 mg/mL in 5% glucose solution)

  • Test compound (e.g., this compound) or vehicle

  • 0.5 N NaOH

  • Spectrophotometer

Procedure:

  • Animal Preparation: Rats are fasted overnight with free access to water to ensure an empty stomach.

  • Dosing: The test compound or vehicle is administered orally (p.o.) or subcutaneously (s.c.) at a predetermined time before the test meal.

  • Test Meal Administration: A liquid test meal (1.5 mL) containing phenol red is administered via gavage.

  • Euthanasia and Stomach Excision: At a specific time point after the test meal (e.g., 20 or 30 minutes), the rats are euthanized by cervical dislocation. The stomach is immediately excised, clamping the pyloric and cardiac ends.

  • Phenol Red Extraction: The stomach is opened, and its contents are rinsed into a flask containing a known volume of 0.5 N NaOH to extract the phenol red. The stomach tissue is also homogenized in NaOH to recover any remaining dye.

  • Quantification: The absorbance of the phenol red solution is measured using a spectrophotometer at 560 nm.

  • Calculation: The amount of phenol red remaining in the stomach is calculated based on a standard curve. The percentage of gastric emptying is determined by comparing the amount of phenol red recovered from the test animals to that recovered from a control group euthanized immediately after receiving the test meal (0-minute time point).

Formula: % Gastric Emptying = (1 - (Amount of phenol red in stomach at time X / Average amount of phenol red in stomach at time 0)) * 100

Signaling Pathways and Mechanism of Action

The prokinetic effects of this compound are believed to be mediated through its antagonism of dopamine D2 receptors in the gastrointestinal tract. Dopamine typically acts as an inhibitory neurotransmitter in the gut, reducing motility. By blocking D2 receptors on cholinergic neurons in the myenteric plexus, this compound disinhibits the release of acetylcholine (B1216132) (ACh). Increased ACh then stimulates muscarinic receptors on smooth muscle cells, leading to enhanced muscle contraction and increased gastrointestinal motility.

prokinetic_pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds and Inhibits ACh_release Acetylcholine (ACh) Release D2R->ACh_release Inhibition Corydaline (B1669446) This compound Corydaline->D2R Blocks M_Receptor Muscarinic Receptor ACh_release->M_Receptor Activates Contraction Muscle Contraction M_Receptor->Contraction Leads to

Caption: this compound's prokinetic signaling pathway.

The following diagram illustrates the experimental workflow for evaluating the prokinetic effects of this compound in a rat model.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Overnight Fasting of Rats Grouping Divide into Control and Treatment Groups Animal_Prep->Grouping Dosing Administer Vehicle (Control) or This compound (Treatment) Grouping->Dosing Test_Meal Administer Phenol Red Test Meal via Gavage Dosing->Test_Meal Incubation Wait for a Predetermined Time (e.g., 30 min) Test_Meal->Incubation Euthanasia Euthanize Rats and Excise Stomachs Incubation->Euthanasia Extraction Extract Phenol Red from Stomach Contents Euthanasia->Extraction Measurement Measure Absorbance via Spectrophotometry Extraction->Measurement Calculation Calculate % Gastric Emptying Measurement->Calculation Comparison Compare Gastric Emptying between Groups Calculation->Comparison

Caption: Workflow for Phenol Red Gastric Emptying Assay.

References

A Comparative Guide to HPLC and UPLC-MS/MS Methods for Corydaline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Corydaline (B1669446), a prominent isoquinoline (B145761) alkaloid found in the genus Corydalis, has garnered significant interest for its diverse pharmacological activities. The selection of an appropriate analytical method for its quantification is a critical step in research and quality control. This guide provides an objective comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of corydaline.

While direct cross-validation studies for corydaline are not extensively documented in publicly available literature, this guide synthesizes information from validated methods for corydaline and structurally related alkaloids to present a comparative overview. The choice between HPLC and UPLC-MS/MS will ultimately depend on the specific requirements of the analytical task, including the need for high throughput, sensitivity, and the complexity of the sample matrix.

Method Comparison: HPLC vs. UPLC-MS/MS

UPLC-MS/MS generally offers significant advantages in terms of speed, resolution, and sensitivity, making it a powerful tool for demanding applications.[1] UPLC systems utilize columns with smaller particle sizes (sub-2 µm) and operate at higher pressures than traditional HPLC, resulting in faster analysis times and improved chromatographic resolution.[2] The coupling with a tandem mass spectrometer provides unparalleled selectivity and sensitivity, allowing for precise quantification even at very low concentrations.

On the other hand, HPLC with UV detection remains a robust, reliable, and cost-effective technique suitable for routine quality control and the analysis of less complex samples where high sensitivity is not a primary requirement.[1]

The following table summarizes the key performance parameters for each method, compiled from various studies on corydaline and related alkaloids.

Validation ParameterHPLC-UVUPLC-MS/MS
Linearity (R²) ≥ 0.999> 0.996
Limit of Detection (LOD) Typically in the ng/mL to µg/mL rangeAs low as pg/mL to low ng/mL range
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL rangeAs low as 0.67 ng/mL
Precision (%RSD) < 2%< 15% (within acceptable limits for bioanalysis)
Accuracy (% Recovery) 98-102%71.40% to 114.3% (matrix dependent)
Analysis Run Time 15 - 30 minutes< 10 minutes

Experimental Protocols

Detailed experimental protocols are crucial for achieving reproducible and reliable analytical results. Below are representative methodologies for the analysis of corydaline and related alkaloids using HPLC and UPLC-MS/MS.

Sample Preparation (General)

A common procedure for extracting alkaloids like corydaline from a plant matrix or biological sample involves the following steps:

  • Extraction: The sample (e.g., powdered plant material, plasma) is extracted with a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), often with the aid of ultrasonication.[3]

  • Purification/Cleanup: The resulting extract may be subjected to a cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances. For plasma samples, protein precipitation is a common step.[4]

  • Filtration: The final extract is filtered through a 0.22 µm or 0.45 µm syringe filter before injection into the chromatography system.[3]

HPLC Method for Corydaline Analysis

This method is based on the simultaneous determination of multiple alkaloids in Corydalis species.[5]

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) containing 0.2% triethylamine, adjusted to pH 5.0) and an organic solvent (e.g., acetonitrile).[5] The gradient program is optimized to achieve separation of the target alkaloids.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength selected for optimal absorbance of corydaline (e.g., 280 nm).

  • Injection Volume: 10-20 µL.

UPLC-MS/MS Method for Corydaline Analysis

This method is suitable for the sensitive and selective quantification of corydaline in complex matrices such as plasma.[4]

  • Instrumentation: Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with an additive (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • MS/MS Detection: Operated in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for corydaline are selected for quantification and confirmation. For example, a possible transition for corydaline could be m/z 370.2 → 192.1.[6]

  • Ion Source Parameters: Capillary voltage, nozzle voltage, gas temperatures, and gas flows are optimized for maximum signal intensity.[4]

  • Injection Volume: 1-5 µL.

Experimental Workflow and Comparison

The cross-validation of two analytical methods involves a systematic approach to ensure that both methods provide equivalent and reliable results for the quantification of the analyte. The general workflow for such a comparison is illustrated below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS cluster_data Data Analysis & Comparison Sample Test Samples Extraction Extraction & Purification Sample->Extraction HPLC_inj Injection Extraction->HPLC_inj UPLC_inj Injection Extraction->UPLC_inj HPLC_sep Separation HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det Data_acq Data Acquisition HPLC_det->Data_acq UPLC_sep Separation UPLC_inj->UPLC_sep UPLC_det MS/MS Detection UPLC_sep->UPLC_det UPLC_det->Data_acq Validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) Data_acq->Validation Comparison Statistical Comparison of Results Validation->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Workflow for the cross-validation of HPLC and UPLC-MS/MS analytical methods.

A logical comparison of the two techniques highlights their respective strengths and ideal applications.

LogicalComparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS cluster_application Application HPLC_char Robust & Cost-Effective Good for Routine QC Established Methodologies UPLC_char High Speed & Throughput Superior Sensitivity & Selectivity Ideal for Complex Matrices & Trace Analysis Application Corydaline Analysis Application->HPLC_char If high sensitivity is not required Application->UPLC_char For demanding applications

Logical comparison of HPLC-UV and UPLC-MS/MS for corydaline analysis.

Conclusion

The selection between HPLC-UV and UPLC-MS/MS for the analysis of corydaline is contingent upon the specific analytical requirements. UPLC-MS/MS stands out as the superior technique for applications demanding high sensitivity, selectivity, and speed, such as in pharmacokinetic studies, metabolite identification, and the analysis of complex biological matrices.[7][8] Its ability to provide accurate quantification at very low concentrations makes it an invaluable tool in a research and development setting.[9]

Conversely, HPLC-UV remains a highly valuable and practical method for routine quality control of raw materials and finished products where the concentration of corydaline is relatively high and the sample matrix is less complex. Its robustness, lower cost, and the widespread availability of instrumentation make it an accessible and reliable choice for many laboratories.[1] For a formal cross-validation, it is imperative to analyze the same set of samples with both methods and statistically compare the results for all validation parameters to confirm their equivalency for the intended application.

References

Safety Operating Guide

Proper Disposal of (-)-Corydaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is fundamental to laboratory operations. This document provides essential, immediate safety and logistical information for the proper disposal of (-)-Corydaline, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its potential hazards. According to safety data sheets, this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][2]

  • Lab Coat: A standard laboratory coat to protect against skin contact.[2]

All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Procedures for this compound

The disposal of this compound, as with most laboratory chemicals, is governed by institutional and national regulations. It must be treated as hazardous waste and should never be disposed of in the regular trash or poured down the drain.[3][4][5]

1. Waste Identification and Segregation:

  • Solid this compound Waste: Unused or expired solid this compound should be collected in a designated hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with this compound, such as contaminated gloves, weighing paper, pipette tips, and absorbent materials, must be treated as hazardous waste and collected in the same container as the solid waste.[3][4]

  • Solutions Containing this compound: Liquid waste containing this compound should be collected in a separate, clearly labeled, and compatible liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[3][4]

2. Containerization and Labeling:

  • Use only appropriate, chemically resistant, and sealable containers for waste collection.

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • The label should also include the date of waste generation and the name of the responsible researcher or lab.

3. Storage:

  • Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials to prevent accidental reactions.

4. Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[4]

  • Follow all institutional procedures for scheduling a waste pickup.

Decontamination and Spill Cleanup

Glassware Decontamination:

  • Initial Rinse: Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to dissolve and remove residual this compound.

  • Rinsate Collection: This initial solvent rinse must be collected and disposed of as hazardous liquid waste.[4]

  • Subsequent Cleaning: After the initial decontamination, the glassware can be washed with soap and water.

Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ventilate the Area: Ensure the area is well-ventilated. If the spill is significant, evacuate the immediate area.

  • Containment: For solid spills, gently cover the material with a damp paper towel to prevent the powder from becoming airborne. For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[4]

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container.

  • Final Decontamination: Wipe the spill area with a suitable solvent (e.g., 70% ethanol) and then with soap and water. All cleanup materials must be disposed of as hazardous waste.[4]

Quantitative Data Summary

Hazard ClassificationCategoryGHS Code
Acute toxicity, oralCategory 4H302
Skin corrosion/irritationCategory 2H315
Serious eye damage/eye irritationCategory 2AH319
Specific target organ toxicity, single exposure (Respiratory tract irritation)Category 3H335

Source: MedchemExpress Safety Data Sheet[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Corydaline_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing Corydaline) waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

References

Personal protective equipment for handling (-)-Corydaline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (-)-Corydaline

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks associated with this compound.

Hazard Identification and Classification

This compound is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of these potential risks before handling the substance.[1]

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure when handling this compound.[1][3] The following equipment should be worn at all times.

Recommended PPE
  • Eye Protection: Wear tightly fitting safety goggles or a face shield approved under government standards such as EN 166 (EU) or NIOSH (US).[4][5]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[4]

  • Body Protection: Wear a lab coat or long-sleeved protective clothing to prevent skin contact.[1][2] For tasks with a higher risk of exposure, consider a chemical-resistant apron.

  • Respiratory Protection: If working with the solid form where dust may be generated, or in a poorly ventilated area, use a certified particulate-filtering half mask or a half mask with appropriate filters.[2][5]

PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Figure 1: Standard procedure for donning and doffing Personal Protective Equipment.

Operational Plans: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area or in a chemical fume hood.[1][4]

  • Avoid Contact: Take precautions to avoid contact with skin and eyes.[1] Do not breathe dust, fumes, or spray.[1]

  • Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory area.[1]

  • Solid Form: When handling the solid powder, be mindful of dust formation. Use appropriate tools to minimize dust generation.[4]

Storage Conditions
  • Container: Keep the container tightly closed and store it in a dry, dark, and well-ventilated place.[1][6]

  • Temperature: Recommended storage is between 2°C to 8°C for the short term (days to weeks) and -20°C for the long term (months to years).[7][8] Always follow the supplier's specific recommendations.

  • Incompatibilities: Store away from strong oxidizing agents.[4]

  • Security: For regulated substances, store in a locked-up area.[1]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an accidental exposure. Always have an emergency eye-wash station and safety shower readily accessible.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with large amounts of water for at least 15 minutes.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1][4] If skin irritation occurs, get medical advice.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If breathing is difficult, provide respiratory support.[1] Seek medical attention.[10]
Ingestion Rinse mouth with water.[1][4] Do NOT induce vomiting. [1] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[1][10]

First Aid Decision Workflow

First_Aid_Workflow Start Exposure Occurs IdentifyRoute Identify Exposure Route Start->IdentifyRoute Skin Skin Contact IdentifyRoute->Skin Skin Eyes Eye Contact IdentifyRoute->Eyes Eyes Inhalation Inhalation IdentifyRoute->Inhalation Inhalation Ingestion Ingestion IdentifyRoute->Ingestion Ingestion ActionSkin Remove clothing. Wash with soap & water. Skin->ActionSkin ActionEyes Rinse with water for 15+ min. Remove contacts. Eyes->ActionEyes ActionInhale Move to fresh air. Keep at rest. Inhalation->ActionInhale ActionIngest Rinse mouth. DO NOT induce vomiting. Ingestion->ActionIngest SeekMedical Seek Medical Attention ActionSkin->SeekMedical ActionEyes->SeekMedical ActionInhale->SeekMedical ActionIngest->SeekMedical

Figure 2: Decision workflow for first aid response following exposure to this compound.

Spill and Disposal Plan

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Cleanup (Solid): For solid spills, avoid dust formation.[4] Carefully sweep up the material and place it into a suitable, closed container for disposal.[4]

  • Cleanup (Liquid): Absorb solutions with an inert, liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.[1]

  • PPE: Use full personal protective equipment during the entire cleanup process.[1]

Waste Disposal

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1][4]

  • Unused Product: Offer the material to a licensed professional waste disposal company.[4]

  • Contaminated Packaging: Dispose of as unused product. Do not reuse empty containers.

Quantitative Data and Properties

The following table summarizes key quantitative and physical properties of this compound.

PropertyValueSource
Molecular Formula C₂₂H₂₇NO₄[1][6]
Molecular Weight 369.45 g/mol [1][6]
CAS Number 518-69-4[1][6]
Appearance Solid, White to off-white powder[1][11]
Melting Point 135°C[1][6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[7][8]
Purity >98% (typical)[8]

Experimental Protocols

  • Acetylcholinesterase (AChE) Inhibition Assays: this compound is known to be an AChE inhibitor.[8][12] Protocols would likely involve spectrophotometric methods (e.g., Ellman's method) to measure the activity of AChE in the presence and absence of the compound to determine its IC₅₀ value.

  • In Vitro Cytochrome P450 Inhibition Studies: Research has investigated its inhibitory effects on CYP2C19 and CYP2C9 in human liver microsomes.[7] These experiments typically use LC-MS/MS to quantify the metabolism of specific probe substrates for each CYP enzyme.

  • Cell-Based Assays for Antiviral Activity: Studies on enterovirus 71 (EV71) replication involve infecting cell lines (e.g., RD cells) and treating them with this compound.[8] The antiviral effect is then quantified by measuring viral protein expression (Western blot) or viral RNA levels (RT-qPCR).[7]

  • In Vivo Models for Gastric Motility: Animal models, typically in rats, are used to assess the compound's effect on gastric emptying and intestinal transit.[7][11][12] This may involve administering the compound orally and then measuring the transit of a marker through the gastrointestinal tract.[11]

Researchers should consult the primary literature and the supplementary materials of cited papers for detailed, step-by-step protocols.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.